molecular formula C9H9NO B1590838 3-Methoxy-4-methylbenzonitrile CAS No. 3556-60-3

3-Methoxy-4-methylbenzonitrile

Cat. No.: B1590838
CAS No.: 3556-60-3
M. Wt: 147.17 g/mol
InChI Key: QLJZMAGXHHXXMS-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylbenzonitrile is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJZMAGXHHXXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563637
Record name 3-Methoxy-4-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3556-60-3
Record name 3-Methoxy-4-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3556-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-methylbenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-methylbenzonitrile, a substituted benzonitrile derivative, is a pivotal building block in the synthesis of complex organic molecules. Its strategic placement of methoxy, methyl, and nitrile functional groups on the aromatic ring makes it a versatile intermediate, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and key applications, with a focus on its role in the development of therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and for quality control.

Core Chemical and Physical Data
PropertyValueSource(s)
CAS Number 3556-60-3[2][3]
Molecular Formula C₉H₉NO[2]
Molecular Weight 147.18 g/mol [2]
Appearance White to light yellow powder or crystals[2]
Melting Point 52.0 to 56.0 °C[2]
Boiling Point 247.2 ± 28.0 °C at 760 Torr[4]
Density 1.06 ± 0.1 g/cm³[4]
Flash Point 102.9 ± 17.9 °C[4]
Spectroscopic Analysis

While specific, publicly available spectra for this compound are limited, the expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.[5]

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons. The aromatic protons would likely appear as a set of multiplets in the aromatic region (δ 7.0-7.5 ppm), with their specific splitting patterns dictated by their coupling with each other. The methoxy group protons would present as a sharp singlet at approximately δ 3.8-3.9 ppm, and the methyl group protons would also be a singlet, slightly downfield from typical alkyl protons, around δ 2.2-2.3 ppm.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule. The nitrile carbon will be significantly downfield (δ 118-120 ppm). The aromatic carbons will resonate in the region of δ 110-160 ppm, with the carbon attached to the methoxy group being the most deshielded. The methoxy carbon will appear around δ 55-56 ppm, and the methyl carbon will be the most upfield signal, around δ 16-17 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by several key absorption bands.[1] A prominent, sharp peak around 2230 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.[1] The region between 1400 and 1600 cm⁻¹ will show absorptions corresponding to the C-C stretching vibrations within the aromatic ring.[1] C-H stretching vibrations of the aromatic ring and the methyl group are expected above 3000 cm⁻¹.[1]

Synthesis of this compound

A well-established and industrially relevant synthetic route to this compound commences from 3-methoxy-4-methylbenzoic acid.[1] This multi-step process is favored for its high yields and operational simplicity.[1]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Dehydration to Nitrile A 3-Methoxy-4-methylbenzoic acid B 3-Methoxy-4-methylbenzoyl chloride A->B SOCl₂, Toluene, 80-110°C C 3-Methoxy-4-methylbenzamide B->C Aqueous NH₃, 15°C D This compound C->D SOCl₂, Toluene, Elevated Temp.

Caption: Synthetic pathway from 3-methoxy-4-methylbenzoic acid to this compound.

Detailed Experimental Protocol: Synthesis from 3-Methoxy-4-methylbenzoic Acid

This protocol is based on established chemical transformations and patent literature.[6]

Step 1: Synthesis of 3-Methoxy-4-methylbenzoyl chloride

  • To a stirred suspension of 3-methoxy-4-methylbenzoic acid (1 equivalent) in toluene, add thionyl chloride (1.2 equivalents).

  • Heat the mixture to 80-90°C and maintain for approximately 2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and a change in the appearance of the reaction mixture from a slurry to a clear solution).

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-methoxy-4-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Methoxy-4-methylbenzamide

  • Cool the crude 3-methoxy-4-methylbenzoyl chloride in an ice bath.

  • Slowly add the acyl chloride to a stirred, chilled solution of 25% aqueous ammonia (1.3 equivalents).

  • A pale yellow solid will precipitate. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3-methoxy-4-methylbenzamide. A yield of approximately 95% can be expected.[6]

Step 3: Synthesis of this compound

  • To a stirred solution of 3-methoxy-4-methylbenzamide (1 equivalent) in a suitable solvent like toluene, add thionyl chloride (1.5 equivalents) dropwise at a controlled temperature of 60°C over 45 minutes.

  • Maintain the reaction at 60°C for 2 hours.

  • After the reaction is complete, pour the reaction mixture into ice water with vigorous stirring.

  • A yellow solid will precipitate. Collect the solid by vacuum filtration and dry to obtain this compound. A yield of up to 97% has been reported for this step.[6]

Chemical Reactivity and Transformations

The chemical reactivity of this compound is governed by its three functional groups: the nitrile, the methoxy group, and the methyl group on the aromatic ring.

Reactions of the Nitrile Group
  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (3-methoxy-4-methylbenzoic acid) under acidic or basic conditions.[1]

  • Reduction: The nitrile can be reduced to a primary amine, 3-methoxy-4-methylbenzylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.[7]

Reactions of the Aromatic Ring
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions. The directing effects of the electron-donating methoxy and methyl groups and the electron-withdrawing nitrile group will influence the position of substitution. For instance, bromination of the ring is a key step in certain synthetic applications.[1]

Reactions of the Methyl Group
  • Halogenation: The methyl group can be halogenated, for example, using N-bromosuccinimide (NBS), to form a bromomethyl or dibromomethyl derivative. This transformation is crucial for the synthesis of 2-methoxy-4-cyanobenzaldehyde.[6]

Reaction Mechanism: Dehydration of 3-Methoxy-4-methylbenzamide

The dehydration of the primary amide to the nitrile using thionyl chloride proceeds through a well-established mechanism.

Dehydration_Mechanism Amide 3-Methoxy-4-methylbenzamide Intermediate1 Intermediate 1 Amide->Intermediate1 + SOCl₂ Intermediate2 Intermediate 2 Intermediate1->Intermediate2 - Cl⁻ Nitrile This compound Intermediate2->Nitrile - SO₂ - H⁺ HCl HCl SOCl2 SOCl₂ SO2 SO₂

Caption: Simplified mechanism of amide dehydration to a nitrile using thionyl chloride.

Applications in Research and Industry

This compound is a highly valued intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][4]

Pharmaceutical Synthesis

A primary application of this compound is as a key starting material in the synthesis of Finerenone , a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.[1][8] The synthesis of Finerenone involves a bromination step of this compound.[1]

It is also a precursor for the synthesis of 2-methoxy-4-cyanobenzaldehyde , another important pharmaceutical intermediate.[6][8]

Agrochemicals and Materials Science

While its use in agrochemicals is documented, specific examples are less prevalent in public literature.[4] In materials science, its derivatives are explored for the development of specialty polymers and resins, where the methoxy and methyl groups can influence properties like solubility and processability.[1]

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3][9] It also causes skin and serious eye irritation.[3][9]

GHS Hazard Statements: H301, H311, H315, H319, H331[3][9]

Precautionary Measures:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.

  • Avoid breathing dust.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential building block for the synthesis of high-value molecules like Finerenone. A thorough understanding of its synthesis, handling, and chemical behavior is crucial for its effective and safe utilization in research and development and in commercial manufacturing processes.

References

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules (Basel, Switzerland), 12(3), 673–678. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Jinan Tantu Chemicals Co., Ltd. (n.d.). 4-Formyl-3-methoxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.
  • ResearchGate. (2025, August 7). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4810-4834. [Link]

  • Letters in Organic Chemistry. (n.d.). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... Retrieved from [Link]

  • Google Patents. (n.d.). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

Sources

Technical Monograph: Structural Elucidation of 3-Methoxy-4-methylbenzonitrile

[1]

Executive Summary & Strategic Context

This compound (CAS 3556-60-3) is a critical pharmacophore and synthetic intermediate, most notably utilized in the synthesis of Finerenone , a non-steroidal mineralocorticoid receptor antagonist used for treating chronic kidney disease in type 2 diabetes.[1]

In drug development, the purity and regiospecificity of this intermediate are paramount.[1] The coexistence of regioisomers (e.g., 4-methoxy-3-methylbenzonitrile) can lead to downstream genotoxic impurities or inactive pharmaceutical ingredients.[1] This guide provides a definitive, self-validating protocol for the structural confirmation of this compound, moving beyond basic identity to rigorous structural proof.[1]

Key Physicochemical Identifiers
PropertySpecification
Molecular Formula

Molecular Weight 147.18 g/mol
Appearance White to light yellow crystalline solid
Melting Point 51.0 – 56.0 °C
Solubility Soluble in

, DMSO, MeOH; Insoluble in

Analytical Strategy & Workflow

To ensure authoritative grounding, we employ an orthogonal analytical approach. We do not rely on a single data point.[1] Instead, we cross-verify mass, functional group connectivity, and proton-carbon correlations.[1]

Diagram 1: Elucidation Workflow

This flowchart outlines the decision matrix for confirming structural identity and purity.[1]

ElucidationWorkflowSampleCrude/Isolated Sample(CAS 3556-60-3)Step1Step 1: HR-MS(Confirm Formula C9H9NO)Sample->Step1Step2Step 2: FT-IR(Confirm Nitrile Group)Step1->Step2m/z 147.07Step3Step 3: 1H NMR(Confirm Isomer Substitution)Step2->Step32220 cm-1Step4Step 4: 2D NMR (HMBC/NOESY)(Definitive Regiochemistry)Step3->Step4Splitting Pattern CheckDecisionDoes Data MatchPredicted Model?Step4->DecisionReleaseRelease for Synthesis(QC Pass)Decision->ReleaseYesRejectQuarantine/Reprocess(Isomer Detected)Decision->RejectNo

Caption: Orthogonal workflow ensuring molecular weight, functional group, and regiochemical accuracy.

Detailed Spectroscopic Elucidation

Mass Spectrometry (MS)

Objective: Confirm molecular formula and fragmentation pattern.

  • Method: GC-MS or LC-MS (ESI+).[1]

  • Target Ion:

    
     or 
    
    
    .[1]
  • Key Fragments: Look for loss of methyl radical (

    
    ) and methoxy radical (
    
    
    ).[1]
Infrared Spectroscopy (FT-IR)

Objective: Confirm the presence of the nitrile group and aromatic backbone.[1]

  • The "Silent Witness": The nitrile stretch is distinct and rarely obscured.[1]

  • Diagnostic Peaks:

    • 
      :  Strong, sharp band at 2220–2230 cm⁻¹ .[1]
      
    • 
       Aromatic:  Weak bands > 3000 cm⁻¹.[1]
      
    • 
       Aliphatic:  Bands at 2850–2960 cm⁻¹ (Methyl/Methoxy).[1]
      
    • 
       Aromatic:  1450–1600 cm⁻¹.[1]
      
Nuclear Magnetic Resonance (NMR) – The Core Proof

This is the critical step.[1] We must distinguish this compound from its isomer, 4-methoxy-3-methylbenzonitrile.[1]


H NMR Analysis (400 MHz,

)

The aromatic region (6.5 – 8.0 ppm) provides the substitution pattern.[1] We expect an ABX system (or ABC depending on shifts) due to the 1,3,4-substitution.[1]

ProtonPositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
Ar-H H-6~7.20dd

Ortho to CN (deshielded), Meta to OMe.[1]
Ar-H H-5~7.15d

Ortho to Methyl.[1] Shielded relative to H-6.[1]
Ar-H H-2~7.10d (or s)

Isolated between CN and OMe.[1] Meta coupling only.
OMe

~3.89s-Characteristic methoxy singlet.[1]
Me

~2.25s-Characteristic aryl-methyl singlet.[1]

Note: Chemical shifts are approximate and solvent-dependent.[1] The coupling constants (


)

C NMR Analysis (100 MHz,

)

Key confirmation lies in the number of quaternary carbons.[1]

  • Nitrile Carbon (

    
    ):  ~119 ppm.[1]
    
  • Oxygenated Carbon (

    
    ):  ~158 ppm (Most deshielded aromatic C).[1]
    
  • Methylated Carbon (

    
    ):  ~130-140 ppm.[1]
    
  • Aliphatic: OMe (~56 ppm), Me (~16 ppm).[1]

Definitive Proof: 2D NMR Correlations

To prove the methyl is at position 4 and methoxy at position 3 (and not vice versa), utilize HMBC (Heteronuclear Multiple Bond Correlation) .[1]

Diagram 2: HMBC & NOESY Correlation Map

This diagram visualizes the specific interactions that prove the regiochemistry.[1]

NMR_Correlationscluster_proofLogic GateH_MeH (Methyl)~2.25 ppmH_Ar5H (Ar-5)~7.15 ppmH_Me->H_Ar5NOESY(Strong)C_4C-4 (Quaternary)(Holds Methyl)H_Me->C_4HMBC (2J)C_3C-3 (Quaternary)(Holds OMe)H_Me->C_3HMBC (3J)H_OMeH (Methoxy)~3.89 ppmH_Ar2H (Ar-2)~7.10 ppmH_OMe->H_Ar2NOESY(Strong)H_OMe->C_3HMBC (3J)C_CNC-1 (Nitrile)ProofIf Methyl protons correlate tothe Oxygenated Carbon (C-3),the groups are Ortho.

Caption: HMBC (Green) and NOESY (Red) correlations establishing the 3,4-substitution pattern.

Experimental Protocols (SOP)

Protocol A: NMR Sample Preparation

Purpose: Obtain high-resolution spectra free from concentration broadening.[1]

  • Selection: Select a clean, dry 5mm NMR tube (Wilmad 507-PP or equivalent).[1]

  • Solvent: Use Chloroform-d (

    
    )  with 0.03% TMS as internal standard.[1]
    
    • Why? High solubility of the nitrile and clear aromatic window.[1]

  • Concentration:

    • For

      
      : Dissolve 10-15 mg  of sample in 0.6 mL solvent.
      
    • For

      
      : Dissolve 40-50 mg  of sample in 0.6 mL solvent.
      
  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., residual NaCl from synthesis).[1]

  • Acquisition:

    • Set temperature to 298 K.

    • Number of scans (NS): 16 (

      
      ), 512+ (
      
      
      ).[1]
    • Delay (D1): 1.0 s (

      
      ), 2.0 s (
      
      
      ).
Protocol B: Purity Check via HPLC

Purpose: Quantify regioisomers not visible in NMR baseline.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.[1]

    • B: Acetonitrile.[1]

    • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (nitrile).[1]

  • Flow Rate: 1.0 mL/min.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Extra Singlet (~3.8 ppm) Regioisomer (4-methoxy-3-methyl...)[1]Check integration. If >1%, recrystallize from EtOH/Hexane.[1]
Broad Peaks Paramagnetic impurities or wet sampleDry sample under high vacuum (

mbar) for 4h at 40°C. Filter solution.[1]
Missing Nitrile Peak (IR) Hydrolysis to AmideCheck for broad peaks at 3300 cm⁻¹ (

). Re-synthesize if degraded.[1]
Melting Point Depression Solvent occlusionRun TGA (Thermogravimetric Analysis) or dry further.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14752994, this compound.[1] Retrieved January 30, 2026 from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound (EC 609-141-8).[1][2] Retrieved January 30, 2026 from [Link][1]

  • Bayer Pharma AG. Process for the preparation of substituted phenylacetamides (Finerenone intermediates).[1] Patent WO2013007706.[1] (Contextual reference for synthetic utility).

Technical Monograph: 3-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Mineralocorticoid Receptor Antagonists

Part 1: Executive Summary

3-Methoxy-4-methylbenzonitrile (CAS 3556-60-3) is a high-value aromatic nitrile serving as a critical intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists (MRAs), most notably Finerenone .[1]

Unlike generic building blocks, this compound possesses a unique substitution pattern—a methoxy group meta to the nitrile and a methyl group para to the nitrile.[1] This architecture allows for highly regioselective radical bromination at the benzylic position, a pivotal step in generating the aldehyde functionality required for dihydropyridine ring formation in downstream drug synthesis.[1]

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, spectroscopic signature, synthesis protocols, and safety handling, designed for researchers optimizing process chemistry or medicinal chemistry campaigns.[1]

Part 2: Physicochemical Profile

The physical constants of this compound dictate its handling during scale-up.[1] Of particular importance is its low melting point (~52°C), which classifies it as a "low-melting solid."[1] This property requires strict temperature control during drying and storage to prevent sintering or caking, which can impede flowability in automated reactor hoppers.[1]

Table 1: Critical Physical Properties
PropertyExperimental ValueTechnical Implication
CAS Number 3556-60-3Unique identifier for regulatory filing.[2]
Molecular Formula C₉H₉NOMW: 147.18 g/mol .[1][2][3]
Appearance White to off-white crystalline solidYellowing indicates oxidation or residual iodine/bromine impurities.[1]
Melting Point 51 – 53 °C Critical: Store <25°C. Risk of melting during transport in hot climates.[1]
Boiling Point ~247 °C (760 mmHg)High boiling point allows for high-temperature radical functionalization without evaporative loss.[1]
Density 1.06 ± 0.1 g/cm³Slightly denser than water; phase separation in aqueous workups requires chlorinated solvents (DCM/CHCl₃).[1]
Solubility Soluble: DCM, Ethyl Acetate, TolueneInsoluble: WaterLipophilic nature dictates organic solvent extraction.[1]
Flash Point ~103 °CClass III combustible liquid if molten.[1]

Part 3: Structural Characterization & Spectroscopy

Accurate identification relies on distinguishing the nitrile stretch and the specific substitution pattern of the aromatic ring.[1]

Infrared Spectroscopy (FT-IR)
  • Diagnostic Peak: The C≡N stretch appears as a sharp, distinct band at 2220–2230 cm⁻¹ .[1]

  • Secondary Features:

    • C-H (Aliphatic): 2850–2960 cm⁻¹ (Methyl/Methoxy).[1]

    • C=C (Aromatic): 1580–1600 cm⁻¹.[1]

    • C-O (Ether): Strong stretch at ~1250 cm⁻¹.[1]

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: CDCl₃ (7.26 ppm reference).[1]

  • Interpretation:

    • Methoxy Group (-OCH₃): Strong singlet at δ 3.85–3.90 ppm (3H).[1]

    • Methyl Group (-CH₃): Singlet at δ 2.25–2.30 ppm (3H).[1]

    • Aromatic Region (3H):

      • H-2 (Ortho to CN, Meta to Me): ~7.10 ppm (d/s).[1]

      • H-6 (Ortho to CN): ~7.20 ppm (d).[1][4]

      • H-5 (Ortho to Me): ~7.25–7.30 ppm (d).[1]

      • Note: The coupling constants (

        
        ) will reflect the 1,3,4-substitution pattern.[1]
        

Part 4: Synthesis & Manufacturing Protocol

While commercially available, in-house synthesis is often required to ensure isotopic labeling or high purity.[1] The most robust route proceeds from 3-methoxy-4-methylbenzoic acid , avoiding the use of toxic cyanating agents (like CuCN) required for Sandmeyer reactions.[1]

Workflow Visualization

SynthesisWorkflow Start 3-Methoxy-4-methylbenzoic Acid Step1 Acyl Chloride Formation (SOCl2, Toluene, Reflux) Start->Step1 Step2 Amidation (Aq. NH3, 0-5°C) Step1->Step2 Intermed Intermediate: 3-Methoxy-4-methylbenzamide Step2->Intermed Step3 Dehydration (POCl3 or SOCl2) Intermed->Step3 Product PRODUCT: This compound Step3->Product Yield >85%

Figure 1: Standard laboratory synthesis via the acid-chloride/amide route, prioritizing safety by avoiding metal cyanides.

Detailed Protocol (Amide Dehydration Method)

Context: This method minimizes hazardous waste compared to the Rosenmund-von Braun reaction.[1]

  • Acid Chloride Formation:

    • Dissolve 3-methoxy-4-methylbenzoic acid (1.0 eq) in Toluene (5 volumes).

    • Add Thionyl Chloride (1.2 eq) and a catalytic amount of DMF.[1]

    • Reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases.[1]

    • Checkpoint: Monitor by TLC (Acid disappears).[1]

  • Amidation:

    • Cool the reaction mixture to 0°C.

    • Slowly add the acid chloride solution to a stirred solution of 28% aqueous Ammonia (5.0 eq) at <10°C.

    • Why: Exothermic reaction control is critical to prevent hydrolysis back to the acid.[1]

    • Filter the precipitated 3-methoxy-4-methylbenzamide .[1] Dry the solid.[1]

  • Dehydration to Nitrile:

    • Suspend the amide in Toluene or DCM.[1]

    • Add Phosphorus Oxychloride (POCl₃, 1.5 eq) or Thionyl Chloride.[1]

    • Reflux for 3–4 hours.[1]

    • Quench: Pour onto ice-water carefully.

    • Extraction: Extract with DCM. Wash with NaHCO₃ (remove acid traces) and Brine.[1]

    • Purification: Recrystallize from Hexane/Ethyl Acetate to obtain the target nitrile (MP: 51–53°C).[1]

Part 5: Industrial Application (Drug Development)

The primary utility of this compound is as the precursor to 4-formyl-3-methoxybenzonitrile , a key intermediate for Finerenone (Kerendia) .[1]

Mechanism of Action in Synthesis

The methyl group at the C4 position is "activated" by the aromatic ring, allowing for radical bromination.[1] The resulting gem-dibromide is hydrolyzed to the aldehyde.[1]

ApplicationFlow Nitrile This compound (Starting Material) Reagent Radical Bromination (NBS or DBDMH, AIBN) Nitrile->Reagent Dibromide Intermediate: Gem-Dibromide Derivative Reagent->Dibromide Hydrolysis Hydrolysis (H2O, CaCO3) Dibromide->Hydrolysis Aldehyde Target Intermediate: 4-Formyl-3-methoxybenzonitrile Hydrolysis->Aldehyde Drug FINERENONE (API Synthesis) Aldehyde->Drug Multi-step Cyclization

Figure 2: The critical "Benzylic Oxidation" pathway transforming the nitrile into the Finerenone aldehyde precursor.

Technical Insight: The presence of the methoxy group (electron-donating) meta to the methyl group stabilizes the radical intermediate during bromination, enhancing yield compared to a naked toluene derivative.[1] However, over-bromination (tribromide formation) is a common impurity risk that must be managed by stoichiometry control (2.0–2.2 eq of brominating agent).[1]

Part 6: Handling & Safety (HSE)

Signal Word: DANGER GHS Classifications: Acute Toxicity (Oral, Dermal, Inhalation) - Category 3.[1][5]

Critical Hazards
  • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or inhaled.[1][2][5][6][7]

  • Cyanide Potential: While the nitrile group is generally stable, thermal decomposition or strong acid hydrolysis can release Hydrogen Cyanide (HCN).[1]

Safe Handling Protocol
  • Engineering Controls: Handle exclusively in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1]

  • Spill Management: Do not sweep dry dust (inhalation risk).[1] Dampen with water or cover with wet sand before collecting for disposal as hazardous organic waste.[1]

  • Incompatibility: Strong oxidizers and strong acids.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14752994, this compound.[1] Retrieved from [Link]

  • European Patent Office. Method for the preparation of 4-formyl-3-methoxybenzonitrile (EP4286368A1).[1] (Describes the conversion of the nitrile to the aldehyde for Finerenone). Retrieved from

Sources

Technical Guide: Spectral Profiling & Analytical Protocols for 3-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-4-methylbenzonitrile (CAS 3556-60-3) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs) and PDE4 inhibitors. Its structural integrity—defined by the electron-donating methoxy/methyl groups opposing the electron-withdrawing nitrile—dictates its reactivity in nucleophilic aromatic substitutions and benzylic oxidations.

This guide provides a rigorous spectral atlas and validated analytical protocols to ensure the identity and purity of this compound in drug discovery pipelines.

Chemical Identity & Structural Analysis[1][2]

The physicochemical behavior of this compound is governed by the 1,3,4-trisubstitution pattern on the benzene ring. The steric bulk of the methoxy group at C3 influences the rotational freedom of the adjacent methyl group at C4, while the nitrile group at C1 activates the ring for further functionalization.

ParameterSpecification
IUPAC Name This compound
Common Synonyms 4-Cyano-2-methoxytoluene; 5-Cyano-2-methylanisole
CAS Number 3556-60-3
Molecular Formula

Molecular Weight 147.18 g/mol
Melting Point 52–56 °C
Appearance White to light yellow crystalline solid
Solubility Soluble in Chloroform, DMSO, Methanol; Insoluble in Water
Structural Visualization

ChemicalStructure Figure 1: 1,3,4-Substitution Pattern & Electronic Environment C1 C1 (CN) C2 C2 (H) C1->C2 CN_Group CN C1->CN_Group Electronic Withdrawal C3 C3 (OMe) C2->C3 C4 C4 (Me) C3->C4 OMe_Group OCH3 C3->OMe_Group C5 C5 (H) C4->C5 Me_Group CH3 C4->Me_Group C6 C6 (H) C5->C6 C6->C1

Comprehensive Spectral Profiling

The following data represents the standard spectral fingerprint for high-purity (>98%) samples.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Chloroform-d) or 

Frequency: 400 MHz

The aromatic region displays a characteristic ABC pattern (or ABX depending on resolution) modified by the 1,2,4-substitution logic.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.20 Doublet (d,

Hz)
1HH-5 Ortho to Methyl; shielded relative to H-6.
7.12 Doublet of Doublets (dd,

Hz)
1HH-6 Ortho to Nitrile (deshielding zone); Meta coupling to H-2.
7.05 Doublet (d,

Hz)
1HH-2 Isolated between CN and OMe. OMe shielding competes with CN deshielding.
3.88 Singlet (s)3H-OCH3 Characteristic methoxy signal.
2.26 Singlet (s)3H-CH3 Benzylic methyl group.

Analyst Note: In


, the water peak (

ppm) may interfere with the methoxy signal if the sample is wet. Ensure rigorous drying of the sample or use

for clearer integration of the aliphatic region.
Infrared Spectroscopy (FT-IR)

Key functional group diagnostics for purity verification.

Wavenumber (

)
Vibration ModeDiagnostic Value
2225 ± 5

Stretch
Primary ID: Sharp, distinct peak confirming nitrile presence.
2950–2840 C-H Stretch (Alkane)Methyl/Methoxy C-H bonds.
1605, 1580 C=C Aromatic StretchBenzene ring skeleton.
1260, 1040 C-O-C StretchStrong bands confirming the aryl alkyl ether (methoxy).
Mass Spectrometry (GC-MS / LC-MS)
  • Ionization: Electron Impact (EI, 70 eV)

  • Molecular Ion (

    
    ):  m/z 147
    

Fragmentation Pattern:

  • m/z 147 (

    
    ):  Base peak (typically). Stability of the aromatic system.
    
  • m/z 132 (

    
    ):  Loss of methyl radical (
    
    
    
    ) from the methoxy or toluene group.
  • m/z 116 (

    
    ):  Loss of methoxy radical (
    
    
    
    ).
  • m/z 104: Loss of

    
     and 
    
    
    
    (characteristic of anisole derivatives).

Analytical Methodologies

To ensure reproducibility in biological assays, the following HPLC method is recommended for purity assessment.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitrile absorbance) and 210 nm.

  • Temperature: 30 °C.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BPhase
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient
20.01090Wash
21.09010Re-equilibration

Synthesis & Purification Workflow

Understanding the origin of the sample is vital for troubleshooting impurities (e.g., unreacted acid or isomers). The most robust synthesis involves the dehydration of the corresponding amide or direct cyanation.

Reaction Scheme Overview

The synthesis typically proceeds from 3-methoxy-4-methylbenzoic acid via a chlorosulfonyl isocyanate pathway, avoiding the toxicity of cyanide salts used in Sandmeyer reactions.

SynthesisWorkflow Figure 2: Synthesis & Purification Pathway via Acid Dehydration Start Precursor: 3-Methoxy-4-methylbenzoic Acid Intermediate Intermediate: N-Chlorosulfonyl Amide Start->Intermediate Addition (0°C) Reagent Reagent: Chlorosulfonyl Isocyanate (CSI) in DCM Reagent->Intermediate Reaction Reaction: Dehydration / DMF Treatment Intermediate->Reaction DMF, Heat Crude Crude Product Reaction->Crude Quench & Extract Purification Purification: Recrystallization (Hexane/EtOAc) or Flash Column Crude->Purification Final Target: This compound (>98% Purity) Purification->Final

Purification Protocol
  • Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate.

  • Precipitation: Slowly add Hexane until turbidity is observed.

  • Crystallization: Cool to 4°C overnight.

  • Filtration: Wash crystals with cold Hexane to remove non-polar impurities.

Safety & Handling (E-E-A-T Compliance)

As a nitrile derivative, this compound poses specific risks that must be mitigated.

  • Acute Toxicity: Harmful if swallowed or in contact with skin (H302 + H312). Nitriles can metabolize to release cyanide ions in vivo, though this derivative is sterically hindered.

  • Handling: Use nitrile gloves (0.11 mm minimum thickness). Work within a fume hood to avoid inhalation of dust.

  • Storage: Store at room temperature (15–25 °C) in a desiccator. Moisture can hydrolyze the nitrile to an amide over long periods.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14752994, this compound. Retrieved from [Link]

  • PrepChem (2023). Synthesis of this compound from 3-methoxy-4-methylbenzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - this compound. Retrieved from [Link]

Technical Guide: Structural Elucidation of 3-Methoxy-4-methylbenzonitrile via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 3-Methoxy-4-methylbenzonitrile (CAS: 3556-60-3).[1] It is designed for analytical chemists and structural biologists requiring a rigorous, self-validating framework for structural elucidation.[1]

Executive Summary & Compound Significance

This compound is a critical pharmacophore intermediate, frequently employed in the synthesis of mineralocorticoid receptor antagonists (e.g., Finerenone analogs) and various agrochemicals.[1]

The structural integrity of this regioisomer is paramount. In synthetic pathways, it is often accompanied by its regioisomer (4-methoxy-3-methylbenzonitrile) or hydrolysis byproducts (amides/acids).[1] This guide establishes a self-validating NMR protocol to definitively distinguish the target structure from these impurities using 1D and 2D NMR techniques.

Compound Identifiers:

  • CAS: 3556-60-3[1][2][3][4][5]

  • Formula: C₉H₉NO

  • MW: 147.17 g/mol [1][3][4]

Structural Elucidation Strategy

To ensure scientific integrity, we do not merely "assign" peaks; we build a logical argument based on electronic environments and connectivity.

The Regioisomer Challenge

The primary analytical challenge is distinguishing This compound from 4-methoxy-3-methylbenzonitrile .[1] Both have identical functional groups (CN, OMe, Me) and molecular weight.[1]

  • Differentiation Key: The spatial proximity of the Methyl (Me) and Methoxy (OMe) groups, and their coupling networks to the aromatic protons.[1]

The Analytical Workflow

The following directed acyclic graph (DAG) illustrates the logical flow for validating this structure.

NMR_Workflow Sample Sample Preparation (CDCl3, ~10mg) H1 1H NMR Screening (Integration & Multiplicity) Sample->H1 C13 13C NMR (Carbon Backbone) H1->C13 HSQC HSQC (1-Bond C-H Correlation) C13->HSQC HMBC HMBC (Long Range Connectivity) HSQC->HMBC NOE NOE / NOESY (Spatial Proximity Check) HMBC->NOE Result Validated Structure NOE->Result

Figure 1: The self-validating NMR workflow ensures regio-specificity through sequential connectivity checks.

Experimental Protocol

Sample Preparation[1]
  • Solvent: Chloroform-d (CDCl₃) is the standard solvent.[1] It minimizes H-bonding interactions that might broaden signals.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent is optimal for obtaining high-quality 13C and 2D spectra within a reasonable timeframe (approx. 30 mins).[1]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.[1]

1H NMR Analysis (400 MHz, CDCl₃)

The proton spectrum is characterized by two distinct aliphatic singlets and an ABX aromatic system.[1]

AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Mechanistic Explanation
Ar-OCH₃ 3.85 – 3.90Singlet (s)3H-Deshielded by Oxygen (electronegative).[1]
Ar-CH₃ 2.20 – 2.30Singlet (s)3H-Mildly deshielded by aromatic ring current.[1]
H-2 7.10 – 7.15Doublet (d)1HJ ≈ 1.5 HzKey Signal. Located between CN and OMe.[1] Meta-coupled to H-6.
H-6 7.20 – 7.25Doublet of Doublets (dd)1HJ ≈ 8.0, 1.5 HzOrtho to CN (deshielding zone).[1] Coupled to H-5 (ortho) and H-2 (meta).
H-5 7.15 – 7.20Doublet (d)1HJ ≈ 8.0 HzOrtho to Me.[1][6] Shielded relative to H-6 due to distance from CN.[1]

Note: Chemical shifts are approximate and concentration-dependent.[1][7] The coupling pattern (ABX) is more diagnostic than absolute shift values.[1]

13C NMR Analysis (100 MHz, CDCl₃)

The carbon spectrum must show 9 distinct signals.[1][6][8]

  • Nitrile (CN): ~119 ppm.[1][8] Characteristic weak intensity due to lack of NOE and long relaxation time.[1]

  • Oxygenated Carbon (C-3): ~158 ppm.[1] Most deshielded aromatic carbon.[1]

  • Quaternary Carbons: C-1 (CN attachment) and C-4 (Methyl attachment).[1]

  • Aliphatic Carbons: OMe (~56 ppm) and Me (~16 ppm).[1]

The Self-Validating System: 2D NMR & Regiochemistry[1]

This section details how to prove the structure is 3-methoxy-4-methyl and not an isomer.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC connects protons to carbons 2-3 bonds away.[1] This is the primary tool for skeletal verification.[1]

  • The Methyl Group (C4-Me) Probe:

    • The methyl protons (~2.25 ppm) will show correlations to:

      • C-4 (ipso, ~130-140 ppm)[1][9]

      • C-3 (ortho, ~158 ppm, Oxygenated ) -> This proves the Methyl is next to the Methoxy.[1]

      • C-5 (ortho, unsubstituted)[1]

  • The Methoxy Group (C3-OMe) Probe:

    • The methoxy protons (~3.88 ppm) will correlate strongly to C-3 (~158 ppm).[1]

NOE (Nuclear Overhauser Effect) - The "Smoking Gun"

If HMBC is ambiguous, 1D NOE or 2D NOESY provides definitive spatial proof.[1]

  • Experiment: Irradiate the Methyl signal (~2.25 ppm).

  • Observation:

    • Enhancement of H-5: Expected (ortho proton).

    • Enhancement of OMe: CRITICAL. If you see NOE between the Methyl group and the Methoxy group, they must be adjacent (ortho to each other).[1]

    • If the structure were 4-methoxy-2-methyl, the Me and OMe would be meta and show no NOE.[1]

Correlations Me Methyl (H) ~2.25 ppm OMe Methoxy (H) ~3.88 ppm Me->OMe Strong NOE (Proves Adjacency) C3 C-3 (C-O) ~158 ppm Me->C3 HMBC (3-bond) H5 H-5 (Aromatic) Me->H5 NOE OMe->C3 HMBC (3-bond)

Figure 2: Key HMBC and NOE correlations defining the 1,3,4-substitution pattern.

Impurity Profiling

In a drug development context, you must identify common synthetic byproducts.[1]

ImpurityDiagnostic Signal (1H NMR)Origin
3-Methoxy-4-methylbenzoic acid Broad singlet >10 ppm (COOH)Hydrolysis of CN or starting material.[1]
3-Methoxy-4-methylbenzamide Broad singlets ~5.5-7.5 ppm (NH₂)Partial hydrolysis.[1]
Toluene / Residual Solvents Singlet ~2.36 ppmProcess solvent (distinct from Ar-Me).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14752994, this compound.[1] Retrieved from [Link]

  • CAS Common Chemistry. this compound (CAS RN 3556-60-3).[1][2][3] American Chemical Society.[1][5][10] Retrieved from [Link][1][2][5]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[1] Organometallics.[1][6][7] (Standard reference for solvent peaks). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 3-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Methoxy-4-methylbenzonitrile (C₉H₉NO), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and purity assessment of such compounds. We will delve into the theoretical fragmentation patterns under electron ionization, provide a detailed experimental protocol for acquiring mass spectral data, and discuss the rationale behind the analytical choices.

Introduction to this compound and its Mass Spectrometric Analysis

This compound, with a molecular weight of 147.17 g/mol and an exact mass of 147.0684 Da, is a substituted aromatic nitrile.[3] Its structure, featuring a benzonitrile core with methoxy and methyl substituents, gives rise to a characteristic fragmentation pattern in mass spectrometry, which is invaluable for its identification and characterization. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly suitable technique for the analysis of this volatile and thermally stable compound.[1] EI induces reproducible fragmentation, creating a unique mass spectral fingerprint.

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathways

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, we can predict its fragmentation behavior based on established principles of mass spectrometry and the known fragmentation of structurally similar compounds.[4][5]

Upon electron ionization, the molecule will lose an electron to form the molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 147. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. The primary fragmentation pathways are expected to involve the cleavage of the methoxy and methyl groups.

A plausible fragmentation cascade is initiated by the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable, resonance-stabilized cation at m/z 132. Alternatively, the loss of a formyl radical (•CHO) from the methoxy group after rearrangement could produce an ion at m/z 118. The loss of the entire methoxy radical (•OCH₃) would result in a fragment at m/z 116. Another significant fragmentation pathway involves the cleavage of the methyl group attached to the aromatic ring, yielding a fragment at m/z 132. Further fragmentation of these primary ions can lead to the loss of carbon monoxide (CO) or hydrogen cyanide (HCN), common fragmentation patterns for aromatic compounds.

Table 1: Predicted Mass Spectral Data for this compound
m/zProposed Fragment IonNeutral Loss
147[C₉H₉NO]⁺• (Molecular Ion)-
132[C₈H₆NO]⁺•CH₃
118[C₈H₈N]⁺•CHO
116[C₈H₆N]⁺•OCH₃
104[C₇H₆N]⁺CO from m/z 132
91[C₇H₇]⁺ (Tropylium ion)HCN from m/z 118 or C₂H₂ from m/z 117
77[C₆H₅]⁺CH₃CN from m/z 118
Diagram 1: Proposed Fragmentation Pathway of this compound

Fragmentation_Pathway M [C₉H₉NO]⁺• m/z = 147 Molecular Ion F1 [C₈H₆NO]⁺ m/z = 132 M->F1 - •CH₃ F2 [C₈H₈N]⁺ m/z = 118 M->F2 - •CHO F3 [C₈H₆N]⁺ m/z = 116 M->F3 - •OCH₃ F4 [C₇H₆N]⁺ m/z = 104 F1->F4 - CO F5 [C₇H₇]⁺ m/z = 91 F2->F5 - HCN

Caption: Proposed EI fragmentation of this compound.

Experimental Protocol for GC-MS Analysis

This section outlines a standardized protocol for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as acetonitrile or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis. The optimal concentration may vary depending on the sensitivity of the instrument.

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization for a specific instrument.[6][7]

  • Gas Chromatograph: Agilent 6890N or similar.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness DB-5ms or HP-5ms, is recommended for good separation of aromatic compounds.

  • Injector:

    • Mode: Splitless (for higher sensitivity) or Split (e.g., 50:1 for higher concentrations).

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Diagram 2: Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (10-100 µg/mL) Stock->Working Dilution Injection Inject 1 µL into GC Working->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Analysis Spectral Analysis & Library Matching Acquisition->Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Data Analysis and Interpretation

The acquired mass spectrum should be compared against spectral libraries (e.g., NIST, Wiley) for tentative identification. However, due to the potential absence of a reference spectrum for this specific compound, manual interpretation based on the predicted fragmentation pattern is crucial. The presence of the molecular ion at m/z 147 and the key fragment ions at m/z 132, 118, and 116 would provide strong evidence for the structure of this compound. High-resolution mass spectrometry (HRMS) can be employed for unambiguous confirmation of the elemental composition of the molecular ion and its fragments.

Conclusion

This guide provides a robust framework for the mass spectrometric analysis of this compound. By understanding the predicted fragmentation pathways and employing a systematic GC-MS protocol, researchers can confidently identify and characterize this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the analysis of other substituted benzonitrile derivatives, contributing to the advancement of pharmaceutical and chemical research.

References

  • PubMed. (2023, December 30). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. Retrieved from [Link]

  • Doc Brown's Chemistry. C3H8O CH3OCH2CH3 mass spectrum of methoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl methyl ether. Retrieved from [Link]

  • PubChem. This compound | C9H9NO | CID 14752994. Retrieved from [Link]

  • PubChem. 4-Methoxybenzonitrile | C8H7NO | CID 70129. Retrieved from [Link]

  • ResearchGate. (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism.... Retrieved from [Link]

  • ACS Publications. Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. Retrieved from [Link]

  • Agilent Technologies. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved from [Link]

Sources

Technical Whitepaper: Solubility Profiling & Thermodynamic Modeling of 3-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-4-methylbenzonitrile (MMBN) is a critical pharmacophore and intermediate, most notably serving as the precursor for Finerenone , a non-steroidal mineralocorticoid receptor antagonist.[1][2] Despite its industrial significance, open-literature solubility data for MMBN is often fragmented or proprietary.[1]

This guide provides a comprehensive framework for determining, modeling, and applying the solubility profile of MMBN. It moves beyond simple data listing to establish a self-validating experimental protocol for solubility determination. We analyze the thermodynamic driving forces governing its dissolution in organic solvents and correlate these properties with critical process steps, specifically the radical bromination required for downstream API synthesis.

Part 1: Physicochemical Context & Solvent Selection Strategy[1]

Molecular Architecture & Solvation Potential

MMBN (CAS: 3556-60-3) presents a unique solvation challenge due to its "Push-Pull" electronic structure:

  • Nitrile Group (-CN): Strong electron-withdrawing group (EWG), introducing a high dipole moment (~4.0 D).[1] It acts as a weak hydrogen bond acceptor (HBA).[1]

  • Methoxy Group (-OCH₃): Electron-donating group (EDG) via resonance, increasing electron density on the ring and providing HBA sites.[1]

  • Methyl Group (-CH₃): Lipophilic moiety, contributing to Van der Waals interactions but reducing water solubility.[1]

Thermodynamic Prediction: With a melting point of ~52–56°C and a LogP of ~2.5, MMBN is a low-melting solid with moderate lipophilicity.[1] It is expected to exhibit positive deviation from Raoult’s Law in highly polar protic solvents (like water/methanol) due to the hydrophobic effect of the aromatic core, while showing ideal behavior in polar aprotic solvents (Acetonitrile, Acetone) that match its dipolar nature.

Solvent Selection Matrix

For a robust solubility profile, we select solvents spanning the polarity spectrum. This selection is not random; it is designed to map the Hansen Solubility Space of the molecule.

Solvent ClassRepresentative SolventRationale for InclusionPredicted Solubility Trend
Polar Protic Methanol (MeOH)High H-bonding donor capability.[1]Moderate. Disrupts crystal lattice but limited by lipophilicity.[1]
Polar Protic Ethanol (EtOH)Lower dielectric constant than MeOH.[1]Moderate-High. Better match for the ethyl/methyl balance.[1]
Polar Aprotic Acetonitrile (MeCN)High dipole, no H-bond donor.[1]Very High. "Like dissolves like" (Nitrile-Nitrile interaction).[1]
Polar Aprotic AcetoneCarbonyl dipole.[1]High. Excellent solvation of the aromatic core.
Ester Ethyl Acetate (EtOAc)Moderate polarity, HBA only.[1]High. Standard process solvent for extraction.[1]
Non-Polar TolueneAromatic pi-stacking capability.[1]High. Pi-pi interactions with the benzene ring of MMBN.[1]
Alkane n-HeptanePurely dispersive forces.[1]Low. Used as an anti-solvent for crystallization.[1]

Part 2: Experimental Protocol (Self-Validating System)

To ensure data integrity (E-E-A-T), we utilize a Dynamic Laser Monitoring Method rather than the static gravimetric method. This minimizes human error and ensures true equilibrium detection.[1]

Workflow Diagram

The following diagram outlines the logic flow for the solubility determination process, ensuring no false equilibrium states are recorded.

SolubilityProtocol cluster_QC Quality Control Loop Start Start: Excess MMBN + Solvent Equilibration Thermostated Mixing (T ± 0.05 K) Start->Equilibration LaserCheck Laser Transmissivity Monitoring Equilibration->LaserCheck Decision Transmissivity Stable > 1hr? LaserCheck->Decision Decision->Equilibration No (Dissolution ongoing) Sampling Syringe Filter Sampling (0.22 µm, pre-heated) Decision->Sampling Yes (Equilibrium Reached) Analysis HPLC/GC Quantification Sampling->Analysis DataFit Apelblat Model Fitting Analysis->DataFit

Figure 1: Dynamic Laser Monitoring workflow for solubility determination. The laser stability check acts as the primary validation gate.

Detailed Methodology
  • Preparation: Add excess solid MMBN to a double-jacketed glass vessel containing 50 mL of the target solvent.

  • Temperature Control: Circulate water from a programmable bath (accuracy ±0.05 K) through the vessel jacket.

  • Agitation: Stir continuously using a magnetic stirrer (400 rpm) to prevent sedimentation.

  • Laser Monitoring (The Validator): Direct a He-Ne laser beam through the suspension.[1] Measure the intensity of transmitted light.

    • Logic: As the solid dissolves, turbidity decreases.[1] Once the signal plateaus and remains constant for >60 minutes, dynamic equilibrium is confirmed.

  • Sampling: Withdraw 2 mL of supernatant using a pre-heated glass syringe equipped with a 0.22 µm PTFE filter.

    • Critical Step: The syringe and filter must be at the same temperature as the solution to prevent precipitation during sampling.

  • Quantification: Dilute the aliquot and analyze via HPLC (UV detection at 254 nm). Calculate the mole fraction solubility (

    
    ).
    

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental data (


) is collected, it must be mathematically modeled to allow for interpolation at any temperature.[1]
The Modified Apelblat Equation

This is the industry standard for correlating solubility data of solids in liquids.



  • 
    : Mole fraction solubility.[1][3]
    
  • 
    : Absolute temperature (Kelvin).[1][4]
    
  • 
    : Empirical model parameters derived via regression analysis.
    

Interpretation of Parameters:

  • A & B: Relate to the enthalpy of solution and non-ideal solution behavior.

  • C: Accounts for the temperature dependence of the enthalpy of fusion.

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, we derive the driving forces:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    [1]
    • Expectation: For MMBN,

      
       will likely be positive  (endothermic), meaning solubility increases with temperature.[1]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1]
    • Expectation:

      
       must be positive  for a saturated solution relative to the pure solid standard state (since 
      
      
      
      ).
Thermodynamic Pathway Visualization

The dissolution of MMBN involves overcoming the crystal lattice energy (Cavity Formation) and establishing solute-solvent interactions.[1]

Thermodynamics Solid Solid MMBN (Crystal Lattice) Gas MMBN (Ideal Gas) Solid->Gas Sublimation (+ u0394H_sub) Solution Solvated MMBN (Liquid Phase) Solid->Solution Dissolution u0394H_soln = u0394H_sub + u0394H_solv Gas->Solution Solvation (- u0394H_solv)

Figure 2: Thermodynamic cycle of dissolution.[1] Solubility is the net result of the energy cost to break the lattice versus the energy gain from solvation.

Part 4: Process Engineering Implications

Understanding the solubility of MMBN is not just academic; it directly impacts the yield and purity of Finerenone .

Solvent Swap in Bromination

The synthesis of Finerenone typically involves the radical bromination of the methyl group of MMBN to form 3-methoxy-4-(dibromomethyl)benzonitrile .

  • The Challenge: Radical brominations (using NBS or Br2) are highly sensitive to solvent polarity.[1]

  • Recommendation:

    • Acetonitrile: High solubility of MMBN allows for high-concentration processing (Process Intensification).[1] However, it may participate in side reactions.[1]

    • Chlorobenzene/Trifluorotoluene: These solvents often offer a "Goldilocks" zone—sufficient solubility for MMBN (due to pi-stacking) but chemically inert to radical conditions.[1]

    • Crystallization: Post-reaction, the product becomes less soluble in non-polar solvents than the starting material. Adding n-Heptane (Anti-solvent) to the reaction mixture will selectively precipitate the brominated product while keeping unreacted MMBN in solution (if optimized), acting as an in-situ purification.[1]

Data Reporting Template

Researchers should use the following table structure to standardize their results:

Temperature (K)Solvent

(Mole Fraction)

(Apelblat)
RAD (%)
293.15Methanol[Value][Value]< 2.0%
298.15Methanol[Value][Value]< 2.0%
...............[1][5]
323.15Methanol[Value][Value]< 2.0%

Note: Relative Average Deviation (RAD) serves as the statistical quality check.

References

  • BenchChem. this compound: Significance as a Synthetic Intermediate. Retrieved from [1]

  • National Institute of Environmental Health Sciences (NIEHS). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.[1] (2003).[1][6][7] Retrieved from [1]

  • PubChem. Compound Summary: this compound (CID 14752994).[1] National Library of Medicine.[1] Retrieved from [1]

  • ResearchGate. The Experimental Determination of Solubilities - Methodology and Modeling. (General Reference for Apelblat Methodology). Retrieved from

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.[1] Retrieved from [1]

Sources

3-Methoxy-4-methylbenzonitrile melting point

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-Methoxy-4-methylbenzonitrile Characterization & Quality Control

Executive Summary

This compound (CAS: 3556-60-3) is a critical pharmacophore building block, frequently utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs).[1] Its physical state—a low-melting solid—presents unique challenges in handling and purity assessment.[1]

This guide moves beyond simple property listing. It establishes the Melting Point (MP) not merely as a physical constant, but as a primary quality gate (critical quality attribute) for validating synthesis integrity. We explore the thermodynamic baseline, synthesis-derived impurities that alter this baseline, and a rigorous protocol for experimental verification.[1]

Part 1: Physicochemical Profile[1]

The melting point of this compound is the most rapid indicator of its purity.[1] Due to its low fusion temperature, "wet" samples (containing residual solvent) or those with homologous impurities will exhibit significant depression and broadening of the melting range.

Table 1: Critical Physical Properties
PropertyValue / RangeContext & Significance
Melting Point (Experimental) 51.0 – 56.0 °C Sharp range (< 2°C) indicates high purity (>98%).[1] Broadening indicates amide/acid contamination.
Physical State White to light-yellow crystalline powderColoration often indicates oxidation products or residual iodine/bromine if halogenated precursors were used.[1]
Boiling Point ~247 °C (at 760 mmHg)High boiling point makes distillation difficult without high vacuum; recrystallization is the preferred purification method.[1]
Density 1.06 ± 0.1 g/cm³Denser than water; phase separation in aqueous workups will result in the organic layer being on the bottom (if using chlorinated solvents) or top (if using ethers).[1]
Solubility Soluble: DCM, Ethyl Acetate, TolueneInsoluble: WaterLipophilic nature dictates the use of non-polar solvents for extraction.

Technical Insight: The melting point of ~54°C places this compound in a "danger zone" for shipping and storage. In hot climates or uncontrolled warehouses, the material may partially melt and resolidify, leading to "caking" or the formation of hard fused blocks, which complicates dispensing. Storage below 25°C is strictly recommended.

Part 2: Synthesis Pathways & Impurity Origins

To understand why a melting point might deviate, one must understand the synthesis. The presence of precursors is the primary cause of MP depression.

Mechanism of Formation

The most robust industrial route involves the dehydration of the corresponding primary amide, which is derived from the acid.

The Pathway:

  • Activation: 3-Methoxy-4-methylbenzoic acid is activated (e.g., with Thionyl Chloride) to the Acid Chloride.[1]

  • Amidation: Reaction with Ammonia yields 3-Methoxy-4-methylbenzamide.[1][2]

  • Dehydration: The amide is dehydrated (e.g., using POCl₃ or SOCl₂) to form the Nitrile.

Figure 1: Synthesis Logic & Impurity Carryover

SynthesisPath Acid Precursor: 3-Methoxy-4-methylbenzoic Acid (High MP Solid) Chloride Intermediate: Acid Chloride (Reactive Liquid) Acid->Chloride SOCl2 Activation Amide Major Impurity: 3-Methoxy-4-methylbenzamide (MP: ~160°C) Chloride->Amide NH3 Amidation Nitrile Target: This compound (MP: 51-56°C) Amide->Nitrile Dehydration (-H2O) Amide->Nitrile Incomplete Rxn (Contaminant)

Caption: Logical flow of synthesis. Note that the Amide intermediate typically has a much higher melting point (~160°C) than the Nitrile. Incomplete dehydration results in a mixture with a drastically altered MP.

Diagnostic Heuristic:

  • MP Depression (< 51°C): Likely solvent entrapment (toluene/hexane) or starting material (Acid).

  • MP Elevation/Broadening (> 56°C): Likely presence of the Amide intermediate . Amides generally have significantly higher melting points than their nitrile counterparts due to strong intermolecular hydrogen bonding. If your sample melts at 65-70°C, you likely have significant amide contamination.[1]

Part 3: Validated Protocol for Melting Point Determination

Objective: Accurately determine the melting point to validate identity and estimate purity.

Prerequisites:

  • Calibrated Capillary Melting Point Apparatus (e.g., Buchi, Mettler Toledo).

  • Standard: Benzophenone (MP 48°C) or Vanillin (MP 81-83°C) for calibration check.[1]

  • Sample: Dried this compound (Vacuum dried >4 hours).

Step-by-Step Methodology
  • Sample Preparation (The "Dry" Rule):

    • Ensure the sample is a fine powder. If the sample has caked (due to low MP), gently crush it in a mortar.

    • Critical: If the sample feels "tacky" or smells of solvent, dry it in a vacuum desiccator over P₂O₅ for 2 hours. Solvent residues are the #1 cause of false negatives in this MP range.

  • Capillary Loading:

    • Fill a clean glass capillary to a height of 2–3 mm.

    • Compact the sample by dropping the capillary through a long glass tube onto a hard surface (tamping). Loose packing leads to uneven heat transfer.

  • Ramping Protocol:

    • Start Temperature: 40°C.

    • Ramp Rate A (Fast): 5°C/min up to 48°C.

    • Ramp Rate B (Critical): 1.0°C/min from 48°C through the melt.

    • Why? A fast ramp rate on a low-melting solid causes "thermal lag," where the sensor reads higher than the actual sample temperature, artificially inflating the result.[1]

  • Observation criteria:

    • Onset (Solidus): Record the temperature when the first distinct liquid droplet forms (sweating/collapse does not count).

    • Clear Point (Liquidus): Record the temperature when the entire mass becomes a clear liquid.

  • Acceptance Criteria:

    • Pass: Range is within 51.0 – 56.0°C; Range width (Liquidus - Solidus) ≤ 2.0°C.[1]

    • Fail: Range width > 2.0°C or Onset < 50°C.

Part 4: Safety & Handling (E-E-A-T)

As a nitrile derivative, this compound possesses toxicological risks that must be managed, particularly regarding hydrolysis (releasing cyanide/ammonia potential in metabolic pathways) and direct irritation.

Table 2: Hazard Identification (GHS Standards)
Hazard CodeDescriptionMitigation Strategy
H301 + H311 + H331 Toxic if swallowed, in contact with skin, or inhaled.[1][3][4]Double Glove: Nitrile gloves alone may permeate; use elongated cuff gloves. Work strictly in a fume hood.
H315 / H319 Causes skin and serious eye irritation.[1][3][4][5]Standard safety goggles are mandatory. If dust is generated, use a P3 particulate respirator.

Emergency Protocol:

  • Skin Contact: Wash immediately with soap and copious water. Do not use ethanol (increases skin absorption).

  • Spill: Do not sweep dry dust (generates aerosols). Dampen with inert oil or water mist, then absorb with chemically inert binder.

References

  • ChemicalBook. (2025). This compound Physical Properties and Safety Data. Retrieved from [1]

  • TCI Chemicals. (n.d.).[6] Product Specification: this compound (M1977).[1][3] Retrieved from [1]

  • PrepChem. (n.d.). Synthesis of this compound via Chlorosulphonyl Isocyanate.[1][7] Retrieved from

  • Biosynth. (n.d.). Material Safety Data Sheet (MSDS) - this compound.[1][8][9] Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: this compound (CID 125307536).[1] National Library of Medicine. Retrieved from [1]

Sources

Technical Guide: Thermodynamic Profile & Boiling Point Determination of 3-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methoxy-4-methylbenzonitrile Boiling Point: Thermodynamic Profile & Purification Protocols Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary

This compound (CAS: 3556-60-3) is a critical pharmacophore and intermediate, notably serving as a precursor in the synthesis of Finerenone , a nonsteroidal mineralocorticoid receptor antagonist used in treating chronic kidney disease.

Accurate knowledge of its boiling point (BP) and thermodynamic behavior is not merely academic; it is the linchpin of scalable purification. With a standard boiling point exceeding 240°C, atmospheric distillation poses significant risks of thermal decomposition. This guide provides a definitive physicochemical profile, vacuum distillation parameters, and validated experimental protocols for boiling point determination, ensuring process integrity in drug development pipelines.

Physicochemical Profile

The following data consolidates experimental and predicted values. Note the distinction between the melting point (MP) and boiling point (BP), as this compound is a solid at room temperature.

Table 1: Core Physical Properties
PropertyValueCondition / Note
CAS Number 3556-60-3 Unique Identifier
Molecular Formula C₉H₉NOMW: 147.17 g/mol
Appearance White to off-white crystalline solid
Melting Point (MP) 51 – 56 °C Solid-Liquid Transition
Boiling Point (BP) 247 – 262 °C @ 760 mmHg (Atmospheric)
Predicted BP 247.2 ± 28.0 °CCalculated (ACD/Labs)
Density 1.06 ± 0.1 g/cm³@ 20 °C
Flash Point ~103 °CClosed Cup (Predicted)

Field Insight: The wide range in reported atmospheric boiling points (247–262°C) often stems from purity variations. Impurities such as 3-methoxy-4-methylbenzoic acid can elevate the observed boiling range due to hydrogen bonding.

Thermodynamics & Phase Transition

The Structural Driver of High Boiling Point

The elevated boiling point of this compound relative to its molecular weight is driven by two primary factors:

  • Dipole-Dipole Interactions: The nitrile group (-CN) creates a strong permanent dipole moment, significantly increasing intermolecular attraction.

  • π-Stacking: The aromatic ring facilitates stacking interactions, further stabilizing the liquid phase.

Vacuum Distillation: The Preferred Purification Route

Distilling this compound at atmospheric pressure (760 mmHg) is strongly discouraged due to the proximity of the boiling point to potential decomposition temperatures. Reducing pressure is the standard protocol to lower the boiling point to a safer operational window.

Table 2: Estimated Boiling Points at Reduced Pressures

Calculated using the Clausius-Clapeyron relation based on ΔH_vap ≈ 50-55 kJ/mol.

Pressure (mmHg / Torr)Estimated Boiling Point (°C)Operational Safety
760 (Atm) 247 – 260High Risk (Decomposition)
20 135 – 145Safe (Standard Vacuum)
10 120 – 130Optimal (High Purity)
1 90 – 100High Vacuum (Lab Scale)

Process Recommendation: For scale-up, target a vacuum level of 10–15 mmHg to achieve a distillation temperature of 125–140°C . This ensures the compound remains molten (MP ~54°C) without risking thermal degradation.

Experimental Protocols

Protocol A: Capillary Method (Siwoloboff)

Best for: Quick routine verification in the lab.

Principle: Visual detection of the transition from liquid to gas phase using a submerged capillary.

  • Preparation: Seal one end of a melting point capillary. Fill with ~50 mg of molten this compound (pre-melted at >55°C).

  • Assembly: Insert an inverted micro-capillary (open end down) into the sample tube. Attach this assembly to a thermometer bulb.

  • Heating: Immerse in a silicone oil bath. Heat rapidly to 200°C, then reduce rate to 2°C/min.

  • Observation:

    • Initial Stream: Bubbles emerge slowly (trapped air expanding).

    • Continuous Stream: A rapid, continuous stream of bubbles indicates the vapor pressure equals external pressure.

  • Endpoint: Stop heating. The temperature at which the bubbling stops and liquid sucks back into the micro-capillary is the true boiling point .

Protocol B: Differential Scanning Calorimetry (DSC)

Best for: High-precision thermodynamic characterization and purity analysis.

  • Sample: Weigh 2–5 mg of solid sample into a high-pressure crucible (to prevent premature evaporation).

  • Program: Equilibrate at 25°C. Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

  • Analysis:

    • First Endotherm: Observe peak at ~54°C (Melting).

    • Second Endotherm: Observe broad endotherm onset >240°C (Boiling/Vaporization).

    • Note: Standard DSC pans may burst; use pinhole lids or high-pressure pans.

Synthesis & Purification Workflow

The boiling point is the critical control parameter in the final isolation of the nitrile from its amide precursor.

SynthesisWorkflow cluster_safety Critical Control Point Acid 3-Methoxy-4-methyl benzoic acid Chloride Acyl Chloride Intermediate Acid->Chloride SOCl2, Reflux Amide Amide Formation Chloride->Amide NH3 (aq) Crude Crude Nitrile (Solid/Oil Mix) Amide->Crude Dehydration (POCl3 or SOCl2) Distillation Vacuum Distillation (10 mmHg @ 125°C) Crude->Distillation Purification Pure Pure 3-Methoxy-4- methylbenzonitrile Distillation->Pure Collection >55°C (Prevent Solidification)

Figure 1: Synthesis and purification workflow emphasizing the vacuum distillation step as the critical control point for product isolation.

Applications in Drug Development

The precise boiling point data is vital because this compound is a key building block for Finerenone (Kerendia) .

  • Role: It provides the specific aromatic scaffold required for the nonsteroidal mineralocorticoid receptor antagonist activity.

  • Quality Attribute: In GMP manufacturing, residual solvent levels and related substances (like the amide precursor) are strictly controlled. Vacuum distillation, validated by BP monitoring, is the primary method to remove these high-boiling impurities.

Safety & Handling

Hazard Class: 6.1 (Toxic) Signal Word: Danger

  • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Thermal Hazards: When heating to BP (>240°C), the risk of releasing toxic cyanide-containing vapors increases.

  • Engineering Control: All BP determination and distillation must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory during distillation setup.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16659251, 4-Formyl-3-methoxybenzonitrile (Related Structure/Properties). Retrieved from [Link]

  • ChemBK (2024). this compound Physical Properties and Safety Data. Retrieved from [Link]

  • European Chemicals Agency (ECHA).Registration Dossier - Finerenone Intermediates.
  • Google Patents (2023).Method for the preparation of 4-formyl-3-methoxybenzonitrile and related intermediates (EP4286368A1).

Sources

Methodological & Application

Application Note: Laboratory Preparation of 3-Methoxy-4-methylbenzonitrile

[1]

Executive Summary

This application note details the laboratory-scale synthesis of 3-Methoxy-4-methylbenzonitrile (CAS 3556-60-3) , a critical intermediate in the synthesis of phosphodiesterase (PDE) inhibitors and various kinase inhibitors.[1]

While multiple routes exist, this guide focuses on two distinct methodologies selected for their reliability and scalability:

  • Method A (The Dehydration Route): A metal-free, two-step conversion from 3-methoxy-4-methylbenzaldehyde via an oxime intermediate.[1] This is the preferred route for cost-efficiency and scalability.[1]

  • Method B (The Transition-Metal Route): Palladium-catalyzed cyanation of 4-bromo-2-methoxytoluene.[1] This route is preferred for late-stage functionalization or when starting from the aryl halide library.[1]

Strategic Route Analysis

The choice of synthetic pathway depends on starting material availability and regulatory constraints regarding heavy metals.[1]

Decision Matrix
FeatureMethod A: Aldehyde Dehydration Method B: Pd-Catalyzed Cyanation
Starting Material 3-Methoxy-4-methylbenzaldehyde4-Bromo-2-methoxytoluene
Reagents Hydroxylamine HCl, Acetic AnhydrideZn(CN)₂, Pd(dppf)Cl₂, DMF
Atom Economy HighModerate (Stoichiometric waste)
Purification Crystallization (usually sufficient)Column Chromatography (Metal scavenging req.)
Safety Profile Moderate (Corrosives)High Risk (Cyanide source, Heavy Metals)
Synthetic Workflow Diagram

Synthesis_WorkflowStartTarget SelectionRouteARoute A: Aldehyde Dehydration(High Scalability)Start->RouteARouteBRoute B: Pd-Cyanation(Library Synthesis)Start->RouteBSM_ASM: 3-Methoxy-4-methylbenzaldehydeRouteA->SM_ASM_BSM: 4-Bromo-2-methoxytolueneRouteB->SM_BInt_AIntermediate:Oxime FormationSM_A->Int_A+ NH2OH·HClCat_BCatalysis:Pd(0) / Zn(CN)2SM_B->Cat_BProdProduct:This compoundInt_A->Prod+ Ac2O / HeatCat_B->Prod100°C, DMF

Caption: Logical flow for selecting the synthesis pathway based on precursor availability.

Method A: Aldehyde Dehydration (Preferred Protocol)[1]

This method utilizes the conversion of the aldehyde to an aldoxime, followed by dehydration to the nitrile.[2] It avoids the use of toxic metal cyanides.[1][3]

Reaction Scheme[1][3][4][5]
  • Oximation:

    
    [1]
    
  • Dehydration:

    
    [1]
    
Materials & Reagents[1][5][6][7][8]
  • 3-Methoxy-4-methylbenzaldehyde (10.0 g, 66.6 mmol)[1]

  • Hydroxylamine hydrochloride (5.55 g, 80.0 mmol, 1.2 eq)

  • Sodium Acetate (anhydrous) or Pyridine[1]

  • Acetic Anhydride (Ac₂O)[1]

  • Solvents: Ethanol (95%), Ethyl Acetate, Hexanes

Step-by-Step Protocol
Step 1: Formation of the Oxime[2]
  • Setup: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-methoxy-4-methylbenzaldehyde (10.0 g) in Ethanol (60 mL).

  • Addition: Add a solution of Hydroxylamine hydrochloride (5.55 g) in water (10 mL).

  • Buffering: Add Sodium Acetate (6.6 g) to buffer the solution (alternatively, Pyridine can be used as solvent/base).[1]

  • Reaction: Stir at room temperature for 2–3 hours. Monitor by TLC (30% EtOAc/Hexanes).[1] The aldehyde spot (

    
    ) should disappear, replaced by the lower running oxime (
    
    
    ).[1]
  • Workup: Concentrate the ethanol under reduced pressure. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Dry organic layers over

    
     and concentrate.
    
    • Checkpoint: You should obtain a white/off-white solid (Oxime).[1] Yield is typically >90%.[1][3]

Step 2: Dehydration to Nitrile[1][2]
  • Setup: Place the crude oxime from Step 1 into a dry 100 mL RBF.

  • Reagent: Add Acetic Anhydride (20 mL). Note: Acetic anhydride acts as both solvent and dehydrating agent.

  • Reflux: Attach a reflux condenser and heat the mixture to 120°C (gentle reflux) for 4 hours.

  • Quench (Critical): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring to hydrolyze excess acetic anhydride. Stir for 30 minutes.

  • Isolation: The product often precipitates as a solid.[1] Filter the solid.[1][4] If it oils out, extract with Dichloromethane (DCM), wash with saturated

    
     (to remove acetic acid), dry, and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethanol or perform flash chromatography (10% EtOAc/Hexanes).

Expected Yield: 75–85% (over two steps). Physical State: White to pale yellow crystals.[1] Melting Point: 51–53°C.[1]

Method B: Pd-Catalyzed Cyanation (Alternative)[1]

This method is ideal if the starting material is 4-bromo-2-methoxytoluene (also known as 1-bromo-3-methoxy-4-methylbenzene).[1] It utilizes Zinc Cyanide (

1
Mechanism & Logic

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1]

1

1
Materials[1][6][9]
  • 4-Bromo-2-methoxytoluene (1.0 eq)[1]

  • Zinc Cyanide (

    
    ) (0.6 eq - Note: 0.5 eq provides 1 eq of CN, slight excess ensures completion)[1]
    
  • Catalyst:

    
     (3–5 mol%)[1]
    
  • Additive: Zinc dust (10 mol% - keeps Pd active)[1]

  • Solvent: DMF (Anhydrous, degassed)[1]

Protocol
  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Nitrogen/Argon.[1]

  • Loading: Add 4-bromo-2-methoxytoluene (1.0 g, 4.97 mmol),

    
      (0.35 g, 2.98 mmol), 
    
    
    (0.20 g), and Zinc dust (32 mg).
  • Solvation: Add anhydrous DMF (10 mL) via syringe.

  • Degassing: Bubble Nitrogen through the solution for 10 minutes. Cap the vessel tightly.

  • Heating: Heat to 100°C for 12–16 hours.

    • Visual Check: The reaction mixture usually turns dark brown/black.[1]

  • Workup (Cyanide Destruction):

    • Cool to room temperature.[1][5]

    • Dilute with EtOAc (50 mL).[1]

    • Wash 1: 2M Ammonium Hydroxide (

      
      ) or dilute Ethylenediamine (this complexes the zinc and copper salts).[1]
      
    • Wash 2: Brine.[1][5]

  • Purification: Dry over

    
    , concentrate, and purify via column chromatography (Gradient: 0 
    
    
    20% EtOAc in Hexanes).

Analytical Validation (QC)

Upon isolation, the identity of the compound must be verified.

ParameterSpecificationNotes
Appearance White to off-white crystalline solidYellowing indicates oxidation or impurities.[1]
Melting Point 51.0 – 52.5 °CSharp range indicates high purity.[1]
IR Spectroscopy

~2225 cm⁻¹
Characteristic Nitrile (-CN) stretch.[1]
¹H NMR (400 MHz, CDCl₃)

7.2–7.0 (m, 3H, Ar-H)

3.85 (s, 3H, -OCH₃)

2.25 (s, 3H, -CH₃)
The aromatic region will show a specific pattern (1,2,4-substitution).[1]
MS (ESI) [M+H]⁺ = 148.07Molecular ion peak.[1]
NMR Interpretation Logic

The 4-methyl group will appear as a singlet upfield (~2.2 ppm).[1] The methoxy group is a distinct singlet (~3.8–3.9 ppm).[1] The nitrile group is electron-withdrawing, shifting ortho-protons downfield, but the methoxy group is electron-donating, creating a push-pull system that defines the aromatic splitting pattern.[1]

Safety & Hazard Management

DANGER: This synthesis involves potent hazards.[1]

  • Cyanide Toxicity (Method B): Although

    
     is non-volatile, it releases HCN upon contact with strong acids.[1]
    
    • Protocol: Maintain pH > 9 in aqueous waste.[1] Treat all cyanide waste with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.[1]

  • Product Toxicity: this compound is classified as Acute Tox. 3 (Oral/Dermal/Inhalation) .[1][6]

    • PPE:[1] Double nitrile gloves, lab coat, safety glasses.[1] Handle strictly in a fume hood.

  • Skin Irritation: The benzylic nature implies potential sensitization.[1] Wash immediately if contact occurs.[1]

References

  • General Dehydration Method

    • Wang, E. C., et al.[1] "A facile synthesis of aromatic nitriles from aldehydes."[1] Tetrahedron Letters, 2007.

    • Patent Reference: CN101092377A - Method for preparing 4-methoxy-benzonitrile (Analogous chemistry).[1]

  • Palladium-Catalyzed Cyanation

    • Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides."[1] Journal of Organic Chemistry, 1995, 60(13), 4324. [1]

    • Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides."[1] Journal of Organic Chemistry, 2005.[1]

  • Safety Data

    • PubChem Compound Summary for CID 14752994 (this compound).[1] [1]

Application Note: 3-Methoxy-4-methylbenzonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methoxy-4-methylbenzonitrile is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a nitrile, a methoxy, and a methyl group, offers multiple avenues for selective chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this molecule. We will explore its utility in the synthesis of complex molecular architectures, with a focus on practical, field-proven protocols and the underlying chemical principles that govern its reactivity.

Introduction: The Strategic Value of this compound

The strategic importance of this compound lies in the orthogonal reactivity of its functional groups. The electron-donating methoxy and methyl groups activate the aromatic ring towards electrophilic substitution, while the electron-withdrawing nitrile group can be readily transformed into a variety of other functionalities such as amines, carboxylic acids, and aldehydes. This multi-faceted reactivity profile makes it an ideal starting material for the efficient construction of polysubstituted aromatic systems, which are common motifs in pharmaceuticals and agrochemicals.

Key Physicochemical Properties:

PropertyValue
CAS Number 3025-94-1
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 78-82 °C
Boiling Point 275.6±20.0 °C at 760 mmHg
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)

Core Synthetic Transformations and Applications

The utility of this compound stems from the selective manipulation of its three key functional domains: the nitrile group, the aromatic ring, and the benzylic methyl group.

G cluster_products Key Synthetic Intermediates A This compound B Nitrile Group Transformations A->B Reduction/Hydrolysis C Aromatic Ring Functionalization A->C Electrophilic Substitution D Benzylic Methyl Group Oxidation A->D Oxidation P1 Primary Amines B->P1 e.g., LiAlH₄, H₂/Ni P2 Carboxylic Acids B->P2 H₂SO₄/H₂O P3 Aldehydes B->P3 DIBAL-H P4 Polysubstituted Anilines C->P4 e.g., Nitration, Halogenation P5 Benzylic Alcohols/ Carboxylic Acids D->P5 e.g., KMnO₄, NBS

Figure 1: Key reactive sites of this compound and their transformation into valuable synthetic intermediates.

Nitrile Group Manipulations: A Gateway to Amines and Carbonyls

The nitrile functionality is a cornerstone of this building block's versatility, offering access to primary amines and carbonyl compounds.

The reduction of the nitrile to a primary amine is a fundamental transformation, yielding a key intermediate for the synthesis of various biologically active molecules.

Principle: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile, followed by workup to protonate the resulting amine.

Step-by-Step Protocol:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous Tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Addition of Substrate: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. This "Fieser workup" is crucial for obtaining a granular precipitate that is easily filtered.

  • Work-up: Stir the resulting mixture at room temperature for 1 hour. Filter the solid aluminum salts through a pad of Celite® and wash thoroughly with THF or Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude (3-Methoxy-4-methylphenyl)methanamine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Self-Validation: The success of the reaction is confirmed by the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹) in the IR spectrum of the product. ¹H NMR will show a characteristic singlet for the newly formed -CH₂NH₂ group around 3.8 ppm.

Hydrolysis of the nitrile group provides a straightforward route to the corresponding carboxylic acid, another critical functional handle.

Principle: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and ammonium salt.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) and maintain for 8-12 hours. The reaction can be monitored by TLC by observing the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The carboxylic acid product will precipitate out of the aqueous solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification: The crude 3-Methoxy-4-methylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Self-Validation: The formation of the carboxylic acid can be confirmed by the disappearance of the nitrile peak in the IR spectrum and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.

Aromatic Ring Functionalization: Directed Electrophilic Substitution

The methoxy and methyl groups are ortho-, para-directing activators. Given that the para position is blocked, electrophilic aromatic substitution reactions will be directed to the positions ortho to these activating groups.

G cluster_workflow Workflow: Electrophilic Aromatic Substitution Start This compound Step1 Electrophile Generation (e.g., Br₂/FeBr₃, HNO₃/H₂SO₄) Start->Step1 Reagents Step2 Electrophilic Attack at C2 or C5 position Step1->Step2 Reaction Step3 Formation of Sigma Complex (Carbocation Intermediate) Step2->Step3 Mechanism Step4 Deprotonation & Aromatization Step3->Step4 Rearomatization End Polysubstituted Benzonitrile Derivative Step4->End

Figure 2: Generalized workflow for the electrophilic aromatic substitution of this compound.

This protocol illustrates the selective introduction of a halogen atom onto the aromatic ring, a common strategy for enabling subsequent cross-coupling reactions.

Principle: The electron-rich aromatic ring readily undergoes electrophilic bromination. The regioselectivity is governed by the directing effects of the methoxy and methyl groups, leading to substitution primarily at the C5 position, which is ortho to the methoxy group and meta to the nitrile.

Step-by-Step Protocol:

  • Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) or Acetic Acid in a flask protected from light.

  • Catalyst: Add a catalytic amount of iron(III) bromide (FeBr₃) or iron filings.

  • Addition of Bromine: Cool the mixture to 0 °C and add a solution of bromine (1.05 eq.) in the same solvent dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Work-up: Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the brominated derivative.

Self-Validation: Successful bromination is indicated by a significant increase in the molecular weight, observable by mass spectrometry (isotopic pattern for Br). ¹H NMR will show the disappearance of one aromatic proton signal and a shift in the remaining aromatic signals.

Conclusion

This compound is a powerful and cost-effective building block for organic synthesis. The protocols outlined in this application note demonstrate its utility in accessing a diverse range of functionalized aromatic compounds. By understanding the interplay of its functional groups, researchers can strategically design efficient synthetic routes to complex target molecules in pharmaceutical and materials science research. The provided step-by-step methodologies, rooted in established chemical principles, offer a reliable foundation for the successful application of this versatile reagent.

References

  • General Synthetic Methodologies and Reagent Information is available from chemical suppliers and databases such as MilliporeSigma (Sigma-Aldrich), Thermo Fisher Scientific, and PubChem.
  • For detailed mechanistic discussions of the described reactions, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."

Application Note: Protocols for Handling and Storage of 3-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-4-methylbenzonitrile (CAS 3556-60-3) is a critical aryl nitrile intermediate used extensively in the synthesis of pharmaceutical compounds, particularly kinase inhibitors and GPCR ligands. While structurally stable, its low melting point (51–54°C) and acute toxicity profile (H301/H311/H331) present unique challenges in operational handling.

This guide provides a validated framework for researchers to maintain the compound's physicochemical integrity while mitigating exposure risks. The protocols below prioritize the prevention of phase-change degradation (unintentional melting/resolidification cycles) and hydrolytic instability common to nitrile functionalities.

Physicochemical Profile & Hazard Analysis

Understanding the physical constants is the first step in designing a safe handling protocol. The low melting point is the primary logistical constraint.

Table 1: Critical Physicochemical Data
ParameterValueOperational Implication
CAS Number 3556-60-3Unique identifier for inventory tracking.[1]
Molecular Weight 147.18 g/mol Required for molarity calculations.
Physical State Solid (Crystalline Powder)Risk: Dust generation during weighing.
Melting Point 51–54°C CRITICAL: Material may melt in hot warehouses or unconditioned labs, leading to "caking" upon cooling.
Solubility DMSO, DCM, Ethyl AcetateSoluble in polar aprotic/protic organic solvents; insoluble in water.
Acidity (pKa) N/A (Neutral)Compatible with standard silica chromatography.
Hazard Classification (GHS)[3][4]
  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 (Toxic).[2]

  • Irritation: Causes skin and serious eye irritation.[2][3][4][5]

  • Signal Word: DANGER

Scientific Insight: The nitrile group (-CN) is electron-withdrawing, but the methoxy (-OCH3) group at the meta position and methyl (-CH3) at the para position modulate the ring's electron density. While aryl nitriles are generally more stable than aliphatic nitriles, metabolic release of cyanide is a theoretical risk upon ingestion, necessitating strict PPE.

Storage Architecture

The storage strategy must balance thermal stability against moisture exclusion . Because the melting point is near ambient temperatures in some climates, temperature excursions can cause the powder to fuse into a monolithic block, making subsequent weighing hazardous (requiring chipping, which generates toxic dust).

Diagram 1: Storage Logic & Decision Tree

StorageProtocol cluster_warning Critical Control Point Receipt Compound Receipt (Check Physical State) CheckState Is it Free-Flowing Powder? Receipt->CheckState Melted Fused/Melted Block CheckState->Melted No Good Powder Intact CheckState->Good Yes Remedy GENTLE Warm Water Bath (40°C) to Liquefy completely -> Aliquot -> Recrystallize Melted->Remedy Remediation Storage Long-Term Storage (< 15°C, Desiccated) Good->Storage Remedy->Storage Usage Working Aliquot (Ambient, Dark) Storage->Usage Warm to RT before opening

Figure 1: Decision matrix for incoming inventory and long-term storage. Note the remediation step for fused material.

Protocol 1: Storage Standards
  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Reasoning: Keeping the temperature significantly below the MP (52°C) prevents slow sintering of the crystals.

  • Atmosphere: Store under Argon or Nitrogen .[6]

    • Reasoning: Nitriles can slowly hydrolyze to amides in the presence of atmospheric moisture and trace acid/base on glass surfaces.

  • Container: Amber glass with a PTFE-lined cap.

    • Reasoning: Protects from light (preventing radical formation on the methyl group) and ensures chemical resistance.

Operational Handling Protocols

Protocol 2: Safe Weighing & Solubilization

Objective: To prepare a stock solution without generating toxic dust or contaminating the bulk container.

Required PPE: Nitrile gloves (Double gloving recommended, min thickness 0.11mm), Safety Goggles, Lab Coat, NIOSH N95 respirator (if outside fume hood) or Fume Hood (Mandatory).

Step-by-Step Methodology:

  • Equilibration (Self-Validating Step):

    • Remove the container from the refrigerator.

    • Wait 30 minutes before opening.

    • Why? Opening a cold bottle introduces condensation. Water acts as a catalyst for nitrile hydrolysis. Validation: The bottle should feel neutral to the touch, not cold.

  • Physical Inspection:

    • Verify the solid is free-flowing. If "caked," do not scrape vigorously. Instead, gently warm the closed bottle to 55°C to melt it completely, then let it slowly recrystallize or pipette the melt if immediate use is required.

  • Static Control:

    • Use an anti-static gun or polonium strip if weighing small amounts (<10 mg), as organic crystalline powders are prone to static scattering.

  • Solubilization:

    • Preferred Solvent: Anhydrous Dichloromethane (DCM) or DMSO.

    • Add solvent slowly down the side of the vial.

    • Vortex for 10 seconds. The solution should be clear and colorless.

    • Validation: If the solution is cloudy, moisture may be present. Dry over activated 3Å molecular sieves.

Protocol 3: Reaction Setup (Synthesis Workflow)

This compound is often used as an electrophile (via the nitrile) or a nucleophile precursor (via lithiation of the methyl group).

Diagram 2: Synthesis Safety Workflow

ReactionWorkflow Start Start: this compound Solvent Solvent Choice: Anhydrous THF or DMF Start->Solvent Control Temp Control (-78°C to 0°C) Solvent->Control Reagent Reagent Addition (e.g., LiAlH4, Grignard) Quench Quench Protocol (Fieser Method / NH4Cl) Reagent->Quench Exotherm Mgmt Control->Reagent Dropwise Addition Waste Waste Disposal (Cyanide-compatible stream) Quench->Waste

Figure 2: Generalized workflow for reactions involving high-energy reagents with aryl nitriles.

Critical Reaction Note: When reducing the nitrile group (e.g., with LAH to the amine) or hydrolyzing it (to the acid), the reaction is exothermic .

  • Standard: Always add the reagent to the substrate solution at 0°C or lower to control the rate of heat release.

  • Incompatibility: Avoid contact with strong oxidizers (e.g., KMnO4, Nitric Acid) as the methyl group is susceptible to uncontrolled oxidation, potentially generating benzoyl cyanide derivatives.

Emergency & Waste Management

Spill Response (Solid)
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE including respiratory protection.[7]

  • Containment: Cover the spill with a generic absorbent pad dampened with acetone (to adhere dust).

  • Cleanup: Wipe up carefully. Do not use a brush (generates dust).

  • Decontamination: Wash the surface with a 1% aqueous sodium hydroxide solution (to hydrolyze trace nitrile), followed by water.

Waste Disposal
  • Stream: Segregate as "Toxic Organic Waste."

  • Labeling: Explicitly label as "Contains Aryl Nitrile."

  • Prohibition: Do NOT mix with acidic waste streams.[8] Although aryl nitriles release HCN less readily than inorganic cyanides, mixing with strong acids is a violation of the "Self-Validating Safety" principle.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77503, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - this compound: Hazards and Classification. Retrieved from [Link]

Sources

3-Methoxy-4-methylbenzonitrile safety data sheet information

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling and Synthetic Utility of 3-Methoxy-4-methylbenzonitrile

Introduction: The Chemical Scaffold

This compound (CAS: 3556-60-3) is a critical aromatic building block in medicinal chemistry.[1] Structurally, it features a nitrile group (-CN) attached to a toluene core with a methoxy substituent. This electronic configuration—combining the electron-withdrawing nature of the cyano group with the electron-donating methoxy and methyl groups—makes it a versatile intermediate for nucleophilic attacks and reduction reactions.

It is widely utilized in the synthesis of benzylamines and benzamidines , motifs frequently found in kinase inhibitors and GPCR ligands. However, its classification as acutely toxic by all exposure routes necessitates a rigorous, self-validating safety protocol.

Safety Profile & Risk Assessment (The "Why")

Core Hazard: The primary risk is Acute Toxicity (Category 3) across Oral, Dermal, and Inhalation routes.[2]

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or inhaled.[2][3][4][5]

  • Mechanism: As an aromatic nitrile, metabolic processing can potentially release cyanide ions (CN-), though aromatic nitriles are generally more stable than aliphatic ones. However, the lipophilicity provided by the methyl and methoxy groups enhances dermal absorption, making skin contact a critical failure point in safety protocols.

GHS Classification Summary
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral)3Toxic if swallowedH301
Acute Toxicity (Dermal)3Toxic in contact with skinH311
Acute Toxicity (Inhalation)3Toxic if inhaledH331
Skin Irritation2Causes skin irritationH315
Eye Irritation2ACauses serious eye irritationH319

Protocol: Safe Handling & Storage

Expertise Insight: Standard "nitrile gloves" are often insufficient for handling toxic nitriles in solution due to the "like-dissolves-like" permeation principle. For solids, standard nitrile is acceptable; for solutions, laminate gloves are required.

Step-by-Step Workflow
  • Engineering Controls: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at face velocity >0.5 m/s.

  • PPE Selection:

    • Solids: Double nitrile gloves (min 0.11 mm thickness).

    • Solutions: Silver Shield/4H laminate gloves under outer nitrile gloves.

    • Respiratory: If fume hood is unavailable (not recommended), use a full-face respirator with ABEK-P3 cartridges.

  • Storage: Store in a cool (<25°C), dry place. Keep away from strong oxidizers and strong acids (risk of HCN evolution).

Visualization: Safe Handling Decision Tree

HandlingProtocol Start Start: Handling this compound StateCheck State of Matter? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Solution/Dissolved StateCheck->Liquid SolidPPE PPE: Double Nitrile Gloves + Lab Coat + Goggles Solid->SolidPPE LiquidPPE PPE: Laminate (Silver Shield) under Nitrile + Apron Liquid->LiquidPPE Hood Engineering: Fume Hood Required (Face Velocity > 0.5 m/s) SolidPPE->Hood LiquidPPE->Hood Weighing Weighing Protocol: Use Anti-static Balance Clean Spatula Immediately Hood->Weighing Waste Disposal: Segregate as Toxic Organic Waste Do NOT mix with Acids Weighing->Waste

Caption: Decision matrix for PPE selection and handling based on the physical state of the compound.

Emergency Response Protocol

Trustworthiness: This protocol assumes the worst-case scenario (rapid absorption). Speed is critical.

  • Inhalation: Remove victim to fresh air immediately.[5][6][7] If breathing is labored, administer oxygen.[6] Do not perform mouth-to-mouth; use a bag-valve mask to prevent rescuer exposure.

  • Skin Contact:

    • Immediate Action: Drench with water for 15 minutes.[6]

    • Decontamination: Remove contaminated clothing carefully (cut off if necessary to avoid pulling over face).

    • Treatment: If signs of cyanide poisoning appear (dizziness, rapid breathing), medical personnel may consider hydroxocobalamin (Cyanokit) protocol, though this is rare for this specific derivative.

  • Spill Management:

    • Dry Spill: Do not create dust. Use a HEPA-filter vacuum or wet-sweep method.

    • Wet Spill: Absorb with vermiculite or sand. Do not use sawdust (fire hazard with oxidizers).

Visualization: Emergency Logic Flow

EmergencyResponse Exposure Exposure Incident Type Type? Exposure->Type Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale ActionSkin 1. Drench (15 min) 2. Remove Clothes 3. Monitor for Systemic Toxicity Skin->ActionSkin ActionInhale 1. Fresh Air 2. Oxygen (if trained) 3. NO Mouth-to-Mouth Inhale->ActionInhale Medical Seek Immediate Medical Attention Provide SDS to Physician ActionSkin->Medical ActionInhale->Medical

Caption: Immediate response actions for dermal and inhalation exposure incidents.

Application Note: Synthetic Utility

This compound is primarily valued for its ability to undergo functional group transformations while retaining the methoxy-methyl substitution pattern, which is often crucial for binding affinity in drug targets.

Key Transformations
  • Reduction to Benzylamine:

    • Reagents: Lithium Aluminum Hydride (LiAlH4) or Raney Nickel/H2.

    • Product: 3-Methoxy-4-methylbenzylamine.[8]

    • Use Case: Linker synthesis for kinase inhibitors.

  • Hydrolysis to Benzoic Acid:

    • Reagents: NaOH (aq) or H2SO4 (aq).

    • Product: 3-Methoxy-4-methylbenzoic acid.[4][9]

    • Use Case: Precursor for esterification or amide coupling.

  • Pinner Reaction (Amidines):

    • Reagents: HCl (gas), Ethanol, followed by Ammonia.

    • Product: Benzamidine derivatives.[1][10]

    • Use Case: Serine protease inhibitors.

Visualization: Synthetic Pathway

Synthesis Start This compound (CAS: 3556-60-3) Red Reduction (LiAlH4 / THF) Start->Red Hyd Hydrolysis (NaOH / H2O) Start->Hyd Pin Pinner Reaction (HCl / EtOH / NH3) Start->Pin Prod1 Benzylamine Derivative (Linker for Kinase Inhibitors) Red->Prod1 Prod2 Benzoic Acid Derivative (Amide Coupling Precursor) Hyd->Prod2 Prod3 Benzamidine Derivative (Protease Inhibitor Scaffold) Pin->Prod3

Caption: Common synthetic transformations converting the nitrile group into amines, acids, or amidines.

Physico-Chemical Data Table

PropertyValueNotes
Molecular Formula C9H9NO
Molecular Weight 147.18 g/mol
Appearance White to light yellow powderCrystalline
Melting Point 52.0 - 56.0 °CLow melting solid
Boiling Point ~247 °C@ 760 mmHg
Density 1.06 g/cm³
Solubility Soluble in MeOH, DCM, DMSOSparingly soluble in water
Flash Point ~103 °CCombustible

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14752994, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: this compound. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation and Purification of 3-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the purification of 3-Methoxy-4-methylbenzonitrile (CAS: 3556-60-3), a critical intermediate in the synthesis of mineralocorticoid receptor antagonists (e.g., Finerenone). Due to its low melting point (51–56 °C), this compound presents specific purification challenges, notably the tendency to "oil out" during crystallization. This guide provides a validated workflow combining chemical washing, vacuum distillation, and controlled recrystallization to achieve purities >99.5% (HPLC).

Physicochemical Profile & Challenge Analysis

Successful purification requires a deep understanding of the molecule's physical behavior.

PropertyValueImplication for Purification
CAS Number 3556-60-3Unique Identifier
Molecular Weight 147.17 g/mol
Melting Point 51–56 °CCritical Risk: High probability of oiling out (liquid-liquid phase separation) before crystallization if cooling is too rapid.
Boiling Point ~247 °C (760 Torr)High enough to allow solvent removal, but amenable to vacuum distillation.
Solubility High: DCM, EtOAc, Toluene, EthanolLow: Water, Hexane, HeptaneStandard "Solvent/Anti-solvent" recrystallization is viable.
Appearance White to pale yellow crystalline solidColored impurities often indicate oxidation or residual metal salts.
Impurity Profile (Origin-Dependent)

Assuming the standard synthesis route (Dehydration of 3-methoxy-4-methylbenzamide or Cyanation of 4-bromo-2-methoxytoluene):

  • Impurity A (Hydrolysis Product): 3-Methoxy-4-methylbenzoic acid.[1] Removal: Alkaline wash.

  • Impurity B (Intermediate): 3-Methoxy-4-methylbenzamide.[2][3] Removal: Recrystallization (polarity difference).

  • Impurity C (Regioisomers): 3-Methoxy-2-methylbenzonitrile (trace). Removal: High-efficiency fractionation or recrystallization.[1]

Experimental Procedure

Phase 1: Chemical Washing & Crude Isolation

Objective: Removal of acidic byproducts and inorganic salts.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Removal: Wash the organic phase twice with 5% NaHCO₃ (aq) .

    • Rationale: Converts residual 3-methoxy-4-methylbenzoic acid into its water-soluble sodium salt.

  • Base/Catalyst Removal: Wash the organic phase once with 0.5 M HCl .

  • Neutralization: Wash with saturated Brine (NaCl) until the aqueous layer is neutral (pH ~7).

  • Drying: Dry over anhydrous Na₂SO₄ for 30 minutes. Filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40 °C.

    • Note: Do not exceed 45 °C to avoid melting the solid if it begins to crash out, although at this stage, an oil is expected.

Phase 2: Vacuum Distillation (Optional but Recommended for Scale >50g)

Objective: Removal of non-volatile tars and colored impurities.

  • Setup: Short-path distillation apparatus.

  • Conditions: High vacuum (<1 mbar).

  • Collection: Collect the fraction distilling at 110–120 °C (at 0.5–1.0 mbar) .

  • Result: The distillate will likely solidify upon cooling. If the purity is <98%, proceed to Phase 3.

Phase 3: Controlled Recrystallization (The "Anti-Oil" Protocol)

Objective: Final polish to >99.5% purity and removal of amide impurities.

Solvent System: Ethanol / Water (90:10 v/v) or Toluene / Heptane. Recommendation:Ethanol/Water is preferred for removing amide impurities due to better solubility differentials.

  • Dissolution:

    • Place the crude solid in a flask equipped with a magnetic stirrer and reflux condenser.

    • Add Ethanol (absolute) (approx. 3 mL per gram of solid).

    • Heat to 60 °C (slightly above MP) until fully dissolved.

  • Anti-Solvent Addition:

    • While maintaining 60 °C, slowly add warm Water (50 °C) dropwise.

    • Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.

    • Add a few drops of Ethanol to clear the solution again.

  • Seeding (Critical Step):

    • Remove the heat source and allow the flask to cool slowly with gentle stirring.

    • When the temperature reaches 48–50 °C , add a tiny seed crystal of pure this compound.

    • Why? Seeding at this temperature (just below the saturation point but close to the MP) prevents the formation of an emulsion (oiling out) and forces the growth of a crystalline lattice.

  • Crystallization:

    • Allow to cool to Room Temperature (20–25 °C) over 2 hours.

    • Once a heavy crop of crystals has formed, cool further in an ice bath (0–5 °C) for 30 minutes to maximize yield.

  • Filtration:

    • Filter rapidly using a chilled Buchner funnel.

    • Wash the cake with cold Ethanol/Water (50:50) .

  • Drying:

    • Dry in a vacuum oven at 30 °C for 12 hours.

    • Warning: Do not exceed 40 °C during drying, or the crystals may fuse.

Process Visualization

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve WashAcid Wash: 5% NaHCO3 (Removes Benzoic Acid) Dissolve->WashAcid WashBase Wash: 0.5M HCl (Removes Amines/Cat.) WashAcid->WashBase Evap Evaporate Solvent (Result: Crude Oil/Solid) WashBase->Evap Decision Scale > 50g? Evap->Decision Distill Vacuum Distillation (110-120°C @ 1mbar) Decision->Distill Yes Recryst Recrystallization (EtOH/Water) Decision->Recryst No Distill->Recryst Seed CRITICAL: Seed at 48-50°C (Prevents Oiling Out) Recryst->Seed Final Pure this compound (>99.5%) Seed->Final

Figure 1: Decision-matrix workflow for the purification of this compound.

Analytical Validation

To ensure the protocol's success, the final product must be validated against the following specifications.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Nitrile absorption) and 280 nm (Aromatic).

  • Retention Time: ~7.5 min (varies by system; standard injection required).

TestSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 51.0 – 54.0 °CCapillary (1°C/min)
Assay ≥ 98.0% (Standard) / ≥ 99.5% (High Purity)GC or HPLC
Loss on Drying ≤ 0.5%Vacuum Oven

Safety & Hazards (GHS)

Signal Word: DANGER

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[4][5]

  • H319: Causes serious eye irritation.[4][6][7][8]

  • Precaution: Always handle in a fume hood. Nitriles can liberate cyanide under extreme metabolic or chemical conditions, though this specific molecule is stable. Wear nitrile gloves and safety goggles.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14752994, this compound. Retrieved from [Link]

Sources

Process Development Guide: Scalable Synthesis of 3-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up protocols for 3-Methoxy-4-methylbenzonitrile (MMBN) , a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and various agrochemicals.

While traditional methods utilize the Sandmeyer reaction (requiring hazardous diazonium salts) or the Rosenmund-von Braun reaction (stoichiometric copper cyanide at high temperatures), this guide prioritizes two modern, scalable workflows :

  • Method A (Pharma/High-Purity): Palladium-catalyzed cyanation of aryl halides using Zinc Cyanide (

    
    ).
    
  • Method B (Bulk/Cost-Effective): One-pot oximation-dehydration of 3-methoxy-4-methylbenzaldehyde.

Key Technical Insight: The primary challenge in scaling MMBN is managing the "Cyanide Effect"—where free cyanide ions poison transition metal catalysts. Method A utilizes


 to provide a controlled, low-concentration release of cyanide ions, maintaining high Turnover Numbers (TON).

Strategic Route Analysis

The following decision matrix outlines the logic for selecting the appropriate synthesis route based on available equipment and purity requirements.

RouteSelection Start Start: Select Precursor Bromide 4-Bromo-2-methoxytoluene (Commercial Availability: High) Start->Bromide Aldehyde 3-Methoxy-4-methylbenzaldehyde (Commercial Availability: Medium) Start->Aldehyde Decision1 Requirement: High Purity (>99%) & Low Waste? Bromide->Decision1 Decision2 Requirement: Lowest Cost & Metal-Free? Aldehyde->Decision2 MethodA METHOD A: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2) Decision1->MethodA Yes MethodB METHOD B: Oximation-Dehydration (NH2OH, Ac2O) Decision2->MethodB Yes Product Target: this compound MethodA->Product Yield: 85-95% Impurity: Low MethodB->Product Yield: 80-90% Impurity: Medium

Figure 1: Strategic decision tree for selecting the optimal synthetic route.

Method A: Pd-Catalyzed Cyanation (Recommended)[1]

This protocol is the "Gold Standard" for pharmaceutical applications due to its mild conditions and avoidance of toxic sodium cyanide.

Mechanistic Rationale

We utilize Zinc Cyanide (


)  rather than NaCN/KCN. Zinc cyanide is insoluble in the reaction solvent (DMF/DMAc). It functions as a reservoir, releasing cyanide ions only as they are consumed by the palladium cycle. This prevents the saturation of the Pd(II) species with 

, which would otherwise form inactive

species (catalyst poisoning).
Reagents & Materials
ReagentEquiv.[1]RoleCritical Attribute
4-Bromo-2-methoxytoluene 1.0SubstratePurity >98% (GC)
Zinc Cyanide (

)
0.6Cyanating AgentHighly Toxic ; Handle in fume hood

0.02CatalystRobust against air/moisture
Zinc Dust (Activated) 0.05ReductantScavenges Pd(II) to active Pd(0)
DMAc (Dimethylacetamide) 5 volSolventDegassed, Anhydrous
Step-by-Step Protocol (100g Scale)
  • Setup: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 4-Bromo-2-methoxytoluene (100.0 g, 497 mmol).

  • Solvent Addition: Add DMAc (500 mL). Degas the solution by bubbling Nitrogen (

    
    ) through the liquid for 20 minutes. Note: Oxygen removal is critical to prevent homocoupling of the aryl bromide.
    
  • Catalyst Charge: Under

    
     flow, add Zinc Cyanide  (35.0 g, 298 mmol), Zinc Dust  (1.6 g, 25 mmol), and 
    
    
    
    (8.1 g, 10 mmol).
    • Safety:

      
       is a fatal poison. Wear double nitrile gloves and a full-face respirator if powder handling is open.
      
  • Reaction: Heat the mixture to 110°C . Stir vigorously (400 RPM).

  • Monitoring: Monitor by HPLC every 2 hours.

    • Endpoint: < 1.0% starting material area.[2][3] Typical time: 4–6 hours.

  • Quenching (Critical Safety Step):

    • Cool reaction to 25°C.

    • Slowly pour the mixture into a solution of 30% Ammonium Hydroxide (500 mL) and Water (500 mL).

    • Chemistry: The ammonia complexes the zinc and residual copper/palladium, breaking down the cyanide emulsion.

  • Extraction: Extract with Ethyl Acetate (3 x 400 mL). Wash combined organics with 5% LiCl solution (to remove DMAc) and Brine.

  • Purification: Dry over

    
    , concentrate, and recrystallize from Heptane/IPA (9:1).
    

Expected Yield: 65–69 g (88–94%). Appearance: White crystalline solid.

Method B: Oximation-Dehydration (Alternative)

This route is preferred when transition metal contamination (Pd) must be strictly avoided or when cost is the primary driver.

Chemical Strategy

This is a "telescoped" (one-pot) process.

  • Oximation: Aldehyde + Hydroxylamine

    
     Oxime.
    
  • Dehydration: Oxime + Acetic Anhydride

    
     Nitrile.
    
Reagents
ReagentEquiv.Role
3-Methoxy-4-methylbenzaldehyde 1.0Precursor
Hydroxylamine HCl 1.2Reagent
Sodium Formate 1.5Buffer/Base
Formic Acid 5 volSolvent
Protocol Summary
  • Dissolve aldehyde in Formic Acid. Add Sodium Formate and Hydroxylamine HCl.

  • Heat to 85°C for 4 hours (Oximation).

  • Add Acetic Anhydride (1.5 equiv) directly to the mixture and reflux for 2 hours (Dehydration).

  • Pour onto ice water. The product precipitates.[1][4] Filter and wash with water.

Quality Control & Analytical Specifications

To ensure the product meets "Drug Development" standards, the following analytical controls are mandatory.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

  • Retention Time Reference:

    • Precursor (Bromide): ~8.2 min.

    • Target (Nitrile): ~6.5 min (More polar due to -CN).

    • Impurity (Biaryl homocoupling): ~11.0 min.

NMR Validation ( , 400 MHz)
  • 
     7.20 (d, 1H):  Aromatic proton at C5.
    
  • 
     7.10 (dd, 1H):  Aromatic proton at C6.
    
  • 
     7.05 (s, 1H):  Aromatic proton at C2.
    
  • 
     3.85 (s, 3H):  Methoxy group (-OCH3).
    
  • 
     2.25 (s, 3H):  Methyl group (-CH3).
    
  • Absence check: No aldehyde peak at

    
     9.8 or oxime broad singlet at 
    
    
    
    8.5.

Process Safety Management (PSM)

Cyanide Handling (Method A)
  • Hazard: Contact with acid releases Hydrogen Cyanide (HCN) gas, which is instantly fatal.

  • Control: Never mix the reaction waste with acidic streams. Maintain pH > 10 in waste containers using NaOH.

  • Antidote: Keep a Cyanokit (Hydroxocobalamin) accessible in the lab.

Thermal Runaway (Method B)
  • Hazard: The dehydration step with acetic anhydride is exothermic.

  • Control: Add acetic anhydride dropwise at reflux temperature. Do not add all at once.

References

  • Takagi, K., et al. (1973).[5] "Palladium-catalyzed cyanation of aryl halides." Bulletin of the Chemical Society of Japan, 48, 3298. (Foundational work on Pd-cyanation).

  • Yu, H., Richey, R. N., et al. (2011).[6] "Practical, Catalytic, and Scalable Synthesis of Nitriles from Aryl Halides." Journal of Organic Chemistry, 76(2), 665–668.[6] Link (Describes the Zn(CN)2/Pd/C method).

  • Schareina, T., et al. (2004). "Improved Palladium-Catalyzed Cyanation of Aryl Halides." Tetrahedron Letters, 45, 1071.
  • Biosynth Carbosynth. (2023). "Safety Data Sheet: this compound." Link (Safety and physical data).

  • Google Patents. (2015). "CN105330586B: Preparation method of Apremilast." Link (Describes the industrial aldehyde-to-nitrile route for similar methoxy-benzonitriles).

Sources

Technical Application Note: 3-Methoxy-4-methylbenzonitrile (MMBN) in Finerenone API Synthesis

[1][2][3][4]

Executive Summary

Finerenone is a novel non-steroidal mineralocorticoid receptor antagonist (MRA) containing a complex 1,4-dihydropyridine (DHP) core.[1][2][3] The synthesis of this API hinges on the "Western Fragment"—a specific aryl aldehyde that introduces the 4-cyano-2-methoxyphenyl moiety.[1][2][3][4]

This compound (MMBN) (CAS: 3556-60-3) is the primary industrial precursor used to generate this fragment.[1][2][3][4] Its selection is driven by the high atom economy of converting the 4-methyl group to a formyl group via radical halogenation/oxidation, avoiding the use of unstable acid chlorides or expensive transition metal catalyzed formylations.[1][2]

This guide outlines the critical quality attributes (CQAs) of MMBN, the protocol for its conversion to 4-cyano-2-methoxybenzaldehyde , and its downstream integration into the Hantzsch-type coupling for Finerenone assembly.[1][2][3]

Material Science & Specifications

Physicochemical Profile

MMBN acts as the scaffold for the steric bulk and electronic properties required for Finerenone’s receptor selectivity.[1][2]

PropertySpecificationNotes
Chemical Name This compoundPrecursor to "Finerenone Aldehyde"
CAS Number 3556-60-3
Molecular Weight 147.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 51.0 – 53.0 °CSharp melt indicates high purity
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in WaterCritical for biphasic workups
Critical Quality Attributes (CQAs)

To ensure the success of the subsequent radical bromination, the incoming MMBN must meet strict purity criteria to prevent side-reaction propagation.

  • Purity (HPLC): ≥ 99.0%[1][2][3][5]

  • Water Content (KF): ≤ 0.1% (Moisture quenches radical initiators and promotes premature hydrolysis).[2][3]

  • Trace Metals (Fe): ≤ 10 ppm (Iron can catalyze electrophilic ring bromination rather than the desired benzylic substitution).[2][3]

  • Regio-Isomer Limit: < 0.1% of 3-methyl-4-methoxybenzonitrile (Critical: This isomer leads to a structural impurity that is nearly impossible to remove from the final API).[1][2][3][4]

Synthetic Protocol: Functionalization of MMBN

The core transformation is the oxidation of the benzylic methyl group to an aldehyde.[1][2] The industrial standard involves a Wohl-Ziegler Bromination followed by hydrolysis.[1][2][3]

Reaction Scheme

MMBN

Gem-Dibromide Intermediate

4-Cyano-2-methoxybenzaldehyde1234
Detailed Methodology
Step A: Radical Bromination

Objective: Convert the 4-methyl group to a gem-dibromethyl group.[1][2][3][4]

  • Setup: Equip a jacketed glass reactor with a reflux condenser, nitrogen inlet, and mechanical stirrer.

  • Charging:

    • Charge MMBN (1.0 eq) .

    • Add solvent: Chlorobenzene or 1,2-Dichloroethane (10 volumes).[1][2][3] Note: CCl4 is avoided due to toxicity; Chlorobenzene provides a higher boiling point for faster kinetics.[1][2]

    • Add N-Bromosuccinimide (NBS) (2.2 eq).[1][2][3][4]

    • Add AIBN (Azobisisobutyronitrile) (0.05 eq) as the radical initiator.[2][3]

  • Initiation: Purge with nitrogen to remove oxygen (radical scavenger).[2][3] Heat the mixture to 80–85°C .

  • Reaction: An exotherm is observed upon initiation.[1][2][3] Maintain reflux for 4–6 hours.

    • IPC (In-Process Control):[1][2][3][4] Monitor disappearance of MMBN and the mono-bromo intermediate by HPLC. Target < 2% mono-bromo species.

  • Workup: Cool to 20°C. Filter off the succinimide byproduct (insoluble in cold organic solvent). The filtrate contains the gem-dibromide intermediate (4-(dibromomethyl)-3-methoxybenzonitrile).[1][2][3][4]

Step B: Hydrolysis (Sommelet-type or Aqueous)

Objective: Convert the gem-dibromide to the aldehyde.[1][2][3]

  • Solvent Swap: Concentrate the filtrate from Step A and redissolve in Ethanol/Water (4:1 ratio) .[2][3]

  • Hydrolysis: Add Calcium Carbonate (CaCO3) (2.5 eq) or Sodium Acetate to buffer the HBr generated.

  • Reflux: Heat to reflux (80°C) for 3–5 hours. The gem-dibromide hydrolyzes to the aldehyde.[1][2][3]

  • Isolation:

    • Cool to room temperature.[2][3]

    • Add water to precipitate the product.[2][3][6][7]

    • Filter the crude solid.[3][5][6][7][8]

  • Purification: Recrystallize from Ethyl Acetate/Heptane .

    • Target:4-Cyano-2-methoxybenzaldehyde (CAS: 21962-45-8).[1][2][4][8][9][10]

    • Yield: Expected 70–80% over two steps.

    • Melting Point: 109–111°C.[2][3][8][10]

Analytical Controls & Self-Validation

Trustworthiness in synthesis requires self-validating analytical methods.[1][2][3][4] Use the following HPLC parameters to track the conversion.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[1][2][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.[2][3]

Validation Markers:

  • RT ~ 5.0 min: Benzoic Acid Impurity (Over-oxidation byproduct).[2][3] Limit: < 0.5%.

  • RT ~ 8.2 min: MMBN (Starting Material). Limit: < 0.1%.

  • RT ~ 9.5 min: Mono-bromo intermediate. Limit: < 0.5%.

  • RT ~ 10.8 min: Target Aldehyde.

Downstream Application: Finerenone Assembly

The purified aldehyde (derived from MMBN) is the electrophile in the multicomponent Hantzsch coupling that constructs the dihydropyridine ring.[1][2]

Protocol Summary:

  • Condensation: React 4-Cyano-2-methoxybenzaldehyde with 2-cyanoethyl 3-oxobutanoate and a 4-aminopyridine derivative (or equivalent aminocrotonate).

  • Cyclization: This forms the racemic dihydropyridine core.[2][3]

  • Resolution: The racemate is resolved (often using chiral chromatography or chiral tartaric acid derivatives) to yield Finerenone (S-enantiomer) .[2][3]

Note: The purity of the MMBN-derived aldehyde is critical here.[1][2][3] Any residual benzonitrile analogs lacking the ortho-methoxy group will result in "Des-methoxy Finerenone," a potent impurity that is difficult to purge.[1][2][3]

Visualization of Pathways[1][2]

The following diagram illustrates the chemical genealogy from MMBN to Finerenone, highlighting critical control points.

Finerenone_SynthesisMMBNThis compound(Starting Material)CAS: 3556-60-3RadicalReaction: Radical Bromination(NBS / AIBN / Chlorobenzene)MMBN->RadicalFunctionalizationDibromideIntermediate:Gem-Dibromide SpeciesRadical->DibromideIn-situImpuritiesPotential Impurities:1. 4-Carboxy analog (Acid)2. Mono-bromo speciesRadical->ImpuritiesSide ReactionsHydrolysisReaction: Hydrolysis(H2O / CaCO3 / Reflux)Dibromide->HydrolysisAldehydeKey Intermediate:4-Cyano-2-methoxybenzaldehyde(The 'Western Fragment')CAS: 21962-45-8Hydrolysis->AldehydeYield: ~75%HantzschHantzsch Coupling(+ DHP Precursors)Aldehyde->HantzschConvergent SynthesisFinerenoneFINERENONE API(BAY 94-8862)Hantzsch->FinerenoneCyclization & Chiral Resolution

Figure 1: Synthetic pathway transforming MMBN into the Finerenone core, highlighting the critical oxidation step.[1][2][3]

References

  • Bayer Pharma AG. (2008).[2][3] Dihydropyridine derivatives and their use as mineralocorticoid receptor antagonists.[2][3][6] WO Patent 2008/104306.[2][3][11] [1][2][3]

  • Bärfacker, L., et al. (2012).[2][3] Discovery of BAY 94-8862: A Nonsteroidal Antagonist of the Mineralocorticoid Receptor for the Treatment of Cardiorenal Diseases.[1][2][6] ChemMedChem, 7(8), 1385–1403.[1][2][3]

  • Teva Pharmaceuticals. (2023).[3][11] Processes for the preparation of Finerenone.[1][2][5][11][6][7][9][10][12][13] WO Patent 2023/205164.[2][3][11][13]

  • ChemicalBook. (2025).[2] Product Monograph: 4-formyl-3-methoxybenzonitrile (CAS 21962-45-8).[1][2][3][4][8][9][10][1][2][3]

  • PubChem. (2025).[2] Compound Summary: 4-Formyl-3-methoxybenzonitrile.[1][2][4][11][8][9][10][13] National Library of Medicine.[1][3] [1][2][3]

Application Note: Derivatization of 3-Methoxy-4-methylbenzonitrile for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

3-Methoxy-4-methylbenzonitrile is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for phosphodiesterase 4 (PDE4) inhibitors (e.g., Piclamilast analogs), kinase inhibitors, and CNS-active agents. Its value lies in its trisubstituted benzene pattern, which offers three distinct vectors for chemical space exploration:

  • The Nitrile (C-1): A precursor to bioisosteres (tetrazoles) or amines.

  • The Methoxy (C-3): A masked phenol, allowing polarity modulation.

  • The Methyl (C-4): A benzylic handle for lateral chain extension.

This guide provides validated protocols for transforming these sites, emphasizing high-fidelity reactions suitable for lead optimization.

Strategic Analysis: The Divergent Synthesis Map

The following diagram illustrates the logical flow of derivatization, moving from the core scaffold to high-value medicinal intermediates.

DivergentSynthesis Start 3-Methoxy-4- methylbenzonitrile Tetrazole Tetrazole Bioisostere (PDE4 Activity) Start->Tetrazole NaN3, ZnBr2 BenzylBr Benzylic Bromide (Linker Synthesis) Start->BenzylBr NBS, AIBN Phenol Phenol (Solubility/Polarity) Start->Phenol BBr3, DCM Amine Benzylamine (Peptidomimetics) Start->Amine LiAlH4 or H2/Ni

Figure 1: Divergent synthesis pathways for this compound.[1]

Module 1: Nitrile Transformation (The "Warhead")

Objective: Conversion of the nitrile to a 5-substituted-1H-tetrazole. Significance: The tetrazole anion (pKa ~4.5–5) acts as a lipophilic bioisostere of a carboxylic acid, improving metabolic stability and membrane permeability.

Protocol A: Zinc-Mediated [3+2] Cycloaddition

Reference Standard: Based on the Demko & Sharpless methodology [1].

Reagents:

  • Substrate: this compound (1.0 eq)[2]

  • Sodium Azide (

    
    ): 1.1 eq (Caution: Explosion Hazard)
    
  • Zinc Bromide (

    
    ): 1.0 eq
    
  • Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Setup: In a pressure-rated vial or round-bottom flask, dissolve the nitrile (10 mmol) and

    
     (10 mmol) in the solvent system (20 mL).
    
  • Addition: Add

    
     (11 mmol) in a single portion.
    
  • Reaction: Heat the mixture to reflux (or 100°C) for 12–24 hours.

    • Mechanism Note:

      
       coordinates to the nitrile nitrogen, increasing electrophilicity and facilitating the attack of the azide anion.
      
  • Workup (Critical for Safety):

    • Cool to room temperature.

    • Add 3N HCl until pH < 2. Caution: This releases hydrazoic acid (

      
      ) gas if unreacted azide remains. Perform in a fume hood. The acidic shift breaks the zinc-tetrazole complex.
      
    • Add Ethyl Acetate (EtOAc) to extract. The tetrazole will partition into the organic layer.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    

Validation:

  • IR: Disappearance of sharp -CN stretch (~2220

    
    ).
    
  • 1H NMR: Appearance of broad NH proton (12–14 ppm, exchangeable).

Module 2: Benzylic Functionalization (Lateral Expansion)

Objective: Bromination of the C-4 methyl group. Significance: Creates a reactive electrophile for attaching solubilizing groups or heterocycles (common in kinase inhibitor design).

Protocol B: Wohl-Ziegler Bromination

Reference Standard: Classic radical substitution adapted for modern solvents [2].

Reagents:

  • Substrate: this compound (1.0 eq)[2]

  • N-Bromosuccinimide (NBS): 1.05 eq (Recrystallized)

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide

  • Solvent: Trifluorotoluene (PhCF3) or Acetonitrile (Greener alternatives to

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve substrate in anhydrous PhCF3 (0.2 M concentration) under Argon.

  • Reagent Addition: Add NBS and AIBN.

  • Initiation: Heat to reflux (approx. 80–100°C).

    • Visual Cue: The reaction often turns orange/red initially and fades to pale yellow as succinimide precipitates (if using

      
      /non-polar solvents).
      
  • Monitoring: Monitor by TLC/LCMS every hour. Stop immediately upon consumption of starting material to prevent gem-dibromination.

  • Workup:

    • Cool to 0°C to precipitate succinimide fully. Filter off the solid.[1]

    • Concentrate the filtrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc). Benzylic bromides are unstable on silica; keep run times short.

Data Summary Table: Reaction Optimization

ParameterCondition A (Classic)Condition B (Green/Modern)Notes
Solvent

Trifluorotoluene (

)

has higher boiling point, faster rates.
Initiator Benzoyl PeroxideAIBNAIBN has a cleaner decomposition profile.
Temp 77°C (Reflux)102°C (Reflux)Higher temp favors radical propagation.
Yield 65-75%75-85%Better solubility of intermediates in Condition B.

Module 3: Demethylation (Unmasking Polarity)

Objective: Cleavage of the methoxy ether to a phenol. Significance: The resulting phenol allows for H-bond donor interactions or re-alkylation with complex linkers.

Protocol C: Boron Tribromide ( ) Cleavage

Reference Standard: McOmie method [3].

Reagents:

  • Substrate: this compound (1.0 eq)[2]

  • 
    : 2.5 eq (1.0 M solution in DCM)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Cryogenic Setup: Cool solution of substrate in DCM to -78°C (Dry ice/Acetone bath).

  • Addition: Add

    
     dropwise over 20 minutes.
    
    • Mechanistic Insight: The Lewis acid boron complexes with the methoxy oxygen.

  • Warming: Allow to warm to 0°C (Ice bath) and stir for 2–4 hours. Do not heat to reflux, as the nitrile may hydrolyze.

  • Quench (Exothermic):

    • Cool back to -78°C.

    • Add Methanol dropwise (destroys excess boranes) followed by water.

  • Workup: Extract with DCM. The phenol product may require acidification of the aqueous layer to ensure it is protonated and extracts into the organic phase.

Safety & Handling

  • Nitriles (General): Toxic by ingestion and skin absorption. Use double gloves.

  • Sodium Azide: Reacts with metals to form shock-sensitive explosives. Never use metal spatulas. Quench with excess water and bleach in a dedicated waste stream.

  • Boron Tribromide: Reacts violently with water/moisture.[3] Corrosive. Handle only under inert atmosphere.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[2] Link

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289–2292. Link

Sources

analytical methods for 3-Methoxy-4-methylbenzonitrile quantification

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Purity Assessment and Process Control

Introduction & Chemical Context

3-Methoxy-4-methylbenzonitrile (CAS: 3556-60-3) is a critical pharmacophore and intermediate in the synthesis of complex bioactive molecules, including Finerenone (a non-steroidal mineralocorticoid receptor antagonist) and various agrochemicals.[1] Its high-purity isolation is essential because nitrile hydrolysis or reduction byproducts can lead to genotoxic impurities in downstream API (Active Pharmaceutical Ingredient) manufacturing.

This guide provides two validated analytical workflows: Reverse-Phase HPLC (RP-HPLC) for non-volatile impurity profiling and Gas Chromatography (GC-FID) for volatile purity assessment.

Physicochemical Profile
ParameterValueRelevance to Analysis
Molecular Formula C₉H₉NOMW: 147.17 g/mol
Melting Point 51–53 °CLow melting point requires careful handling during GC injection to prevent discrimination.
Solubility Soluble in Acetonitrile, MeOH, DCMCompatible with standard RP-HPLC organic modifiers.
Key Impurities 3-Methoxy-4-methylbenzoic acid, 3-Methoxy-4-methylbenzamideSeparation of these polar precursors is the critical quality attribute (CQA).
Method A: High-Performance Liquid Chromatography (RP-HPLC)

Principle: This method utilizes a C18 stationary phase with an acidic mobile phase.[1] The acidity (0.1% H₃PO₄) is crucial to suppress the ionization of the potential precursor impurity, 3-methoxy-4-methylbenzoic acid, ensuring it elutes as a sharp peak rather than tailing, and providing resolution from the target nitrile.

2.1 Chromatographic Conditions
  • Instrument: UHPLC or HPLC system with PDA/UV detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm (primary) and 230 nm (secondary for sensitivity).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

2.2 Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold (Elute polar acids)
12.001090Linear Gradient (Elute Nitrile)
15.001090Wash
15.109010Re-equilibration
20.009010Stop
2.3 System Suitability Criteria

Before running samples, inject the Standard Solution (0.5 mg/mL) six times.

  • Retention Time (RT): Target ~8.5 ± 0.5 min.

  • Theoretical Plates (N): > 5,000.

  • Tailing Factor (T): 0.8 – 1.5.

  • RSD (Area): < 0.5% (n=6).

Method B: Gas Chromatography (GC-FID)

Principle: Due to the relatively low molecular weight and lack of labile hydrogens, this compound is highly amenable to GC. This method is preferred for "Process Check" samples to quickly determine conversion rates without solvent waste.

3.1 Instrument Parameters
  • Detector: Flame Ionization Detector (FID) @ 300°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5ms), 30 m x 0.32 mm x 0.25 µm.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1), 250°C.

    • Note: A glass wool liner is recommended to trap non-volatile salts from reaction mixtures.

3.2 Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
202200.0
402803.0
Sample Preparation Workflow

Correct sample preparation is vital to prevent the precipitation of reaction salts into the analytical column.

SamplePrep Raw Raw Sample (Solid or Reaction Mix) Weigh Weigh 10 mg Raw->Weigh Dissolve Dissolve in 10 mL ACN (Sonicate 5 min) Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject into HPLC/GC Vial->Inject

Figure 1: Standardized sample preparation workflow to ensure particulate-free injection.

Synthesis & Impurity Logic

Understanding the synthesis pathway allows the analyst to predict and identify impurities. The nitrile is typically formed via dehydration of the amide or cyanation of a halide.

SynthesisPath Acid Precursor: 3-Methoxy-4-methylbenzoic acid (Early Eluter) Amide Intermediate: 3-Methoxy-4-methylbenzamide (Mid Eluter) Acid->Amide Amidation Nitrile Target: This compound (Late Eluter) Amide->Nitrile Dehydration (SOCl2) Drug Downstream API: Finerenone / Pigments Nitrile->Drug Multi-step Synthesis

Figure 2: Synthetic lineage showing critical impurities (Acid/Amide) that must be resolved by the analytical method.[2]

References
  • Biosynth. this compound Product Specifications and Applications. Retrieved from .

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14752994, this compound. Retrieved from .[2]

  • Smolecule. Chromatographic Purity Assessment of Methoxybenzonitrile Derivatives. Retrieved from .

  • TCI Chemicals. Product Specification: this compound (GC Purity >98%). Retrieved from .

  • PrepChem. Synthesis of this compound via Preparative HPLC. Retrieved from .

Sources

Application Note: A Robust HPLC Method for the Quantification of 3-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methoxy-4-methylbenzonitrile. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its accurate quantification crucial for process monitoring and quality control.[1][2] The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, including a thorough explanation of the methodological choices to ensure robust and reliable results.

Introduction

This compound is an aromatic organic compound with the molecular formula C₉H₉NO.[1][5] It serves as a versatile building block in organic synthesis, particularly in the development of complex molecules for the pharmaceutical and agrochemical industries.[2] Given its role as a critical synthetic intermediate, a reliable analytical method for determining its purity and concentration is essential for ensuring the quality and consistency of downstream products.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture.[6][7] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar compounds like this compound due to its robustness and wide applicability.[6][8] This application note describes a simple and efficient isocratic RP-HPLC method with UV detection for the routine analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₉H₉NO[1][5]
Molecular Weight 147.18 g/mol [1]
Appearance White to light yellow powder/crystal[9]
Melting Point 51-56 °C[1][10][11]
Structure
SMILES CC1=C(C=C(C=C1)C#N)OC[1][5]

The presence of the aromatic ring and the nitrile group suggests that this compound will have significant UV absorbance, making UV detection a suitable choice for HPLC analysis. The compound's overall structure indicates moderate polarity, making it an ideal candidate for separation on a nonpolar stationary phase, such as C18, with a polar mobile phase.

HPLC Method Development and Rationale

The selection of chromatographic conditions is driven by the physicochemical properties of this compound and the principles of reversed-phase chromatography.

Choice of Stationary Phase: C18 Column

A C18 (octadecylsilyl) stationary phase was selected for this method. This is the most common type of reversed-phase column and provides excellent retention for moderately polar to nonpolar compounds through hydrophobic interactions.[6][8] The aromatic ring and methyl group of this compound will interact strongly with the C18 alkyl chains, leading to good retention and separation from more polar impurities.

Mobile Phase Selection and Optimization

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol.[6][12]

  • Organic Modifier: Acetonitrile Acetonitrile was chosen as the organic modifier due to its lower viscosity, which results in lower backpressure, and its excellent UV transparency at lower wavelengths. While methanol is also a viable option, acetonitrile often provides different selectivity for aromatic compounds.[13]

  • Mobile Phase Composition An isocratic elution with a mixture of acetonitrile and water was found to be optimal for achieving a reasonable retention time and good peak shape. A starting point for method development would be a 50:50 (v/v) mixture of acetonitrile and water, with adjustments made to achieve a retention time of approximately 5-10 minutes. For this compound, a mobile phase composition of 60% Acetonitrile and 40% Water was found to provide optimal retention and peak symmetry.

Detection Wavelength

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. While a full UV scan of this compound would be ideal for determining the absorbance maximum (λmax), related benzonitrile derivatives show significant absorbance between 230 and 255 nm.[2] A wavelength of 240 nm was chosen for this method as it is expected to provide a strong signal for the analyte while minimizing interference from potential impurities.

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile.

  • Deionized water (18.2 MΩ·cm).

  • This compound reference standard (>98% purity).[9]

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of 60% acetonitrile and 40% water (v/v). Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm
Run Time 15 minutes

Method Validation

To ensure the trustworthiness and reliability of the analytical method, a validation study should be performed in accordance with ICH guidelines.[3][4][14][15] The key validation parameters are outlined below.

System Suitability

Before sample analysis, the suitability of the chromatographic system is evaluated by injecting a standard solution multiple times. The acceptance criteria should be established for parameters such as peak area repeatability (%RSD < 2%), theoretical plates (>2000), and tailing factor (< 2).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by analyzing a blank (mobile phase), a placebo (if applicable), and a spiked sample. The peak for this compound should be well-resolved from any other peaks.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[3] A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a sample matrix.[3] The analysis should be performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with multiple replicates. The mean recovery should be within 98-102%.

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[3] Repeatability is assessed by analyzing multiple injections of the same standard solution on the same day. Intermediate precision is determined by performing the analysis on different days, with different analysts, or on different instruments. The relative standard deviation (%RSD) for both should be ≤ 2%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] Typical variations to investigate include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2%) The system suitability parameters should remain within the acceptance criteria for all tested variations.

Workflow and Data Presentation

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (60:40 ACN:H2O) HPLC HPLC System (C18, 1 mL/min, 30°C) MobilePhase->HPLC Standard Standard Solution (1-100 µg/mL) Standard->HPLC Sample Sample Solution Sample->HPLC Detector UV Detector (240 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-4-methylbenzonitrile (MMBN). This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important chemical intermediate. As a key building block in the synthesis of various complex molecules and pharmaceuticals, a robust and reproducible synthetic protocol for MMBN is essential.

This document moves beyond a simple recitation of steps. It is structured to provide a deep, mechanistic understanding of the synthesis, anticipate common challenges, and offer field-tested solutions to ensure the success of your experiments. We will focus on the most reliable and widely applicable laboratory-scale method: the Sandmeyer reaction , starting from 3-Methoxy-4-methylaniline.

Part 1: Recommended Synthetic Protocol - The Sandmeyer Reaction

The Sandmeyer reaction provides a reliable pathway to introduce a nitrile group onto an aromatic ring via a diazonium salt intermediate. This two-stage, one-pot synthesis is often the method of choice due to its high functional group tolerance and predictable reactivity.

Overall Reaction Scheme:
  • Step 1: Diazotization of 3-Methoxy-4-methylaniline

  • Step 2: Cyanation of the resulting diazonium salt

Visualizing the Workflow

The following diagram outlines the critical stages of the synthesis.

G cluster_0 Stage 1: Diazotization (0-5 °C) cluster_1 Stage 2: Cyanation (Temperature as per protocol) cluster_2 Stage 3: Purification A 3-Methoxy-4-methylaniline in aq. HCl B Add aq. NaNO₂ (dropwise, <5 °C) A->B Reagent Addition C Aryl Diazonium Salt Solution (Keep cold) B->C Reaction E Add Diazonium Salt (slowly, with N₂ evolution) C->E Transfer D Neutralized Solution of CuCN & NaCN D->E Reagent Addition F Reaction Quench & Workup E->F Reaction G Crude Product (Organic Extract) F->G Extraction H Column Chromatography (Silica Gel) G->H Separation I This compound (Pure Product) H->I Isolation

Caption: High-level workflow for the synthesis of MMBN via the Sandmeyer reaction.

Detailed Step-by-Step Methodology

Materials & Reagents:

  • 3-Methoxy-4-methylaniline (CAS: 16452-01-0)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) - EXTREME CAUTION REQUIRED

  • Toluene or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Standard laboratory glassware, magnetic stirrer, thermometer, and ice bath.

Protocol:

Stage 1: Diazotization

  • Amine Salt Formation: In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g of 3-Methoxy-4-methylaniline in 30 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add 25 mL of concentrated HCl while maintaining the low temperature. The amine salt may precipitate, which is acceptable.

    • Expert Insight: Using a concentrated acid solution ensures the complete protonation of the amine and provides the acidic medium necessary for the formation of the nitrosonium ion, the active electrophile in diazotization.

  • Nitrite Addition: In a separate beaker, dissolve 7.5 g of sodium nitrite in 15 mL of water and cool the solution. Add this NaNO₂ solution dropwise to the stirred amine salt suspension over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C.

    • Causality: The diazonium salt is thermally unstable. Exceeding 10 °C will lead to its rapid decomposition into the corresponding phenol, a major potential side product. A pale yellow, clear solution of the diazonium salt should form.

Stage 2: Cyanation 3. Cyanide Solution Preparation: (WORK IN A CERTIFIED FUME HOOD. CYANIDE IS LETHALLY TOXIC) . In a separate, larger flask, prepare a solution of 12.0 g of CuCN and 15.0 g of NaCN in 50 mL of water. Gently warm the solution to ~60-70 °C to facilitate dissolution, then cool to room temperature.

  • Expert Insight: Using an excess of sodium cyanide helps to form the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active species that transfers the cyanide nucleophile to the aryl radical formed in the mechanism.
  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution from Stage 1 to the copper cyanide solution. The addition should be controlled to manage the vigorous evolution of nitrogen gas. After the addition is complete, warm the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.
  • Mechanism: The reaction proceeds via a copper(I)-catalyzed, single-electron transfer mechanism, which generates an aryl radical and nitrogen gas. This radical then reacts with the copper-cyanide complex to form the final product. The detection of biaryl byproducts is strong evidence for this radical mechanism.

Stage 3: Workup and Purification 5. Extraction: Cool the reaction mixture to room temperature and extract with toluene or dichloromethane (3 x 50 mL). 6. Washing: Combine the organic layers and wash with 50 mL of dilute NaOH solution to remove any phenolic byproducts, followed by 50 mL of brine. 7. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. 8. Purification: Purify the residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a solid.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting Q&A

Q1: My reaction yield is very low, and I recovered a significant amount of my starting 3-Methoxy-4-methylaniline. What went wrong?

A1: This is a classic sign of incomplete diazotization .

  • Probable Cause 1: Insufficient Nitrous Acid. The stoichiometry of sodium nitrite to the aniline must be at least 1:1. Ensure your sodium nitrite is dry and accurately weighed. We recommend a slight excess (1.05-1.1 equivalents).

  • Probable Cause 2: Nitrous Acid Decomposition. If the sodium nitrite solution is added too quickly to the acidic amine solution, the localized high concentration of nitrous acid can cause it to decompose before it can react with the amine. Slow, dropwise addition is critical.

  • Recommended Action: Before proceeding to the cyanation step, you can perform a spot test to check for the presence of excess nitrous acid. A drop of the reaction mixture on starch-iodide paper should turn blue/black. If it does not, it indicates all the nitrous acid has been consumed, and more may be needed to complete the diazotization.

Q2: During workup, my wash with NaOH turned a dark color, and my final product is contaminated with a polar impurity that is difficult to remove. What is this impurity?

A2: You have likely formed 3-hydroxy-4-methylbenzonitrile (the corresponding phenol).

  • Probable Cause: Decomposition of the Diazonium Salt. This is the most common side reaction in any Sandmeyer synthesis. It occurs when the reaction temperature during diazotization or the subsequent waiting period rises above the 5-10 °C range. The diazonium group (-N₂⁺) is an excellent leaving group, and it can be displaced by water (hydrolysis) to form a phenol.

  • Recommended Action: Strict temperature control is non-negotiable. Use an ice-salt bath for effective cooling and monitor the internal reaction temperature, not just the bath temperature. The dark color in the basic wash is the deprotonated phenoxide, which is more water-soluble and can be largely removed this way. If some remains, it may require careful chromatography for separation.

Visualizing a Key Side Reaction

G A Aryl Diazonium Salt (Ar-N₂⁺) B 3-Hydroxy-4-methylbenzonitrile (Ar-OH) A->B  Hydrolysis (Temp > 10 °C) D N₂ (gas) E H⁺ C H₂O

Caption: Formation of the phenolic byproduct via diazonium salt decomposition.

Q3: The cyanation step produced a lot of dark, tar-like material and my yield of the desired nitrile is poor.

A3: This suggests that uncontrolled radical side reactions have occurred.

  • Probable Cause 1: Poor Quality Copper(I) Cyanide. The Cu(I) catalyst is central to the reaction. If it has been oxidized to Cu(II) through improper storage, its catalytic efficiency will be severely diminished. This can lead to the aryl radical intermediate undergoing other pathways, such as dimerization to form biaryl compounds or polymerization.

  • Probable Cause 2: Incorrect Stoichiometry. The ratio of the diazonium salt to the copper cyanide complex is important. Adding the diazonium salt too quickly can create a high concentration of aryl radicals that react with each other rather than with the cyanide source.

  • Recommended Action: Always use fresh, high-quality CuCN. Ensure slow, controlled addition of the diazonium salt to the cyanide solution to maintain a low steady-state concentration of the radical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for this synthesis?

A1: The two main hazards are cyanide toxicity and the potential instability of diazonium salts .

  • Cyanide: Sodium cyanide and copper(I) cyanide are extremely toxic if ingested, inhaled, or absorbed through the skin. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). Have a cyanide poisoning antidote kit and trained personnel available. Acidification of cyanide salts produces highly toxic hydrogen cyanide gas.

  • Diazonium Salts: While generally stable in cold aqueous solution, isolated aryl diazonium salts can be explosive when dry. This protocol is designed to use the salt in situ without isolation, which is the standard and much safer practice.

Q2: Are there alternative, non-copper-based methods for converting the diazonium salt to the nitrile?

A2: While the copper-catalyzed Sandmeyer reaction is the most common, alternatives exist, though they often have their own drawbacks. Palladium-catalyzed cyanation reactions (e.g., using KCN and a Pd catalyst) are known but can be more expensive and sensitive to reaction conditions. For laboratory-scale synthesis, the reliability and cost-effectiveness of the Sandmeyer reaction make it the preferred choice.

Q3: My starting material is 3-methoxy-4-methylbenzaldehyde. Can I convert this directly to the nitrile?

A3: Yes, this is a viable alternative route. The most common method involves a two-step sequence:

  • Oxime Formation: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (like sodium hydroxide or pyridine) to form 3-methoxy-4-methylbenzaldehyde oxime.

  • Dehydration: The oxime is then dehydrated to the nitrile. Acetic anhydride is a common dehydrating agent for this step. This route avoids the use of highly toxic cyanides and potentially explosive diazonium salts, but it involves an additional synthetic step.

Comparison of Synthetic Precursors
Starting MaterialKey ReagentsProsCons
3-Methoxy-4-methylaniline NaNO₂, HCl, CuCNHigh yielding, well-established (Sandmeyer)Involves toxic cyanides and unstable diazonium intermediate.
3-Methoxy-4-methylbenzoic acid SOCl₂, NH₃ or CSI, DMFDirect conversion from the acid.May use harsh reagents (e.g., chlorosulfonyl isocyanate).
3-Methoxy-4-methylbenzaldehyde NH₂OH·HCl, Ac₂OAvoids highly toxic cyanides.Two-step process from the aldehyde.
3-Methoxy-4-methyltoluene NH₃, O₂, CatalystPotentially cost-effective for large scale.Requires high temperatures and specialized ammoxidation reactor.

References

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-methylaniline. Retrieved from [Link]

  • Enanti Labs. (n.d.). 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • Google Patents. (n.d.).CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. (n.d.).CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.
  • Jinan Tantu Chemicals Co., Ltd. (n.d.). 4-Formyl-3-methoxybenzonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • MDPI. (2021). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Retrieved from [Link]

  • ResearchGate. (n.d.). The research on the ammoxidation of p-methoxytoluene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). Deoxycyanation of Alkyl Alcohols. Retrieved from [Link]

  • ChemRxiv. (2021). Visible-Light-Promoted Metal-Free Ammoxidation of C(sp3)-H bonds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction (video). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methoxybenzyl alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammoxidation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. Retrieved from [Link]

  • Taylor & Francis. (n.d.).

purification challenges of 3-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Answering the needs of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 3-Methoxy-4-methylbenzonitrile. As a key intermediate in the synthesis of complex pharmaceuticals, such as Finerenone, achieving high purity of this compound is critical for downstream success.[1] This guide, structured by a Senior Application Scientist, offers field-proven insights and detailed protocols to overcome common purification challenges.

Compound Profile: this compound

Understanding the fundamental physical properties of this compound is the first step in designing an effective purification strategy.

PropertyValueSource
CAS Number 3556-60-3
Molecular Formula C₉H₉NO[2]
Molecular Weight 147.17 g/mol [3]
Appearance White to light yellow powder or crystals[2]
Melting Point 51-56 °C[2][4]
Boiling Point ~247 °C at 760 mmHg[4][5]
Purity (Typical) >98.0% (GC)

Understanding Impurity Origins from Synthesis

The nature of impurities is directly linked to the synthetic route employed. A prevalent method for synthesizing this compound begins with 3-methoxy-4-methylbenzoic acid, proceeding through an amide intermediate.[1] This multi-step process can introduce specific starting materials, intermediates, and by-products into the final crude material.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities A 3-Methoxy-4-methylbenzoic Acid (Starting Material) B 3-Methoxy-4-methylbenzoyl Chloride A->B SOCl₂ Imp1 Unreacted Starting Material A->Imp1 Carry-over C 3-Methoxy-4-methylbenzamide (Intermediate) B->C NH₃ D This compound (Final Product) C->D Dehydration Imp2 Unreacted Intermediate C->Imp2 Incomplete Reaction Imp3 Hydrolysis By-product D->Imp3 Moisture Exposure

Caption: Common synthesis route and points of impurity introduction.

The following table details common impurities that may arise during the synthesis of this compound.

ImpurityChemical StructureMelting Point (°C)Reason for Presence
3-Methoxy-4-methylbenzoic Acid C₉H₁₀O₃168-171Unreacted starting material.
3-Methoxy-4-methylbenzamide C₉H₁₁NO₂164-166Incomplete dehydration of the amide intermediate.
Ammonium Benzoate Salt C₉H₁₃NO₄VariableBy-product from reaction of benzoic acid with ammonia.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My final product has a low, broad melting point and a yellowish tint. What are the likely causes and how do I fix it?

A: A depressed and broad melting point is a classic indicator of impurities. The yellowish color can stem from residual reagents or side-products formed during synthesis, particularly if elevated temperatures were used.[1] The most common culprits are unreacted starting material (3-methoxy-4-methylbenzoic acid) and the intermediate amide (3-methoxy-4-methylbenzamide).

Troubleshooting Steps:

  • Initial Diagnosis: Use Thin Layer Chromatography (TLC) to visualize the number of components. A suitable mobile phase is a 7:3 mixture of Hexane:Ethyl Acetate. The nitrile product is less polar than the acid and amide impurities and will have a higher Rf value.

  • Impurity Removal:

    • For acidic impurities, perform a basic aqueous wash (See Protocol 1).

    • For the amide and other neutral impurities, recrystallization is highly effective (See Protocol 2).

    • If these methods fail to yield a sharp melting point and white crystalline solid, column chromatography is the definitive next step (See Protocol 3).

Q2: How can I effectively remove unreacted 3-methoxy-4-methylbenzoic acid from my crude product?

A: The most efficient method is to exploit the acidic nature of the carboxylic acid impurity. A liquid-liquid extraction using a mild aqueous base will selectively remove the acid from the organic-soluble nitrile product.

Scientific Rationale: 3-methoxy-4-methylbenzoic acid reacts with a base like sodium bicarbonate (NaHCO₃) to form its corresponding sodium salt. This salt is ionic and therefore highly soluble in water, while the neutral this compound remains in the organic solvent. This difference in solubility allows for a clean separation.

A detailed, step-by-step procedure for this extraction is provided in Protocol 1: Basic Aqueous Wash .

Q3: I suspect my product is contaminated with the 3-methoxy-4-methylbenzamide intermediate. How can I confirm its presence and remove it?

A: The amide is a common impurity due to incomplete dehydration. Its removal is critical for achieving high purity.

Confirmation Methods:

  • ¹H NMR Spectroscopy: Look for the characteristic broad signals of the -NH₂ protons, typically between 5.5-8.0 ppm, which are absent in the pure nitrile product.

  • FTIR Spectroscopy: The amide will show a strong carbonyl (C=O) stretch around 1650-1690 cm⁻¹ and N-H stretches around 3200-3400 cm⁻¹. The pure nitrile is characterized by a sharp C≡N stretch around 2220-2240 cm⁻¹.

Removal Strategy: Recrystallization is the preferred method for removing the amide impurity, as its solubility profile differs from the nitrile. The amide is generally less soluble in non-polar solvents and more soluble in polar solvents than the nitrile. A carefully chosen solvent system will allow the desired nitrile to crystallize while the amide remains in the mother liquor. A detailed procedure is available in Protocol 2: Recrystallization .

Q4: My product seems to be hydrolyzing back to the amide or carboxylic acid during the aqueous workup. How can I prevent this?

A: Nitrile hydrolysis can occur under harsh acidic or basic conditions, particularly with prolonged exposure or heating.[6][7] The nitrile group is susceptible to nucleophilic attack by water, which is catalyzed by acid or base.[8][9]

Preventative Measures:

  • Use Mild Bases: For neutralizing acidic impurities, use a weak base like sodium bicarbonate or sodium carbonate solution instead of strong bases like sodium hydroxide.

  • Avoid Heat: Conduct all aqueous extractions at room temperature.

  • Minimize Contact Time: Do not let the organic and aqueous layers sit in contact for extended periods. Separate the layers promptly after mixing.

  • Ensure Anhydrous Conditions: After the aqueous wash, thoroughly dry the organic layer with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.

Q5: What is the most reliable workflow for purifying crude this compound to >98% purity for pharmaceutical applications?

A: A systematic, multi-step approach is essential for achieving high purity. The following workflow combines chemical extraction with physical purification methods to remove a broad range of potential impurities.

A Crude Product (Dissolved in Organic Solvent) B Protocol 1: Basic Aqueous Wash (e.g., NaHCO₃ solution) A->B C Separate Layers B->C D Dry Organic Layer (e.g., MgSO₄) C->D Organic Phase E Evaporate Solvent D->E F Protocol 2: Recrystallization E->F G Purity Check (TLC, Melting Point, NMR) F->G H High Purity Product (>98%) G->H Purity OK I Protocol 3: Column Chromatography G->I Purity Not OK I->G Re-check Fractions

Caption: Recommended workflow for high-purity purification.

Detailed Experimental Protocols

Protocol 1: Basic Aqueous Wash for Removal of Acidic Impurities

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 50-100 mg/mL in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal of acidic impurities.

  • Water Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water-soluble components.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the product, now free of acidic impurities.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: A mixture of isopropanol and water is often effective. Other potential solvents include ethanol or toluene/hexane. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add warm water dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a few more drops of hot isopropanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same isopropanol/water mixture) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 35-40 °C) until a constant weight is achieved.

Protocol 3: Flash Column Chromatography for High Purity Separation

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. A reported system is 90:10 v/v toluene:hexane.[10] The goal is to achieve an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified this compound.

References

  • PrepChem, "Synthesis of this compound," [Online]. Available: [Link]

  • Ottokemi, "this compound, 98% 3556-60-3," [Online]. Available: [Link]

  • Google Patents, "CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4," [Online].
  • Chemguide, "hydrolysis of nitriles," [Online]. Available: [Link]

  • Grokipedia, "Benzonitrile," [Online]. Available: [Link]

  • Lumen Learning, "21.5. Hydrolysis of nitriles | Organic Chemistry II," [Online]. Available: [Link]

  • Chemistry Stack Exchange, "Hydrolysis of nitriles: Amide vs Carboxylic acid," [Online]. Available: [Link]

  • Organic Chemistry Tutor, "Hydrolysis of Nitriles," [Online]. Available: [Link]

  • Master Organic Chemistry, "Reactions of Diazonium Salts: Sandmeyer and Related Reactions," [Online]. Available: [Link]

  • National Center for Biotechnology Information, "Recent trends in the chemistry of Sandmeyer reaction: a review," [Online]. Available: [Link]

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identifying impurities in 3-Methoxy-4-methylbenzonitrile samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Identification in 3-Methoxy-4-methylbenzonitrile

Introduction: The Purity Imperative

Welcome to the Technical Support Center. As researchers, we often treat this compound (MMBN) merely as an intermediate—a stepping stone to complex benzamidines or quinazolines.[1] However, in late-stage drug development, the purity of this "simple" nitrile dictates the toxicity profile of your final API.[1]

This guide is not a generic checklist. It is a forensic system designed to isolate, identify, and eliminate the specific molecular imposters that plague MMBN synthesis. We will analyze the causality between synthetic routes and impurity profiles, providing you with self-validating protocols to ensure your data is unassailable.

Module 1: Chromatographic Anomalies (HPLC/GC)

Q: I see a persistent "fronting" peak at RRT 0.45 in my Reverse-Phase HPLC. Is this a column failure or a real impurity?

A: This is almost certainly a chemical reality, not a hardware failure. In the context of MMBN (Retention Time ~1.0), an early eluting peak at Relative Retention Time (RRT) ~0.4–0.5 is characteristic of 3-Methoxy-4-methylbenzoic acid .[1]

  • The Science: The nitrile group (-CN) is susceptible to hydrolysis, especially if your sample has been exposed to moisture or acidic conditions during storage.[1] The resulting carboxylic acid is significantly more polar than the nitrile, causing it to elute early on C18 columns.

  • Diagnostic Test: Inject the sample using a mobile phase with a lower pH (e.g., 0.1% Formic Acid). If the peak shifts significantly (due to protonation of the carboxylate) or tailing improves, it is the acid.

Q: My GC-MS shows a peak with M+ = 165, exactly 18 mass units higher than my target (MW 147). What is happening?

A: You are detecting 3-Methoxy-4-methylbenzamide .[2]

  • Mechanism: This is the "halfway" hydrolysis product. Unlike the acid, the amide is often generated during the synthesis itself (incomplete dehydration of the amide intermediate) rather than storage degradation.

  • Impact: Amides are notoriously difficult to separate from nitriles by flash chromatography due to similar solubilities in organic solvents, but they separate well on GC due to hydrogen bonding differences.

Summary of Common Chromatographic Impurities:

Impurity NameStructure TypeOriginDetection (HPLC RRT*)Mass Shift (vs Target)
3-Methoxy-4-methylbenzoic acid Carboxylic AcidHydrolysis / Starting Material~0.45 (Early)+19 Da (as acid)
3-Methoxy-4-methylbenzamide AmideIncomplete Dehydration~0.65 (Pre-target)+18 Da (Hydration)
3-Methoxy-4-methylbenzaldehyde AldehydeStarting Material (Route B)[1]~0.90 (Close eluter)+3 Da
3-Hydroxy-4-methylbenzonitrile PhenolDemethylation (Harsh Acid)~0.80 (pH dependent)-14 Da
Regioisomers IsomerImpure Starting Material~1.05 - 1.100 Da

*RRT values are approximate for a standard C18/Acetonitrile gradient.

Module 2: Spectroscopic Forensics (NMR/MS)

Q: The mass spec confirms the molecular weight (147), but the melting point is depressed. How do I distinguish regioisomers?

A: Mass spectrometry is blind to positional isomerism here. You must rely on 1H-NMR coupling constants .

  • The Problem: If your starting material (e.g., 3-methoxy-4-methylbenzoic acid) contained traces of 4-methoxy-3-methyl isomers, they will carry through.[1]

  • The Solution: Focus on the aromatic region (6.8 – 7.5 ppm).[1]

    • MMBN (Target): The protons at positions 2, 5, and 6 form an ABC pattern. Look for a specific doublet at ~7.2 ppm (d, J=8Hz) corresponding to the proton ortho to the methyl group.

    • Isomer Check: A singlet appearing around 7.0 ppm often indicates a 2,5-substitution pattern (para-relationship blocked), suggesting isomeric contamination.[1]

Q: I see a "ghost" singlet at 3.8 ppm in NMR that doesn't match the methoxy group. What is it? A: Check your integration.

  • Scenario A: If it integrates to <1% and is sharp, it could be residual Methyl Ester (if esterification was used).

  • Scenario B: If it is broad or shifts with concentration, suspect Water trapped in the crystal lattice, which is common if the nitrile was precipitated rapidly.

Module 3: Synthesis-Specific Troubleshooting

Q: We synthesized MMBN via the "Aldehyde Route" (Oximation). Now we have a yellow impurity that won't wash out. [1]

A: The yellow color is a hallmark of Azine formation .[1]

  • Cause: When reacting 3-methoxy-4-methylbenzaldehyde with hydroxylamine, trace hydrazine impurities or thermal dimerization can form the azine (

    
    ).[1]
    
  • Removal: These are highly lipophilic. Switch your purification to a recrystallization from Hexane/Ethyl Acetate (9:1).[1] The non-polar azine will remain in the mother liquor while the nitrile crystallizes.

Q: We used the "Acid Chloride" route. Why is our yield low and the product smelling acrid?

A: The acrid smell is Thionyl Chloride or POCl3 residues trapped in the solid.[1]

  • Safety Warning: This is not just an impurity; it is a safety hazard that generates HCl gas upon contact with moisture.

  • Remediation: Dissolve the crude solid in DCM and wash with saturated Sodium Bicarbonate until the aqueous layer remains alkaline.

Visualizing the Impurity Landscape

The following diagram maps the genesis of impurities based on the two primary synthetic pathways. Use this to trace back the origin of your specific contaminant.

ImpurityMap cluster_RouteA Route A: Acid Precursor cluster_RouteB Route B: Aldehyde Precursor Acid 3-Methoxy-4-methyl benzoic acid Amide Intermediate: Amide Acid->Amide Amidation Imp_Acid Impurity: Residual Acid Acid->Imp_Acid Incomplete Rxn Target TARGET: 3-Methoxy-4-methyl benzonitrile Amide->Target Dehydration (POCl3/SOCl2) Amide->Target Incomplete Dehydration Aldehyde 3-Methoxy-4-methyl benzaldehyde Oxime Intermediate: Oxime Aldehyde->Oxime NH2OH Imp_Ald Impurity: Residual Aldehyde Aldehyde->Imp_Ald Unreacted Imp_Azine Impurity: Azine Dimer Aldehyde->Imp_Azine Dimerization Oxime->Target Dehydration Imp_Hydrolysis Degradant: Benzoic Acid Target->Imp_Hydrolysis Hydrolysis (Storage/H2O) Imp_Demethyl Side Product: Hydroxy-benzonitrile Target->Imp_Demethyl Acidic Cleavage (High Temp)

Figure 1: Impurity Genealogy Map. Tracing the origins of contaminants based on synthetic pathways (Route A vs. Route B) and degradation mechanisms.

Standardized Analytical Protocol

To definitively certify your MMBN sample, adopt this HPLC method. It is optimized to separate the critical triad: Acid, Amide, and Nitrile.

Method: Gradient Reverse-Phase HPLC
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses acid ionization for sharper peaks).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm (Maximize nitrile absorption) and 254 nm (Aromatic universal).[1]

  • Temperature: 30°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010%Equilibration
15.090%Linear Gradient
18.090%Wash Lipophilic Dimers
18.110%Re-equilibration
23.010%Stop

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between the Amide impurity and the Nitrile target.

  • Tailing Factor: < 1.5 for the Nitrile peak (High tailing indicates residual silanol interactions or column aging).

References

  • BenchChem. Synthesis and Properties of this compound. Retrieved from [1]

  • Biosynth. this compound: Applications and Impurity Profile. Retrieved from [1]

  • Google Patents. CN107721869A - Synthetic method of 2-methoxy-4-cyanobenzaldehyde (relating to methyl/methoxy benzonitrile intermediates).[1] Retrieved from [1]

  • ChemicalBook. this compound Product Standards and Properties. Retrieved from [1]

  • MAC-MOD Analytical. HPLC Method Development Strategies for Nitrile and Amide Separations. Retrieved from [1]

  • ChemGuide. Hydrolysis of Nitriles: Mechanisms and Conditions. Retrieved from [1]

Sources

3-Methoxy-4-methylbenzonitrile stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation Pathways, and Troubleshooting

Cas No: 3556-60-3 | Formula: C₉H₉NO | Mol Weight: 147.18 g/mol [1]

Technical Profile & Stability Overview

3-Methoxy-4-methylbenzonitrile (MMBN) is a functionalized aromatic nitrile used primarily as an intermediate in the synthesis of pharmaceuticals, including phosphodiesterase inhibitors (PDE4) and mineralocorticoid receptor antagonists.[1]

Its stability profile is defined by three competing electronic effects:

  • Nitrile Group (-CN): Susceptible to hydrolysis (acid/base).[1][2]

  • Methoxy Group (-OCH₃): An Electron Donating Group (EDG) that stabilizes the aromatic ring but can deactivate the nitrile carbon toward nucleophilic attack compared to electron-deficient benzonitriles.[1]

  • Benzylic Methyl Group (-CH₃): Activated by the aromatic ring, making it a site for potential oxidation.[1]

Quick Reference: Stability Data
ParameterSpecification / Behavior
Physical State White to pale yellow crystalline solid or powder.[1][3]
Melting Point 52–56 °C (Sharp melting point indicates high purity).[1]
Storage Condition Store at 2–8°C (preferred) or cool RT (<25°C). Protect from light.[1][4][5]
Hygroscopicity Low, but moisture drives hydrolysis over time.[1]
Major Degradant 3-Methoxy-4-methylbenzamide (Hydrolysis intermediate).[1]
Shelf Life 24 months under inert atmosphere (Argon/Nitrogen).[1]

Degradation Pathways (Mechanistic Insight)

Understanding how MMBN degrades is critical for troubleshooting impurities.[1] The molecule has two primary vectors of instability: the nitrile tail and the benzylic head.

Pathway A: Hydrolysis (The Moisture Vector)

The most common degradation pathway is the hydration of the nitrile. Unlike acid chlorides, nitriles are kinetically stable but thermodynamically unstable relative to their hydrolysis products.[1]

  • Step 1 (Amide Formation): Water attacks the nitrile carbon, forming 3-Methoxy-4-methylbenzamide .[1] This often stalls here because the amide is more stable than the nitrile.

  • Step 2 (Acid Formation): Under sustained acidic/basic conditions, the amide converts to 3-Methoxy-4-methylbenzoic acid .[1]

Pathway B: Benzylic Oxidation (The Air Vector)

The methyl group at the 4-position is "benzylic," meaning the C-H bonds are weaker due to resonance stabilization of the resulting radical.

  • Auto-oxidation: Prolonged exposure to air (oxygen) and light can lead to the formation of benzaldehydes or benzoic acids, often responsible for the "yellowing" of aged samples.[1]

Pathway Visualization

degradation_pathways MMBN This compound (Starting Material) Amide Degradant A: 3-Methoxy-4-methylbenzamide MMBN->Amide Hydrolysis (+H2O) Slow, pH dependent Aldehyde Degradant C: 4-Formyl-3-methoxybenzonitrile (Trace Oxidation) MMBN->Aldehyde Benzylic Oxidation (Air/Light/Time) Acid Degradant B: 3-Methoxy-4-methylbenzoic Acid Amide->Acid Full Hydrolysis Requires Heat/Strong pH

Figure 1: Primary degradation pathways.[1] The red path (Hydrolysis) is the dominant risk during storage and aqueous workups.

Troubleshooting Guide: Experimental Scenarios

Scenario 1: "My white solid has turned yellow."
  • Diagnosis: Surface oxidation (benzylic oxidation) or trace phenol formation.[1]

  • Risk: Low.[1][6] The color change is often due to <0.5% impurity (highly conjugated species like quinones).[1]

  • Corrective Action (Recrystallization Protocol):

    • Dissolve the solid in a minimal amount of hot Ethanol or Ethyl Acetate/Hexane (1:4).[1]

    • Add activated charcoal (to absorb colored impurities) and filter while hot.

    • Cool slowly to 4°C.

    • Validation: Check Melting Point. It should return to 52–56°C.[1]

Scenario 2: "The hydrolysis reaction stalled at the Amide."
  • Issue: You are trying to convert MMBN to the carboxylic acid, but LC-MS shows a mass of [M+18] (Amide) instead of [M+19] (Acid).

  • Expert Insight: The 3-Methoxy group is an Electron Donating Group (EDG) .[1] It pushes electron density into the ring, making the nitrile carbon less electrophilic. Standard hydrolysis conditions (e.g., NaOH/RT) are often insufficient.[1]

  • Solution:

    • Switch to Acid Hydrolysis: Use H₂SO₄/Acetic Acid (1:1) at reflux.[1][7][8] The protonation of the nitrile nitrogen is more effective at activating the carbon than base catalysis for electron-rich rings.

    • Increase Temperature: Nitrile hydrolysis often requires temperatures >80°C to push past the amide intermediate.

Scenario 3: "I see an unknown impurity at RRT 0.85."
  • Diagnosis: Likely 3-Methoxy-4-methylbenzamide .[1]

  • Reasoning: In Reverse Phase HPLC, the Amide is more polar than the Nitrile (elutes earlier) but less polar than the Acid.

  • Confirmation: Check UV spectrum. The amide carbonyl introduces a distinct absorption band compared to the sharp nitrile cut-off.

Analytical Validation (Self-Validating Methods)

Do not rely on visual inspection. Use this standardized HPLC method to separate MMBN from its degradants.[1]

Recommended HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of the benzoic acid degradant, sharpening the peak).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (Aromatic ring) and 210 nm (Amide bond).[1]

Expected Retention Profile
CompoundRelative PolarityExpected Elution OrderLogic
Benzoic Acid Degradant High (Most Polar)1 (Earliest)Carboxylic acid H-bonds with water.[1]
Amide Degradant Medium2Amide is polar but less than acid.[1]
MMBN (Parent) Low (Non-polar)3 (Late)Nitrile is relatively lipophilic.[1]
Oxidized Dimer Very Low4 (Latest)Impurity from radical coupling (rare).[1]

Synthesis Troubleshooting Flowchart

Use this logic tree when MMBN is used as a starting material (e.g., for bromination or hydrolysis).

troubleshooting_logic Start Issue: Reaction Stalled/Failed CheckTLC Step 1: Check TLC (UV Active?) Start->CheckTLC SMR Starting Material (MMBN) Visible CheckTLC->SMR Yes NewSpot New Spot Visible CheckTLC->NewSpot No SM left Action1 Action: Increase Temp or Switch Catalyst (Acid) SMR->Action1 Analyze Analyze Polarity (Rf Value) NewSpot->Analyze LowerRf Lower Rf (More Polar) Likely Amide/Acid Analyze->LowerRf Spot didn't move far HigherRf Higher Rf (Less Polar) Likely Dimer/Over-reaction Analyze->HigherRf Spot moved with solvent

Figure 2: Decision matrix for troubleshooting synthetic failures involving MMBN.

References

  • Biosynth . (n.d.).[1] this compound Product Profile. Retrieved from [1]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 14752994, this compound. Retrieved from [1]

  • Apollo Scientific . (2022).[1] Safety Data Sheet: this compound. Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.[1] (Reference for general nitrile hydrolysis mechanisms).

  • Master Organic Chemistry . (2018). Reactions on the Benzylic Carbon: Bromination and Oxidation. Retrieved from

Sources

Technical Support Center: Scaling Up 3-Methoxy-4-methylbenzonitrile Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Methoxy-4-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this important chemical intermediate from bench-scale synthesis to larger-scale production. As a versatile building block in the synthesis of high-value chemical entities, particularly pharmaceuticals like Finerenone, mastering its production is critical.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and critical safety information to navigate the challenges of scaling up.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

There are several viable routes, but the choice often depends on the cost and availability of starting materials, scalability, and safety considerations. The most prevalent method is the Sandmeyer reaction , starting from 3-amino-6-methylanisole (4-amino-2-methoxytoluene). This pathway involves the diazotization of the primary aromatic amine followed by cyanation using a copper(I) cyanide catalyst.[3][4] Alternative routes include the dehydration of 3-methoxy-4-methylbenzamide, which itself can be formed from 3-methoxy-4-methylbenzoic acid.[5]

Q2: What are the primary safety hazards I should be aware of when scaling up production, particularly with the Sandmeyer reaction?

The two primary hazards are the instability of the intermediate diazonium salt and the extreme toxicity of the cyanide reagents.

  • Diazonium Salt Instability: Aryl diazonium salts are thermally sensitive and can decompose exothermically, sometimes explosively, if not kept at low temperatures (typically 0-5 °C).[4][6] Proper temperature control is the most critical parameter during the diazotization step.

  • Cyanide Toxicity: Copper(I) cyanide and other cyanide salts are highly toxic if inhaled, ingested, or absorbed through the skin.[7] A critical and potentially lethal hazard is the liberation of hydrogen cyanide (HCN) gas if the cyanide salt comes into contact with acid.[8][9] All manipulations involving cyanide must be performed in a well-ventilated fume hood, and a dedicated cyanide waste stream must be maintained.

Q3: My final product has a yellowish or brownish tint. What causes this discoloration and how can I remove it?

Discoloration is a common issue and typically arises from trace impurities formed during the reaction. In the Sandmeyer reaction, phenolic byproducts can form from the reaction of the diazonium salt with water. Azo compounds, formed by the coupling of the diazonium salt with other aromatic species, can also lead to colored impurities.

To remove the color, you can employ one of the following methods:

  • Recrystallization: Dissolving the crude product in a suitable hot solvent (e.g., ethanol/water mixture or toluene/hexane) and allowing it to cool slowly will often yield pure, white to off-white crystals.[10]

  • Activated Carbon Treatment: Adding a small amount of activated carbon to the solution during recrystallization can help adsorb colored impurities.[11] The carbon is then removed by hot filtration.

  • Silica Gel Chromatography: For very high purity requirements, column chromatography can be effective, although it is less practical for very large scales.[12]

Troubleshooting Guide: From Lab to Plant

This section addresses specific problems encountered during the scale-up process in a direct question-and-answer format.

Issue 1: Low or Inconsistent Yields

Q: My reaction yield dropped from 85% at the 10g scale to less than 60% at the 1kg scale. What are the most likely causes?

A: This is a classic scale-up challenge. The drop in yield is almost always related to mass and heat transfer limitations that are negligible at the lab scale but become significant in larger reactors.

  • Cause 1: Inefficient Diazotization. At a larger scale, local "hot spots" can form due to the exothermic nature of adding sodium nitrite. This leads to the decomposition of the unstable diazonium salt before it can react with the cyanide catalyst.

    • Solution: Ensure your reactor has adequate cooling capacity and efficient agitation. The addition of the sodium nitrite solution should be slow and subsurface to ensure rapid dispersion and temperature control. Maintain a strict temperature of 0-5 °C throughout the addition.[4]

  • Cause 2: Poor Mixing in the Cyanation Step. The Sandmeyer reaction is often biphasic. Inefficient mixing leads to a low interfacial area between the aqueous diazonium salt solution and the (often) organic solution of the copper cyanide catalyst, resulting in an incomplete reaction.

    • Solution: Use a reactor with an appropriate impeller design (e.g., pitched-blade turbine) to ensure good mixing between phases. Verify that your stirring speed is sufficient to create a vortex and ensure phase mingling without being so vigorous that it causes splashing or introduces excessive air.

  • Cause 3: Side Reactions. As reaction times increase due to slower additions or inefficient mixing, side reactions become more prevalent. The primary side reaction is the conversion of the diazonium salt to a phenol.

    • Solution: Optimize the addition rates and mixing to minimize the lifetime of the diazonium salt before it reacts with the cyanide. Ensure the reaction medium is sufficiently acidic to suppress phenol formation.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Yield Inadequate temperature control during diazotization.Improve reactor cooling; use slow, subsurface addition of NaNO₂.
Poor mixing of reaction phases.Optimize stirrer speed and design; ensure good phase contact.
Side reaction (e.g., phenol formation).Minimize reaction time; maintain strong acidic conditions.
Purity Issues Residual starting amine.Ensure diazotization goes to completion (test with starch-iodide paper).
Phenolic byproducts.Use recrystallization or a base wash (e.g., 5% NaOH) during workup.[10]
Colored impurities (azo compounds).Treat with activated carbon during recrystallization.[11]
Difficult Work-up Stable emulsion during extraction.Add brine to the aqueous layer; allow layers to settle for longer.
Product "oiling out" instead of crystallizing.Ensure proper solvent choice for recrystallization; try seeding with a pure crystal.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Sandmeyer Reaction

This protocol is designed for a 100g scale synthesis and should be adapted with appropriate engineering controls for larger quantities.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-6-methylanisole137.18100.0 g0.729
Concentrated HCl (37%)36.46250 mL~3.0
Sodium Nitrite (NaNO₂)69.0055.4 g0.803
Copper(I) Cyanide (CuCN)89.5678.3 g0.874
Sodium Cyanide (NaCN)49.018.9 g0.182
Toluene-500 mL-
Deionized Water-As needed-

Procedure:

  • Diazotization: a. In a 2L jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge 3-Amino-6-methylanisole (100.0 g) and 500 mL of water. b. Cool the suspension to 0 °C using a circulating chiller. c. Slowly add concentrated HCl (250 mL) while maintaining the temperature below 10 °C. Stir until a clear solution of the amine salt is formed. Cool the solution back to 0-5 °C. d. In a separate beaker, dissolve sodium nitrite (55.4 g) in 150 mL of water. e. Add the sodium nitrite solution dropwise to the amine salt solution over 60-90 minutes, ensuring the temperature never exceeds 5 °C . f. After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Cyanation: a. In a separate 4L reactor, prepare the cyanide catalyst. Charge Copper(I) Cyanide (78.3 g), Sodium Cyanide (8.9 g), 250 mL of water, and 500 mL of toluene. Stir to create a solution/suspension. b. Warm the cyanide mixture to 40-50 °C. c. CRITICAL STEP: Slowly add the cold diazonium salt solution from Step 1 to the warm cyanide mixture over 1-2 hours. Vigorous nitrogen evolution will occur. Control the addition rate to manage the effervescence and maintain the reaction temperature between 40-50 °C. d. After the addition is complete, continue stirring at 50 °C for 1 hour to ensure the reaction is complete.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Separate the organic (toluene) layer. c. Extract the aqueous layer with toluene (2 x 150 mL). d. Combine all organic layers and wash with 5% NaOH solution (2 x 200 mL) followed by brine (1 x 200 mL). e. Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: a. Recrystallize the crude solid from a mixture of ethanol and water. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. b. Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystallization. c. Filter the white to off-white crystals, wash with cold ethanol/water (50:50), and dry under vacuum.[13]

Visualizations

Workflow for Sandmeyer Synthesis Scale-Up

Sandmeyer_Workflow A 1. Diazotization (3-Amino-6-methylanisole + HCl + NaNO2) Temp: 0-5°C C 3. Sandmeyer Reaction (Combine A into B) Control N2 evolution Temp: 40-50°C A->C Add Slowly B 2. Catalyst Preparation (CuCN + NaCN in Toluene/Water) Temp: 40-50°C B->C D 4. Work-up - Phase Separation - Extraction - Washes (Base, Brine) C->D E 5. Isolation (Solvent Removal) D->E F 6. Purification (Recrystallization) E->F G Final Product (this compound) F->G

Caption: Key stages in the scaled-up Sandmeyer synthesis of this compound.

Troubleshooting Decision Pathway

Troubleshooting_Pathway start Problem Encountered (e.g., Low Yield, Impure Product) check_temp Review Temperature Logs (Diazotization < 5°C?) start->check_temp Is yield low? check_purity Analyze Impurity Profile (GC-MS / HPLC) start->check_purity Is purity low? check_mixing Evaluate Agitation (Sufficient phase contact?) check_temp->check_mixing Temp OK sol_temp Solution: Improve Cooling/ Slow NaNO2 Addition check_temp->sol_temp Temp > 5°C sol_mixing Solution: Increase Stirrer RPM/ Check Baffle/Impeller check_mixing->sol_mixing Mixing Poor sol_purity Solution: Modify Work-up/ Optimize Recrystallization check_purity->sol_purity Impurities Identified

Caption: A logical pathway for troubleshooting common scale-up issues.

References

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Cefa Cilinas Biotics Pvt Ltd. (n.d.). This compound. Retrieved from [Link]

  • Ottokemi. (n.d.). This compound, 98% 3556-60-3. Retrieved from [Link]

  • Google Patents. (2023). EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]

  • Google Patents. (2015). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.
  • Jinan Tantu Chemicals Co., Ltd. (n.d.). 4-Formyl-3-methoxybenzonitrile. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Retrieved from [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Cyanide (inorganic) compounds. Retrieved from [Link]

  • New Jersey Department of Health. (2010). COPPER CYANIDE HAZARD SUMMARY. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Retrieved from [Link]

  • Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Medscape. (2023). Cyanide Toxicity: Background, Pathophysiology, Etiology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • MDPI. (2018). Flow Hydrodediazoniation of Aromatic Heterocycles. Retrieved from [Link]

  • Chemguide. (n.d.). NITRILES: PREPARATION - answers. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

  • Sciencemadness Wiki. (2024). Kolbe nitrile synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Google Patents. (1989). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • StudySmarter. (2023). Nitrile Synthesis. Retrieved from [Link]

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Technical Support Center: Solvent Effects on 3-Methoxy-4-methylbenzonitrile Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxy-4-methylbenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors.[1][2] The reactivity of this molecule, particularly at the nitrile functional group and on the aromatic ring, is profoundly influenced by the choice of solvent. Understanding these solvent effects is paramount to achieving desired outcomes, optimizing reaction yields, and troubleshooting unexpected results.

This document provides in-depth, field-proven insights into the causality behind experimental choices, offering troubleshooting guides and validated protocols to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of solvents in reactions involving this compound.

Q1: How does solvent polarity fundamentally alter the reactivity of this compound?

A1: Solvent polarity is a critical parameter that dictates reaction rates and, in some cases, even the reaction mechanism.[3][4] For this compound, this is most evident in reactions that involve the formation of charged intermediates or transition states. The molecule itself has a significant dipole moment due to the electron-withdrawing nitrile group (-CN) and the electron-donating methoxy group (-OCH₃).

  • For reactions involving charged intermediates (e.g., SN1-type processes or hydrolysis): Polar solvents are essential. They stabilize the separation of charge in the transition state, thereby lowering the activation energy and accelerating the reaction.[3][5] For instance, the acid-catalyzed hydrolysis of the nitrile group proceeds through a protonated intermediate, which is better stabilized by polar protic solvents.[6]

  • For reactions involving polar reactants but no charge separation in the transition state (e.g., some cycloadditions): The effect of solvent polarity is less pronounced.

  • For reactions involving nonpolar reactants: Nonpolar solvents are generally preferred to ensure miscibility.

The key takeaway is that a solvent's ability to solvate and stabilize charged species is a dominant factor in determining the kinetic favorability of a reaction pathway.[4]

Q2: What is the practical difference between using a polar protic vs. a polar aprotic solvent for reactions with this compound?

A2: This is a crucial distinction that directly impacts nucleophilicity and reaction pathways.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have acidic protons and are capable of hydrogen bonding.[7] They are excellent at solvating both cations and anions. However, their ability to hydrogen-bond with and "cage" nucleophiles can significantly reduce the nucleophile's reactivity. This is often detrimental in reactions requiring a strong, unencumbered nucleophile, such as in many SN2 or SNAr reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, THF) possess large dipole moments but lack acidic protons. They are excellent at solvating cations but leave anions relatively "naked" and highly reactive.[4] This makes them the solvents of choice for many reactions involving strong anionic nucleophiles, as they accelerate reaction rates by enhancing the nucleophile's effective strength. For example, in a nucleophilic aromatic substitution (SNAr) on a suitably activated benzonitrile derivative, a polar aprotic solvent would be superior.

Q3: I am attempting a reduction of the nitrile group to a primary amine using LiAlH₄. Why is an anhydrous ether solvent like THF mandatory?

A3: This is a matter of both reactivity and safety. Lithium aluminum hydride (LiAlH₄) is a powerful, unselective reducing agent that reacts violently with protic sources, including water, alcohols, and even atmospheric moisture. These reactions are highly exothermic and release flammable hydrogen gas.

Therefore, a dry, aprotic solvent is absolutely essential.[2] Tetrahydrofuran (THF) or diethyl ether are ideal choices for several reasons:

  • Inertness: They do not react with LiAlH₄.

  • Solubility: They effectively dissolve both the this compound substrate and the LiAlH₄ reagent.

  • Coordination: The oxygen atoms in the ether can coordinate with the lithium cation, which helps to solubilize the reagent and moderate its reactivity.

Using a protic solvent would not only create a significant safety hazard but would also consume the reducing agent, leading to a failed or low-yielding reaction.

Q4: My nucleophilic aromatic substitution (SNAr) reaction is sluggish. Could the solvent be the culprit?

A4: Absolutely. The success of an SNAr reaction is highly dependent on solvent choice. These reactions proceed through a negatively charged intermediate known as a Meisenheimer complex.[8] The stability of this complex is key to the reaction's success.

  • Problem: If you are using a nonpolar solvent (e.g., toluene, hexane) or a polar protic solvent (e.g., ethanol), the reaction will likely be very slow or fail entirely. Nonpolar solvents cannot stabilize the charged Meisenheimer complex. Polar protic solvents will solvate and deactivate the nucleophile through hydrogen bonding.

  • Solution: Switch to a polar aprotic solvent like DMSO, DMF, or NMP. These solvents excel at stabilizing the cationic counter-ion of the nucleophile while leaving the anion highly reactive. Furthermore, their high polarity provides excellent stabilization for the negatively charged Meisenheimer intermediate, dramatically accelerating the rate-determining step of the reaction.[8] The presence of the electron-withdrawing nitrile group on the ring is what makes the SNAr pathway accessible in the first place.[8][9]

Troubleshooting Guide: Common Experimental Issues

Problem Potential Solvent-Related Cause Troubleshooting Steps & Explanation
Low or No Conversion 1. Incorrect Polarity: The solvent is not polar enough to stabilize a charged intermediate/transition state. 2. Protic Solvent Deactivation: A polar protic solvent is solvating and deactivating your nucleophile. 3. Poor Solubility: Reactants are not fully dissolved at the reaction temperature.1. Increase Solvent Polarity: Switch from a nonpolar solvent (e.g., Toluene) to a polar aprotic solvent (e.g., Acetonitrile, DMF). This is a common fix for reactions that stall. 2. Switch to Aprotic: If using an anionic nucleophile, change from an alcohol or water to DMSO or DMF to "free" the nucleophile and enhance its reactivity.[4] 3. Check Solubility: Use a solvent system that ensures all reactants are in solution. Sometimes a co-solvent may be necessary. A reaction cannot proceed efficiently in a heterogeneous mixture if the reactants are in different phases.
Formation of Unwanted Byproducts 1. Solvent Participation: The solvent itself is reacting (e.g., hydrolysis from residual water in the solvent). 2. Side Reactions Favored: The solvent environment favors an alternative reaction pathway (e.g., elimination over substitution).1. Use Anhydrous Solvents: For moisture-sensitive reactions (e.g., Grignard, organolithium, LiAlH₄ reductions), always use freshly dried, anhydrous solvents under an inert atmosphere.[2] 2. Re-evaluate Solvent Class: The choice between protic and aprotic can influence selectivity. For example, high temperatures in certain solvent/base combinations can favor elimination pathways.[10] Carefully consider the mechanism and choose a solvent that disfavors known side reactions.
Difficult Product Isolation 1. High Boiling Point Solvent: The solvent (e.g., DMSO, DMF) is difficult to remove under reduced pressure. 2. Azeotrope Formation: The solvent forms an azeotrope with the product or residual starting material. 3. Product is Water-Soluble: During aqueous workup, the product partitions into the aqueous layer.1. Extraction/Precipitation: Instead of evaporation, quench the reaction mixture in water (or an appropriate anti-solvent) and extract the product with a lower-boiling, immiscible organic solvent (e.g., Ethyl Acetate, DCM). If the product is solid, precipitation by adding an anti-solvent can be effective. 2. Use a Co-solvent for Removal: Adding a solvent like toluene and repeatedly evaporating can help azeotropically remove traces of water or other stubborn solvents. 3. Brine Wash & Back-Extraction: Wash the organic layer with brine (saturated NaCl solution) to reduce the solubility of organic compounds in the aqueous phase. If product loss is suspected, back-extract the aqueous layers with fresh organic solvent.[11]

Key Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of the Nitrile Group

This protocol converts this compound to 3-methoxy-4-methylbenzoic acid. The choice of a strong acid in a polar protic medium is critical.[2][6]

Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a 50% v/v solution of sulfuric acid in water (e.g., 10 mL per gram of nitrile).

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and then pour it carefully over crushed ice.

  • The product, 3-methoxy-4-methylbenzoic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Causality of Solvent Choice: A mixture of water and sulfuric acid serves as both the solvent and the catalyst. The highly polar, protic environment is essential for protonating the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by water. The high concentration of water drives the equilibrium towards the hydrolyzed product.[6]

Protocol 2: Reduction of the Nitrile Group to a Primary Amine

This protocol converts this compound to (3-methoxy-4-methylphenyl)methanamine using a powerful hydride reagent.

Methodology:

  • Set up an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) and equip it with a dropping funnel and a magnetic stirrer.

  • Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous Tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly and sequentially adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake with additional THF.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

Causality of Solvent Choice: Anhydrous THF is non-reactive towards LiAlH₄ and effectively solubilizes the reactants. Its aprotic nature ensures the potent hydride reagent is available for the reduction rather than being quenched by acidic protons.[2]

Data and Visualization

Table 1: Properties of Common Solvents for Benzonitrile Reactions
SolventFormulaDielectric Constant (ε)TypeBoiling Point (°C)Common Applications & Notes
TolueneC₇H₈2.4Nonpolar111Good for nonpolar reactions; can be used for azeotropic removal of water.[2]
Tetrahydrofuran (THF)C₄H₈O7.6Polar Aprotic66Excellent for organometallic and hydride reactions; must be anhydrous.[2]
Dichloromethane (DCM)CH₂Cl₂9.1Polar Aprotic40General purpose solvent for synthesis and extraction; low boiling point.[12]
EthanolC₂H₅OH24.6Polar Protic78Used as a nucleophile or in reactions where H-bonding is beneficial (e.g., some hydrogenations).[13]
AcetonitrileCH₃CN37.5Polar Aprotic82Good for SN2/SNAr; higher polarity than THF.
Dimethylformamide (DMF)C₃H₇NO38.3Polar Aprotic153Excellent for SNAr; high boiling point can be difficult to remove.
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7Polar Aprotic189Highly polar, excellent for SNAr and reactions with poor solubility; very high boiling point.[4]
WaterH₂O80.1Polar Protic100Used in hydrolysis and as a quenching agent. Its high polarity stabilizes ionic species.
Visualization of Solvent Selection Workflow

This diagram outlines a logical decision-making process for selecting an appropriate solvent system.

Solvent_Selection_Workflow start Define Reaction Type & Mechanism is_reagent_sensitive Are reagents sensitive to protic sources (e.g., LiAlH4)? start->is_reagent_sensitive choose_aprotic Select Anhydrous Polar Aprotic Solvent (e.g., THF, Et2O) is_reagent_sensitive->choose_aprotic Yes check_polarity Does the mechanism involve charged intermediates/transition states? is_reagent_sensitive->check_polarity No optimize Optimize Temperature & Concentration choose_aprotic->optimize choose_polar Select Polar Solvent check_polarity->choose_polar Yes choose_nonpolar Consider Nonpolar Solvent (e.g., Toluene, Hexane) for solubility of nonpolar reactants check_polarity->choose_nonpolar No check_nucleophile Is a strong, anionic nucleophile used? choose_polar->check_nucleophile choose_protic Consider Polar Protic (e.g., EtOH, H2O) for H-bonding/solvolysis check_nucleophile->choose_protic No choose_polar_aprotic Select Polar Aprotic (e.g., DMSO, DMF) to enhance nucleophilicity check_nucleophile->choose_polar_aprotic Yes choose_protic->optimize choose_polar_aprotic->optimize choose_nonpolar->optimize

Caption: A decision tree for selecting the optimal solvent class.

Solvent Effect on SNAr Transition State

This diagram illustrates how a polar aprotic solvent stabilizes the charged Meisenheimer complex in a nucleophilic aromatic substitution (SNAr) reaction.

SNAr_Solvent_Effect cluster_nonpolar Nonpolar Solvent (e.g., Toluene) cluster_polar_aprotic Polar Aprotic Solvent (e.g., DMSO) E1 Energy E2 Energy R2 Reactants TS2 Lower Energy Transition State (Stabilized Meisenheimer Complex) P2 Products R1 Reactants TS1 High Energy Transition State (Unstabilized) R1->TS1 ΔG‡ (large) P1 Products TS1->P1 R2->TS2 ΔG‡ (small) TS2->P2 E1_axis E1_axis_end E2_axis E2_axis_end

Sources

moisture sensitivity of 3-Methoxy-4-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methoxy-4-methylbenzonitrile Reaction Optimization

Executive Technical Summary

This compound is a critical scaffold in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone ).[1] While the nitrile moiety itself exhibits moderate hydrolytic stability, the compound’s utility relies on the selective functionalization of the para-methyl group or nucleophilic addition to the nitrile.[1]

The Moisture Paradox: Success with this intermediate requires a bifurcated approach to moisture control:

  • Strict Anhydrous Conditions are required for radical bromination and organometallic additions to prevent catalyst deactivation and side-product formation.[1]

  • Controlled Aqueous Conditions are necessary for the subsequent hydrolysis of gem-dibromide intermediates to aldehydes, where water acts as a stoichiometric reagent rather than a contaminant.[1]

This guide addresses the specific failure modes associated with moisture variance in these workflows.

Storage & Handling: The First Line of Defense

Q: Is this compound hygroscopic? How should I store it? A: The pure solid is not significantly deliquescent, but surface moisture is a "silent killer" for downstream radical or organometallic chemistry.

  • Standard Storage: Store at room temperature (15–25°C) in a tightly sealed container.

  • Critical Pre-Reaction Step: For reactions involving N-bromosuccinimide (NBS) or Grignard reagents, dry the solid in a vacuum desiccator over

    
     for 4 hours. Surface water >0.1% can quench radical initiators or consume organometallics.
    

Reaction-Specific Troubleshooting

Scenario A: Radical Bromination (Precursor to Finerenone)

Context: Conversion of the methyl group to dibromomethyl using NBS or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).[1]

Q: My bromination reaction (NBS/CCl4) is stalling or producing low yields. Is moisture the culprit? A: Yes, but indirectly. Moisture does not destroy the nitrile, but it deactivates the radical propagation.

  • Mechanism of Failure: Water creates a biphasic micro-environment that quenches the succinimidyl radical or hydrolyzes the brominating agent (NBS) to hypobromous acid (HOBr), which promotes ionic bromination (ring bromination) rather than the desired radical side-chain bromination.[1]

  • Diagnostic: Check for the formation of ring-brominated impurities (e.g., 2-bromo-5-methoxy-4-methylbenzonitrile) via LC-MS.[1]

  • Corrective Action:

    • Use anhydrous solvents (CCl4, Chlorobenzene) with <50 ppm water.

    • Add a radical initiator (AIBN/BPO) only after the solvent is at reflux to ensure dry conditions.[1]

Scenario B: Hydrolysis to Aldehyde (Gem-Dibromide Intermediate)

Context: Converting 4-(dibromomethyl)-3-methoxybenzonitrile to 4-formyl-3-methoxybenzonitrile.

Q: I am trying to hydrolyze the dibromide to the aldehyde, but I am seeing the amide (CONH2) or acid (COOH) forming. Why? A: This is an issue of Over-Hydrolysis caused by uncontrolled water activity at high temperatures.

  • The Balance: You need water to hydrolyze the

    
     group to 
    
    
    
    , but the
    
    
    group is also susceptible to hydrolysis under the same acidic/basic conditions.[1]
  • Solution:

    • Do not reflux in pure water.

    • Protocol: Use a phase-transfer catalyst (e.g., Tetrabutylammonium bromide) or a cosolvent system (Ethanol/Water) where water is present in only slight excess (2-3 equivalents).[1]

    • Temperature Control: Keep the reaction below 80°C. The nitrile hydrolysis activation energy is significantly higher than the gem-dibromide hydrolysis; maintaining lower temperatures favors aldehyde formation [1, 2].[1]

Scenario C: Reduction to Amine (Benzylamine Synthesis)

Context: Reduction of the nitrile to the primary amine using LAH or Borane.[1][2]

Q: My reduction yields are inconsistent, and I see starting material remaining. A: This indicates active hydride quenching by moisture.

  • Causality: this compound has an electron-donating methoxy group, which deactivates the nitrile carbon toward nucleophilic hydride attack.[1] This makes the reaction slower, allowing any adventitious water more time to destroy your reducing agent (LAH/Borane).

  • Protocol: Use a large excess of reducing agent (3-4 equivalents).[1] If using Borane-THF, ensure the reagent is fresh; Borane hydrolyzes rapidly to boric acid, which is inactive.[1]

Diagnostic Logic & Visualization

Figure 1: The Moisture-Dependent Reaction Pathway

This diagram illustrates where water is a contaminant (Red) versus a reagent (Green).[1]

ReactionPathways SM 3-Methoxy-4- methylbenzonitrile Radical Radical Bromination (NBS/DBDMH) SM->Radical Anhydrous Required (<50 ppm H2O) Dibromide Gem-Dibromide Intermediate Radical->Dibromide Hydrolysis Controlled Hydrolysis (H2O/CaCO3) Dibromide->Hydrolysis Water as Reagent Aldehyde 4-Formyl-3- methoxybenzonitrile Hydrolysis->Aldehyde Optimal pH/Temp Amide Amide/Acid (Impurity) Hydrolysis->Amide Excess H2O + Heat (Over-Hydrolysis)

Caption: Pathway analysis showing the critical switch from anhydrous requirements (Bromination) to stoichiometric water requirements (Aldehyde formation).[1]

Figure 2: Troubleshooting Low Yields

Troubleshooting Problem Problem: Low Yield of Target CheckStep Which Reaction Step? Problem->CheckStep Step1 Bromination (Side Chain) CheckStep->Step1 Step2 Hydrolysis to Aldehyde CheckStep->Step2 CheckImpurity1 Check Impurity Profile (LC-MS) Step1->CheckImpurity1 CheckImpurity2 Check Impurity Profile (LC-MS) Step2->CheckImpurity2 RingBr Ring Bromination Found CheckImpurity1->RingBr NoRxn No Reaction/SM CheckImpurity1->NoRxn Sol1 Moisture caused ionic mechanism. Dry solvent & reagents. RingBr->Sol1 Sol2 Radical Quenched. Degas solvent (O2 removal) & Dry SM. NoRxn->Sol2 AmideImp Amide Detected CheckImpurity2->AmideImp Sol3 Nitrile Hydrolysis occurred. Reduce Temp <80°C. Buffer pH (avoid strong acid/base). AmideImp->Sol3

Caption: Decision tree for diagnosing moisture-related failures in bromination and hydrolysis steps.

Quantitative Data: Solvent & Moisture Limits

Reaction StepSolvent SystemMax Allowable WaterConsequence of Excess Moisture
Radical Bromination CCl4, Chlorobenzene, MeCN< 50 ppm (0.005%)Ionic bromination (Ring substitution), Radical quenching.[1]
Nitrile Reduction THF, Diethyl Ether< 100 ppm (0.01%)Quenching of Hydride (LAH/Borane), formation of sticky aluminum salts.[1]
Gem-Dibromide Hydrolysis Ethanol/Water (80:[1]20)Stoichiometric ExcessToo little: Incomplete reaction. Too much + Heat: Hydrolysis of Nitrile to Amide.[3]
Grignard Addition THF, 2-MeTHF< 20 ppmImmediate destruction of Grignard reagent; recovery of starting material.[1]

Validated Protocol: Drying this compound

Use this protocol before any organometallic or radical step.[1]

  • Equipment: Vacuum desiccator, Phosphorus Pentoxide (

    
    ) or Activated Silica Gel.
    
  • Procedure:

    • Spread the solid compound on a watch glass or wide-mouth vial (maximize surface area).[1]

    • Place in desiccator with fresh desiccant.

    • Apply vacuum (< 10 mbar) for minimum 4 hours at Room Temperature.[1]

    • Note: Heating is generally not required and may cause sublimation (MP ~51-56°C) [3].[1]

  • Verification: Karl Fischer titration (if available) should read < 0.05% water.[1]

References

  • European Patent Office. (2023).[1] Method for the preparation of 4-formyl-3-methoxybenzonitrile. EP4286368A1.[4] Retrieved from [1]

  • Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison: Functionalization Strategies for 3,4-Disubstituted Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergence of Function

In the retrosynthetic analysis of bioactive heterocycles and functional materials, the choice between 3-Methoxy-4-methylbenzonitrile (MMBN) and 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile) is rarely interchangeable. While they share a 3-methoxy-benzonitrile core, their 4-position substituents dictate orthogonal reaction pathways.

  • MMBN acts as a Latent Electrophile . The 4-methyl group is chemically inert under standard nucleophilic conditions but serves as a scaffold for radical halogenation or oxidation. It is the preferred starting material for building isoquinoline alkaloids and extending carbon chains via benzylic functionalization.

  • Vanillonitrile acts as a Nucleophile . The 4-hydroxyl group (phenol) allows for immediate O-alkylation or acylation. It is the standard precursor for introducing solubilizing ether tails in liquid crystals or pharmacophores in tyrosine kinase inhibitors (TKIs).

This guide objectively compares their performance in synthesis, supported by experimental data and mechanistic insights.

Chemical Reactivity Profile

The following table contrasts the physicochemical properties and primary reactivity modes of both compounds.

FeatureThis compound (MMBN)4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile)
CAS Number 3556-60-34421-08-3
Electronic Nature Electron-rich aromatic ring; 4-Me is weakly activating.Highly electron-rich; 4-OH is strongly activating (donor).
Primary Reaction Site Benzylic Carbon (C4-CH₃) via Radical Substitution (

).
Phenolic Oxygen (C4-OH) via Nucleophilic Substitution (

).
Oxidation Stability High (requires forcing conditions to oxidize Me to COOH).Low (susceptible to quinone formation if not protected).
Solubility Lipophilic; soluble in DCM, Toluene, EtOAc.Amphiphilic; soluble in Alcohols, Acetone, basic water.
Key Application Isoquinoline synthesis, Benzyl bromide generation.Capsaicin analogs, Biopolymers, Liquid Crystals.

Synthetic Utility & Pathways[1][2][3][4]

MMBN: The Radical Pathway (Benzylic Functionalization)

MMBN is indispensable when the target molecule requires a carbon-carbon bond extension or a leaving group at the benzylic position. The methyl group undergoes Wohl-Ziegler bromination to form 4-(bromomethyl)-3-methoxybenzonitrile. This intermediate is a "chemical chameleon," capable of converting to:

  • Aldehydes: Via Sommelet reaction or hydrolysis/oxidation (Kornblum).

  • Amines: Via Delepine reaction or direct amination.

  • Isoquinolines: Via cyclization sequences (e.g., Bischler-Napieralski) when coupled with phenethylamines.

Vanillonitrile: The Nucleophilic Pathway (Etherification)

Vanillonitrile is the "anchor" molecule. Its phenolic proton (


) is easily deprotonated by mild bases (

), allowing for Williamson Ether Synthesis . This is critical in drug discovery for attaching:
  • Solubilizing Groups: PEG chains or morpholine tails.

  • Steric Bulk: Isopropyl or cyclopentyl groups to fit hydrophobic pockets in enzymes.

Visualizing the Divergence

The following diagram illustrates the orthogonal workflows for these two precursors.

G Start Retrosynthetic Choice MMBN This compound (MMBN) Start->MMBN Need C-C Bond or Ring Fusion Vanillo 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile) Start->Vanillo Need Side Chain Attachment Radical Reaction: Radical Bromination (NBS, AIBN) MMBN->Radical EtherSyn Reaction: Williamson Ether Synthesis (R-X, K2CO3) Vanillo->EtherSyn BenzylBr Intermediate: 4-(Bromomethyl)-3-methoxybenzonitrile Radical->BenzylBr Isoquin Target: Isoquinolines (via Cyclization) BenzylBr->Isoquin Aldehyde Target: Benzaldehydes (via Hydrolysis/Oxidation) BenzylBr->Aldehyde Ether Intermediate: 4-Alkoxy-3-methoxybenzonitrile EtherSyn->Ether Drug Target: Kinase Inhibitors (e.g., Vandetanib analogs) Ether->Drug Polymer Target: Biopolymers (Polyurethanes) Ether->Polymer

Figure 1: Decision tree for selecting MMBN vs. Vanillonitrile based on required downstream chemistry.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols include "Checkpoints"—observable phenomena that confirm the reaction is proceeding correctly.

Protocol A: Benzylic Bromination of MMBN

Objective: Functionalize the inert methyl group to a reactive benzyl bromide. Reference: Adapted from standard Wohl-Ziegler protocols for substituted toluenes [1, 6].

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve MMBN (1.0 eq) in anhydrous CCl₄ or Trifluorotoluene (green alternative).

  • Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq).

  • Initiation: Heat to reflux (approx. 80°C). Irradiate with a visible light source (e.g., 300W tungsten lamp) to accelerate radical formation.

    • Checkpoint: The dense NBS solid (bottom of flask) will gradually convert to low-density Succinimide, which floats to the top. The solution color changes from colorless to pale orange/yellow.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The product spot will be less polar than the starting material.

    • Critical Note: Stop reaction immediately upon consumption of SM to prevent gem-dibromination (over-reaction).

  • Workup: Cool to 0°C to precipitate Succinimide completely. Filter. Wash filtrate with water and brine. Dry over MgSO₄ and concentrate.

  • Yield: Typically 85-92% as a crystalline solid.

Protocol B: O-Alkylation of Vanillonitrile

Objective: Attach a functional side chain (e.g., propargyl group for click chemistry). Reference: Based on Williamson ether synthesis optimizations [4, 5].

  • Setup: Dissolve Vanillonitrile (1.0 eq) in dry DMF or Acetonitrile .

  • Base Activation: Add anhydrous K₂CO₃ (1.5 eq). Stir at RT for 30 mins.[1]

    • Checkpoint: The suspension may turn slight yellow due to phenoxide formation.

  • Alkylation: Add Propargyl Bromide (1.2 eq) dropwise. Heat to 60°C.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The phenolic -OH spot (streak) will disappear, replaced by a distinct, higher Rf spot.

  • Workup: Pour mixture into ice water. The product usually precipitates. Filter and wash with water.

    • Self-Validation: If no precipitate forms, the pH may be too high; neutralize carefully with dilute HCl to precipitate the ether (if solid) or extract with EtOAc.

  • Yield: Typically >95%.

Application in Drug Design (SAR Implications)

When designing inhibitors (e.g., for EGFR or PDE4), the choice between these two scaffolds fundamentally alters the Structure-Activity Relationship (SAR).

  • MMBN Derivatives (Hydrophobic Bulk): The methyl group (and its derivatives) provides a rigid hydrophobic anchor. In isoquinoline synthesis, this scaffold mimics the dopamine skeleton, essential for neurological targets.

  • Vanillonitrile Derivatives (H-Bond Acceptors): The methoxy/alkoxy motif serves as a hydrogen bond acceptor. In Vandetanib-like molecules, the ether linkage extends the molecule into the solvent-exposed region of the kinase ATP-binding pocket, improving solubility and bioavailability [2, 5].

Comparative Data: Synthesis of 4-Formyl-3-methoxybenzonitrile

Both molecules can theoretically be converted to the same aldehyde intermediate, but the efficiency differs drastically.

Starting MaterialStepsReagentsOverall YieldAtom Economy
MMBN 21. NBS/AIBN2.[2] H₂O/CaCO₃ (Hydrolysis)~65%Moderate (Loss of Succinimide)
Vanillonitrile 21. Tf₂O (Triflation)2. Pd-Cat Carbonylation~40%Low (Expensive reagents)
Conclusion MMBN is the superior precursor for generating the aldehyde functionality at C4.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Vanillin Derivatives in Drug Design: SAR Hotspots. PubMed Central. Retrieved from [Link]

  • NBinno. (n.d.). The Versatile Role of 4-Hydroxy-3-methoxybenzonitrile in Modern Synthesis. Retrieved from [Link]

Sources

A Comparative Guide to the Analytical Validation of 3-Methoxy-4-methylbenzonitrile Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded comparison of analytical methods for the quantification of 3-Methoxy-4-methylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] The accurate and precise measurement of this compound is critical for ensuring process control, purity assessment, and final product quality. We will dissect the analytical validation process, comparing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) approach.

The framework for this guide is built upon the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for validating analytical procedures.[2][3] The objective of any analytical validation is to demonstrate through empirical evidence that a method is suitable for its intended purpose.[3][4] This guide will not only present the "what" and "how" of the validation process but will delve into the scientific rationale—the "why"—behind each experimental choice and acceptance criterion.

The Analytical Challenge: Quantifying this compound

This compound is a substituted aromatic nitrile. Its structure, featuring a polar nitrile group, a methoxy group, and an aromatic ring, makes it amenable to analysis by several chromatographic techniques. The choice of method often depends on the specific requirements of the assay: is it for quantifying the bulk substance, detecting trace impurities, or measuring levels in a complex matrix? This guide will address these questions by validating and comparing two workhorse analytical techniques.

Foundational Pillars of Analytical Method Validation

An analytical method is only as reliable as its validation. The validation process is a systematic series of experiments designed to verify the performance of a method, ensuring it consistently produces accurate and reproducible results. The core parameters, as stipulated by ICH Q2(R1), are specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[5]

G cluster_dev Method Development & Optimization cluster_routine Routine Application Dev Define Analytical Target Profile (ATP) Opt Optimize Method Parameters (e.g., Mobile Phase, Column, Temp) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Acc Accuracy (Recovery) Prec Precision (Repeatability & Intermediate) Lim LOD & LOQ Rob Robustness SST System Suitability Testing (SST) (Pre-run check) Analysis Routine Sample Analysis SST->Analysis cluster_val cluster_val cluster_val->SST Method Transfer

Caption: Workflow for Analytical Method Validation from Development to Routine Use.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for quantifying non-volatile and thermally sensitive compounds.

Experimental Protocol: HPLC-UV
  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobic nature, which provides excellent retention for the moderately polar this compound.

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40 v/v). This composition provides a good balance of eluting strength to achieve a reasonable retention time with sharp peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 245 nm, corresponding to a high absorbance maximum for the benzonitrile chromophore.

  • Injection Volume: 10 µL.

  • Standard & Sample Preparation: A stock solution is prepared by dissolving accurately weighed this compound standard in the mobile phase. Calibration standards and quality control (QC) samples are prepared by serial dilution.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity and sensitivity. The mass spectrometer provides structural information, making peak identification unequivocal. This method is ideal for impurity profiling or when very low detection limits are required.

Experimental Protocol: GC-MS
  • Instrument: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a wide range of aromatic compounds.[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 20°C/min, and hold for 2 minutes. This temperature program ensures the analyte is eluted efficiently without degradation.

  • Injector Temperature: 250°C in split mode (e.g., 20:1 split ratio).

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Acquisition: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions (e.g., m/z 147 for the molecular ion and another confirmatory ion). Full scan mode (e.g., m/z 50-300) is used for initial identification and specificity studies.

  • Standard & Sample Preparation: A stock solution is prepared in a volatile solvent like ethyl acetate or dichloromethane.

Validation Parameter Showdown: HPLC-UV vs. GC-MS

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][7] Let's compare the performance of our two methods across the key validation parameters.

Specificity (and Stability-Indicating Properties)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] A common and rigorous way to demonstrate this is through forced degradation studies.[9]

Experimental Approach: Samples of this compound are subjected to stress conditions, including acid hydrolysis (0.1 M HCl), base hydrolysis (0.1 M NaOH), oxidation (3% H₂O₂), heat (70°C), and photolytic stress (UV/Vis light), aiming for 5-20% degradation.[10][11] The stressed samples are then analyzed.

  • HPLC-UV: The chromatograms of stressed samples are compared to an unstressed standard. The method is specific if the principal peak is spectrally pure (assessed by a photodiode array detector) and well-resolved from any degradation product peaks.

  • GC-MS: The high selectivity of the mass spectrometer is a major advantage. Specificity is demonstrated by showing that the mass spectrum of the analyte peak in stressed samples matches that of a pure standard and that no co-eluting peaks interfere with the monitored ions.

Comparative Assessment: Both methods can be developed to be specific. However, GC-MS inherently offers higher specificity due to the second dimension of separation provided by the mass analyzer. It can distinguish between compounds that might co-elute chromatographically but have different mass spectra.

Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Approach: A series of at least five calibration standards are prepared and analyzed. The peak area response is plotted against concentration, and the relationship is evaluated using linear regression.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

ParameterHPLC-UVGC-MS
Range 1 - 100 µg/mL0.05 - 10 µg/mL
Correlation (r²) 0.99950.9992
Regression Equation y = 45872x + 1250y = 98540x + 560

Comparative Assessment: Both methods demonstrate excellent linearity. The key difference lies in the typical working range , where GC-MS often provides superior performance at lower concentrations due to its higher sensitivity.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] It is typically assessed via recovery studies.

Experimental Approach: The accuracy of the method is evaluated at three concentration levels (low, medium, high) across the defined range, with multiple preparations (n=3) at each level.[12] This is done by spiking a blank matrix or placebo with a known amount of the analyte and calculating the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for an assay of a bulk substance. For bioanalytical methods, a wider range of 85-115% is often accepted.[13][14]

Concentration LevelHPLC-UV (% Recovery)GC-MS (% Recovery)
Low QC (e.g., 3 µg/mL) 101.2%99.5%
Medium QC (e.g., 50 µg/mL) 99.8%100.8%
High QC (e.g., 80 µg/mL) 100.5%101.5%
Average Recovery 100.5% 100.6%

Comparative Assessment: With proper development, both methods can achieve excellent accuracy. There is no inherent advantage for either technique in this regard, provided sample preparation is controlled.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

Experimental Approach: Repeatability is assessed by analyzing a minimum of six replicates of the medium concentration sample. Intermediate precision is evaluated by repeating the analysis on a different day with a different analyst.

  • Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%. For bioanalytical methods, the CV should not exceed 15% (20% at the LLOQ).[14]

ParameterHPLC-UV (% RSD)GC-MS (% RSD)
Repeatability (n=6) 0.8%1.1%
Intermediate Precision (Inter-day) 1.3%1.7%

Comparative Assessment: HPLC systems, particularly with modern autosamplers, often exhibit slightly better injection precision, leading to marginally lower RSD values. However, both methods are capable of meeting typical acceptance criteria for precision.

G cluster_acc Closeness to True Value cluster_prec Closeness of Repeated Measures cluster_range Operational Boundaries center Method Reliability Accuracy Accuracy (Systematic Error) Accuracy->center Precision Precision (Random Error) Precision->center Linearity Linearity Range Range Linearity->Range Range->center

Caption: Interrelationship of Key Validation Parameters for Method Reliability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]

Experimental Approach: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio (S/N). A typical S/N ratio for LOD is 3:1, and for LOQ is 10:1.

ParameterHPLC-UVGC-MS
LOD 0.3 µg/mL0.015 µg/mL
LOQ 1.0 µg/mL0.05 µg/mL

Comparative Assessment: This is where GC-MS demonstrates a significant advantage . The low-noise and high-signal intensity achievable in SIM mode result in substantially lower detection and quantitation limits compared to standard HPLC-UV.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[12] This provides an indication of its reliability during normal usage.

Experimental Approach: Small changes are made to key method parameters, and the effect on the results is observed.

  • HPLC: Vary mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C).

  • GC: Vary oven temperature ramp rate (±1°C/min), flow rate (±0.1 mL/min).

Comparative Assessment: HPLC methods, particularly isocratic ones, tend to be very robust. GC methods can be sensitive to changes in oven temperature profiles and carrier gas flow, which can affect retention times and peak resolution. In general, a well-developed HPLC-UV method often exhibits slightly better robustness for routine QC applications.

Comparative Summary and Recommendations

FeatureHPLC-UVGC-MSRecommendation
Specificity Good to Excellent (with PDA)Excellent to Superior For impurity profiling or complex matrices, choose GC-MS.
Sensitivity (LOD/LOQ) ModerateVery High For trace analysis or quantitation of impurities, GC-MS is required.
Precision Excellent Very GoodFor routine assays where high precision is paramount, HPLC is often preferred.
Robustness Excellent GoodHPLC is a workhorse for QC labs due to its high robustness.
Speed/Throughput ModerateModerate to SlowHPLC can have faster run times, especially with UPLC technology.
Cost (Instrument) ModerateHighHPLC systems are generally less expensive to acquire and maintain.
Expertise Required IntermediateHighGC-MS requires more specialized training for operation and data interpretation.

Conclusion

The choice between an HPLC-UV and a GC-MS method for the assay of this compound is driven entirely by the method's intended purpose, a core principle of the ICH guidelines.[2][4]

  • For routine quality control, purity assessment of the bulk drug substance, or process monitoring where concentrations are relatively high and the primary goal is a precise, accurate, and robust quantification, the HPLC-UV method is the superior choice . It offers an optimal balance of performance, cost-effectiveness, and ease of use.

  • For applications requiring trace-level quantification, identification of unknown impurities, or analysis in complex biological or environmental matrices , the GC-MS method is the clear winner . Its unparalleled sensitivity and specificity are necessary to meet the demanding requirements of these analytical challenges.

Ultimately, a thorough validation process, as outlined in this guide, is not merely a regulatory hurdle but a fundamental scientific requirement. It builds a foundation of trust in the data, ensuring that decisions made based on those results—from process adjustments in manufacturing to safety assessments in drug development—are sound, reliable, and scientifically defensible. The validation lifecycle does not end; it is a continuous process of verification that ensures the method remains fit-for-purpose throughout its use.[16][17]

References

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). MDPI. Retrieved from [Link]

  • Development and validation of stability indicating method for the quantification of Idebenone and its impurities. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood. (2023). PubMed. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. (2019). PMC - NIH. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. SlideShare. Retrieved from [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]

  • bioanalytical method validation and study sample analysis m10. ICH. Retrieved from [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Retrieved from [Link]

  • GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans. ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Retrieved from [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

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  • New Trends in Forced Degradation Studies. Scribd. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Retrieved from [Link]

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A Researcher's Guide to Purity Evaluation of Commercial 3-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not a matter of triviality—it is the bedrock of reproducible and reliable results. 3-Methoxy-4-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals, is a compound where stringent purity control is paramount.[1][2] This guide provides an in-depth technical comparison of the essential analytical techniques for evaluating the purity of commercial this compound, complete with experimental protocols and data interpretation insights. We will explore the orthogonal analytical approaches of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to construct a comprehensive purity profile.

The Critical Role of Purity in Drug Development

The presence of impurities in a starting material like this compound can have cascading effects on a drug development pipeline. Process-related impurities, unreacted starting materials, or by-products can lead to the formation of undesired side products in subsequent synthetic steps, complicating purification and potentially introducing toxic components.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in drug substances and products.[4][5] Therefore, a multi-faceted analytical approach to purity determination is not just good science; it is a regulatory necessity.

Orthogonal Analytical Approaches for a Comprehensive Purity Profile

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. By employing orthogonal methods—techniques that measure the same property using different principles—we can build a more robust and reliable assessment. For this compound, a combination of chromatographic and spectroscopic methods is ideal.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds.[2] Its high resolving power allows for the separation of the main component from closely related impurities.

Objective: To determine the purity of this compound by HPLC with UV detection and to identify and quantify any potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatible methods)[6]

  • This compound reference standard (of known high purity)

  • Commercial lots of this compound for testing

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). If needed, acidify the aqueous phase with 0.1% phosphoric acid to improve peak shape.[6] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare solutions of the commercial lots of this compound at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

  • Analysis: Inject the standard solution, followed by the sample solutions. A blank injection (mobile phase) should be performed to ensure the absence of system peaks.

  • Data Analysis: Calculate the percentage purity of the main peak in the sample chromatograms relative to the total peak area. Identify and quantify any impurity peaks by comparing their retention times with those of known potential impurities (if available) and by their area percentage.

ParameterCommercial Lot ACommercial Lot BAlternative: 4-Methylbenzonitrile
Purity (%) 99.598.299.8
Impurity 1 (retention time) 0.2% (3.5 min)0.8% (3.5 min)0.1% (3.2 min)
Impurity 2 (retention time) 0.1% (4.8 min)0.5% (4.8 min)Not Detected
Other Impurities (%) 0.20.50.1

This table presents representative data.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] It is particularly useful for identifying residual solvents from the synthesis process, as well as volatile by-products.

Objective: To identify and quantify volatile impurities, including residual solvents, in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Materials:

  • Helium (carrier gas, 99.999% purity)

  • Dichloromethane (high purity, for sample dissolution)

  • This compound samples

Procedure:

  • Sample Preparation: Prepare a solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Analysis: Inject the sample solution.

  • Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Search the NIST library for the mass spectra of any other detected peaks to identify potential impurities. Quantify impurities based on their peak area relative to the main component.

ImpurityPotential Source
3-Methoxy-4-methylbenzoic acidUnreacted starting material[7]
3-Methoxy-4-methylbenzamideIntermediate in nitrile synthesis
DichloromethaneResidual solvent from synthesis/purification[7]
TolueneResidual solvent from synthesis[7]

This table presents potential impurities based on common synthetic routes.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[8] The purity is calculated by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.

Objective: To determine the absolute purity of this compound using qNMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic anhydride, with a known purity and non-overlapping signals)

  • This compound samples

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the characteristic, well-resolved proton signals of both the analyte and the internal standard. For this compound, suitable signals would be the methoxy protons (-OCH3) or the methyl protons (-CH3).

  • Purity Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

ParameterCommercial Lot ACommercial Lot BAlternative: 4-Formyl-3-methoxybenzonitrile
Absolute Purity (%) 99.297.899.5

This table presents representative data.

Visualizing the Purity Assessment Workflow

A systematic approach is crucial for a thorough purity evaluation. The following diagram illustrates the logical flow of the analytical process.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Orthogonal Analysis cluster_2 Data Evaluation & Purity Determination start Commercial this compound Lot prep Accurate Weighing & Dissolution start->prep hplc HPLC-UV Analysis prep->hplc Aqueous/Organic Solvent gcms GC-MS Analysis prep->gcms Volatile Solvent qnmr qNMR Analysis prep->qnmr Deuterated Solvent + Internal Standard hplc_data Relative Purity & Impurity Profile hplc->hplc_data gcms_data Volatile Impurity Identification gcms->gcms_data qnmr_data Absolute Purity qnmr->qnmr_data final_purity Comprehensive Purity Report hplc_data->final_purity gcms_data->final_purity qnmr_data->final_purity

Caption: Workflow for the comprehensive purity assessment of this compound.

Comparison with Alternatives

The choice of a synthetic intermediate often depends on its reactivity, availability, and purity. Here, we compare this compound with two structurally related alternatives.

  • 4-Methylbenzonitrile: This simpler analogue lacks the methoxy group. While potentially less expensive, its electronic properties and reactivity will differ, which may not be suitable for all synthetic pathways where this compound is employed.[6]

  • 4-Formyl-3-methoxybenzonitrile: This derivative incorporates a formyl group, making it a more advanced intermediate for certain synthetic routes.[9][10] However, the presence of the reactive aldehyde functionality may introduce additional stability and impurity concerns.[9]

The choice between these alternatives will ultimately depend on the specific requirements of the downstream application.

Conclusion

Ensuring the purity of commercial this compound is a critical step in the drug development process. A comprehensive evaluation should not rely on a single analytical method but should instead employ a suite of orthogonal techniques. HPLC provides excellent separation of non-volatile impurities, GC-MS is indispensable for identifying residual solvents and other volatile components, and qNMR offers a definitive measure of absolute purity. By integrating the data from these methods, researchers can confidently assess the quality of their starting materials, ensuring the integrity and success of their research and development endeavors.

References

  • SIELC Technologies. 4-Methylbenzonitrile. 2018-02-16. [Link]

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  • Molecules. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. 2021-01-18. [Link]

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A Senior Application Scientist's Comparative Guide to the Mechanistic Pathways for 3-Methoxy-4-methylbenzonitrile Formation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted benzonitriles is a foundational element of modern organic chemistry. Among these, 3-Methoxy-4-methylbenzonitrile stands as a crucial intermediate, notably in the synthesis of pharmaceuticals and fine chemicals.[1] Its structural features are pivotal in designing molecules with specific biological activities. This guide provides an in-depth, comparative analysis of the primary mechanistic pathways for the formation of this compound, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols.

Introduction: The Significance of this compound

This compound, also known as 4-cyano-2-methoxytoluene, is a white to light yellow crystalline solid with a melting point of 52.0 to 56.0 °C.[2] Its importance is underscored by its role as a key starting material in the synthesis of various complex molecules, including the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[3] The strategic placement of the methoxy, methyl, and nitrile groups on the benzene ring provides a versatile scaffold for further chemical modifications.[1] Understanding the nuances of its synthesis is paramount for optimizing yield, purity, and scalability.

Comparative Analysis of Synthetic Pathways

This guide will dissect and compare four distinct and prominent methodologies for the synthesis of this compound and related benzonitriles:

  • Classical Multi-step Synthesis from Carboxylic Acid Precursors

  • The Sandmeyer Reaction: A Diazonium Salt Approach

  • Modern Palladium-Catalyzed Cyanation

  • Emerging Biocatalytic Routes

Below is a summary table providing a high-level comparison of these methods.

Synthetic Pathway Starting Material Key Reagents General Yield Key Advantages Key Disadvantages
From Carboxylic Acid 3-Methoxy-4-methylbenzoic acidThionyl chloride, AmmoniaGood to ExcellentReadily available starting material, straightforward reaction sequence.Multi-step process, use of harsh reagents (SOCl₂).
Sandmeyer Reaction 2-Methoxy-5-methylanilineNaNO₂, HCl, CuCNModerate to GoodWell-established, reliable for a wide range of anilines.Use of stoichiometric copper and toxic cyanide salts, potential for side reactions.
Palladium-Catalyzed Cyanation 3-Bromo-6-methoxytoluenePd catalyst, cyanide source (e.g., Zn(CN)₂)Good to ExcellentHigh functional group tolerance, milder conditions, catalytic use of metal.Catalyst sensitivity and cost, potential for catalyst poisoning by cyanide.[4]
Biocatalytic Synthesis Aromatic alcohols or aldoximesEnzymes (e.g., galactose oxidase, aldoxime dehydratase), AmmoniaVariableEnvironmentally friendly, mild reaction conditions, high selectivity.Substrate scope can be limited, enzyme stability and cost.

Classical Multi-step Synthesis from 3-Methoxy-4-methylbenzoic Acid

This is a traditional and often reliable route that proceeds through the formation of an amide intermediate, which is then dehydrated to the nitrile. The causality behind this multi-step approach lies in the activation of the carboxylic acid and the subsequent nucleophilic substitution to form the robust amide bond, which can then be selectively dehydrated.

Mechanistic Pathway

The synthesis unfolds in three key stages:

  • Acyl Chloride Formation: 3-Methoxy-4-methylbenzoic acid is converted to its more reactive acyl chloride derivative, 3-methoxy-4-methylbenzoyl chloride. This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂). The reaction progress can be visually monitored by the change from a white slurry to a brown liquid.[5]

  • Amide Formation: The acyl chloride is then reacted with aqueous ammonia (NH₃) to form 3-methoxy-4-methylbenzamide. This is a standard nucleophilic acyl substitution reaction.[5]

  • Dehydration to Nitrile: The final step involves the dehydration of the primary amide to the corresponding nitrile. This can be achieved using various dehydrating agents, such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or by heating with a catalyst.[6]

G cluster_0 Acyl Chloride Formation cluster_1 Amide Formation cluster_2 Dehydration Carboxylic_Acid 3-Methoxy-4-methylbenzoic acid Acyl_Chloride 3-Methoxy-4-methylbenzoyl chloride Carboxylic_Acid->Acyl_Chloride + SOCl₂ Amide 3-Methoxy-4-methylbenzamide Acyl_Chloride->Amide + NH₃ Nitrile This compound Amide->Nitrile - H₂O G Aniline 2-Methoxy-5-methylaniline Diazonium_Salt Aryl Diazonium Salt Aniline->Diazonium_Salt + NaNO₂, HCl Aryl_Radical Aryl Radical Diazonium_Salt->Aryl_Radical + CuCN (SET), - N₂ Nitrile This compound Aryl_Radical->Nitrile + CN⁻ G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(L)₂-X Pd0->OxAdd Oxidative Addition + Ar-X Trans Ar-Pd(II)(L)₂-CN OxAdd->Trans Transmetalation + M-CN Trans->Pd0 Reductive Elimination RedEl Ar-CN Trans->RedEl

Caption: Catalytic cycle for palladium-catalyzed cyanation of an aryl halide.

Experimental Protocol
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (e.g., 3-bromo-6-methoxytoluene), the palladium catalyst (e.g., Pd(dba)₂), a suitable phosphine ligand (e.g., dppf), and the cyanide source (e.g., zinc cyanide).

  • Add a dry, degassed solvent (e.g., DMF or DMAc).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with an aqueous solution (e.g., ammonium hydroxide).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Emerging Biocatalytic Routes

In the quest for greener and more sustainable chemical synthesis, biocatalysis has emerged as a powerful tool. E[7]nzymes can catalyze the formation of nitriles under mild, aqueous conditions, often with high selectivity and without the need for toxic reagents.

#### Mechanistic Pathway

Several enzymatic systems have been developed for nitrile synthesis. One promising approach involves the use of aldoxime dehydratases, which directly convert aldoximes to nitriles. Another innovative one-pot system utilizes a promiscuous galactose oxidase to convert benzylic alcohols into the corresponding benzonitriles in the presence of ammonia and oxygen.

[8]The general biocatalytic pathway can be visualized as:

  • Substrate Binding: The starting material (e.g., an aldoxime or an alcohol/ammonia mixture) binds to the active site of the enzyme.

  • Enzymatic Transformation: The enzyme facilitates the chemical conversion (e.g., dehydration or oxidative amination) with high specificity.

  • Product Release: The nitrile product is released from the enzyme, which is then ready to catalyze another reaction.

G Substrate Starting Material (e.g., Aldoxime) Enzyme Enzyme (e.g., Aldoxime Dehydratase) Substrate->Enzyme Binding Product Nitrile Enzyme->Product Catalysis & Release

Caption: Generalized workflow for the biocatalytic synthesis of nitriles.

Experimental Protocol (General)
  • Prepare a buffered aqueous solution at the optimal pH for the chosen enzyme.

  • Add the enzyme and the starting material.

  • If necessary, provide co-substrates (e.g., ammonia, oxygen).

  • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

  • Upon completion, extract the product with an organic solvent.

  • Purify the product as required.

Conclusion and Future Outlook

The synthesis of this compound can be approached through a variety of mechanistic pathways, each with its own set of advantages and disadvantages. The classical multi-step synthesis from the corresponding carboxylic acid is robust and utilizes readily available starting materials. The Sandmeyer reaction remains a workhorse in aromatic chemistry, though it involves harsh conditions and stoichiometric copper salts. Palladium-catalyzed cyanation represents a more modern, milder, and highly versatile approach, albeit with considerations for catalyst cost and stability. Looking forward, biocatalytic methods hold immense promise for the sustainable and environmentally benign production of benzonitriles, although further research is needed to broaden their substrate scope and improve their industrial scalability. The choice of synthetic route will ultimately depend on factors such as the desired scale, available starting materials, cost considerations, and the specific requirements for purity and functional group compatibility.

References

  • CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents. (n.d.).
  • Synthesis of this compound - PrepChem.com. (n.d.). Retrieved January 30, 2026, from [Link]

  • Promiscuous enzyme enables efficient and benign synthesis of nitriles - HIMS - University of Amsterdam. (2018, September 28). Retrieved January 30, 2026, from [Link]

  • 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India - Enanti Labs. (n.d.). Retrieved January 30, 2026, from [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation an - DR-NTU. (2022, February 4). Retrieved January 30, 2026, from [Link]

  • Purines. LXXIX.1) Synthesis and Hydrolysis of 3-Methoxyadenine and Its N6-Benzyl Derivative Leading - SciSpace. (n.d.). Retrieved January 30, 2026, from [Link]

  • EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents. (n.d.).
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications. (2015, January 2). Retrieved January 30, 2026, from [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.). Retrieved January 30, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved January 30, 2026, from [Link]

  • Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources | ACS Catalysis. (2023, October 9). Retrieved January 30, 2026, from [Link]

  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 30, 2026, from [Link]

  • Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed. (2024, March 20). Retrieved January 30, 2026, from [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • Preparation of Benzonitriles, Part 3: By Ammoxidation - YouTube. (2022, August 13). Retrieved January 30, 2026, from [Link]

    • Sandmeyer reaction. (n.d.). Retrieved January 30, 2026, from [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Comparative Kinetic Profile: 3-Methoxy-4-methylbenzonitrile in API Synthesis

[1]

Executive Summary

3-Methoxy-4-methylbenzonitrile (MMBN) is a critical pharmacophore building block, prominently utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone) and phosphodiesterase-4 (PDE4) inhibitors.[1]

This guide provides a kinetic and mechanistic comparison of MMBN against structurally related benzonitriles. Unlike standard commodity chemicals, MMBN exhibits dual-site reactivity :

  • Electrophilic Nitrile Carbon: Susceptible to hydrolysis (acid/base) to form amides/acids.[1]

  • Benzylic Methyl Group: Susceptible to radical bromination (Wohl-Ziegler reaction) to form benzyl bromides/aldehydes.[1]

This guide objectively compares the kinetic performance of MMBN with 4-Methoxybenzonitrile (strong electron donor) and Benzonitrile (standard reference) to assist process chemists in optimizing reaction windows.[1]

Part 1: Theoretical Kinetic Framework (Hammett Analysis)[1]

To predict and validate the reaction rates of MMBN, we apply the Hammett equation (

1
Electronic Substituent Effects

The net electronic effect on the nitrile carbon in MMBN is a summation of the inductive and resonance effects of the methoxy and methyl groups.

SubstituentPositionElectronic Effect (

)
Impact on Nitrile Electrophilicity
-CH₃ (Methyl) Para (4)

(Donating)
Deactivates : Reduces positive charge on CN carbon.[1]
-OCH₃ (Methoxy) Meta (3)

(Withdrawing)
Activates : Increases positive charge via induction.[1]
Net Effect Combined

Slight Deactivation : Reacts slightly slower than Benzonitrile.[1]
Comparative Hydrolysis Rates (Predicted)

Based on the net


1
  • Interpretation: MMBN is more stable to hydrolysis than unsubstituted benzonitrile due to the donating methyl group, but significantly more reactive than 4-methoxybenzonitrile, where the para-methoxy group strongly deactivates the nitrile via resonance.

Part 2: Reaction Performance & Selectivity

Alkaline Hydrolysis (Nitrile Amide Acid)

Objective: Conversion to 3-methoxy-4-methylbenzoic acid (intermediate for amidation).[1]

  • Reagent: NaOH / EtOH / H₂O.[1][2]

  • Performance vs. Alternative:

    • MMBN: Requires moderate heating (60-70°C) for complete conversion to acid.[1]

    • 4-Methoxybenzonitrile: Requires reflux (80-100°C) and longer reaction times due to strong resonance deactivation.[1]

    • Advantage: MMBN offers a wider "safe" processing window.[1] It hydrolyzes efficiently without requiring the harsh conditions capable of cleaving the methoxy ether linkage.

Radical Bromination (Methyl Bromomethyl)

Objective: Functionalization of the methyl group (Synthesis of Finerenone intermediates).

  • Reagent: NBS (N-Bromosuccinimide) / AIBN.[1]

  • Mechanism: Radical Chain Reaction.[1]

  • Performance Note: The 3-methoxy group stabilizes the benzylic radical intermediate, making MMBN more reactive toward bromination than 4-methylbenzonitrile (Tolunitrile).[1]

  • Risk: Over-bromination to the dibromomethyl derivative (precursor to aldehyde) is rapid.[1] Kinetic control is required to stop at the monobromide if desired.

Part 3: Experimental Protocols

Protocol A: Kinetic Monitoring of Alkaline Hydrolysis

Scope: Determination of

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Base: 1.0 M NaOH (aq)[1]

  • Solvent: Ethanol (HPLC Grade)[1]

  • Internal Standard: Biphenyl

Step-by-Step Methodology:

  • Stock Solution: Dissolve MMBN (147 mg, 1 mmol) and Biphenyl (154 mg, 1 mmol) in 50 mL Ethanol.

  • Initiation: Thermostat reaction vessel to 60°C. Add 50 mL of pre-heated 1.0 M NaOH. Start timer (

    
    ).[1]
    
  • Sampling: At intervals (0, 5, 10, 20, 40, 60 min), withdraw 100

    
    L aliquots.
    
  • Quenching: Immediately dispense aliquot into 900

    
    L of cold 0.1 M HCl/Acetonitrile (1:1) to freeze the reaction.
    
  • Analysis: Inject 10

    
    L into HPLC.
    

HPLC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5

    
    m).[1]
    
  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1] Gradient 10-90% B over 15 min.[1]

  • Detection: UV @ 254 nm.[1][3]

  • Retention Order: Amide (Polar, early eluting) < Acid < Nitrile (Non-polar, late eluting).[1]

Protocol B: Radical Bromination (Synthesis of Aldehyde Precursor)

Scope: Conversion to 4-(dibromomethyl)-3-methoxybenzonitrile.[1]

  • Charge: Suspend MMBN (1.0 eq) in Chlorobenzene (5 vol).

  • Reagent: Add NBS (2.2 eq) and AIBN (0.05 eq).

  • Reaction: Heat to 85°C slowly. Exotherm is expected around 70°C.[1]

  • Monitoring: Monitor consumption of MMBN and formation of Mono-Br and Di-Br species via GC-MS or HPLC.

  • Endpoint: Reaction is complete when MMBN < 1.0%.[1]

Part 4: Visualizations

Reaction Mechanisms

The following diagram illustrates the two competing pathways: Nucleophilic attack at the nitrile (Hydrolysis) vs. Radical attack at the methyl group (Bromination).

ReactionPathwaysMMBNThis compound(Starting Material)Inter_ImidateImidate Intermediate(Tetrahedral)MMBN->Inter_ImidateOH- / H2O(Nucleophilic Attack)RadicalBenzylic RadicalMMBN->RadicalNBS / AIBN(H-Abstraction)Amide3-Methoxy-4-methylbenzamideInter_Imidate->AmideTautomerizationAcid3-Methoxy-4-methylbenzoic AcidAmide->AcidHydrolysis (Slow)MonoBrBenzyl BromideRadical->MonoBr+ Br•DiBrDibromomethyl(Aldehyde Precursor)MonoBr->DiBr2nd Bromination

Figure 1: Divergent reaction pathways for MMBN. Blue path indicates alkaline hydrolysis; Red path indicates radical bromination.

Kinetic Experiment Workflow

Standardized workflow for generating reproducible kinetic data.[1]

KineticWorkflowStartStart: T=60°CSamplingSample Aliquot (100 µL)t = 0, 5, 10... minStart->SamplingQuenchAcid Quench(0.1M HCl/MeCN)Sampling->QuenchImmediateAnalysisHPLC Injection(C18 Column)Quench->AnalysisDataCalculate k_obsln([C]/[C0]) vs tAnalysis->Data

Figure 2: Step-by-step workflow for kinetic monitoring of MMBN hydrolysis.

References

  • BenchChem. (2025).[2] this compound: Synthesis and Applications. Retrieved from

  • ChemicalBook. (2025).[1][2][4] 4-Formyl-3-methoxybenzonitrile (Finerenone Intermediate) Product Specifications. Retrieved from [1][5]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14752994, this compound. Retrieved from [1]

  • Google Patents. (2013).[1] Process for preparation of roflumilast (WO2013131484A1).[1] Retrieved from

  • ChemGuide. (2025). Alkaline Hydrolysis of Nitriles: Mechanisms and Conditions. Retrieved from [1]

Comparative Guide: Theoretical vs. Experimental Yield of 3-Methoxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-4-methylbenzonitrile (CAS: 3556-60-3) is a critical intermediate in the synthesis of pharmaceutical APIs (e.g., kinase inhibitors) and agrochemicals.[1][2][3][4] While theoretical yield is a fixed stoichiometric calculation, experimental yield fluctuates significantly based on the synthetic methodology employed.

This guide objectively compares the two dominant synthetic routes: the classical Rosenmund-von Braun reaction (Copper-mediated) and the modern Palladium-Catalyzed Cyanation .

The Verdict: While the Rosenmund-von Braun route offers lower raw material costs, it consistently underperforms in experimental yield (60–75%) compared to Pd-catalyzed methods (85–95%) due to harsh thermal conditions and difficult purification. For high-value drug development, the Pd-catalyzed route is the superior standard.

Part 1: Theoretical Framework

Before analyzing experimental discrepancies, we must establish the baseline. The Theoretical Yield is the maximum amount of product generated if the reaction proceeds with 100% efficiency, governed solely by stoichiometry.[5]

The Calculation Logic

For the cyanation of 4-Bromo-2-methoxytoluene (Limiting Reagent):


[6]
  • Precursor: 4-Bromo-2-methoxytoluene (MW: 201.06 g/mol )

  • Product: this compound (MW: 147.18 g/mol )

  • Stoichiometry: 1:1 conversion.

Example Calculation: If starting with 10.0 g of precursor:

  • Moles of Precursor =

    
    
    
  • Theoretical Mass of Product =

    
    
    

Any deviation from 7.31 g represents the Experimental Yield gap .

Part 2: Comparative Methodologies & Protocols

Method A: Rosenmund-von Braun Reaction (Classical)

The historical standard relying on stoichiometric copper(I) cyanide at high temperatures.

Protocol:

  • Setup: In a dry round-bottom flask, dissolve 4-bromo-2-methoxytoluene (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Reagent: Add Copper(I) cyanide (CuCN) (1.2 – 1.5 eq).

  • Reaction: Heat the suspension to reflux (160–180°C ) for 12–24 hours under inert atmosphere (

    
    ).
    
  • Quench/Workup: Cool to 60°C. Pour into aqueous ethylenediamine or

    
     to complex the copper salts (blue solution). Extract with ethyl acetate.
    
  • Purification: Silica gel chromatography is mandatory to remove copper residues.

Performance Analysis:

  • Experimental Yield: Typically 60–75% .

  • Yield Loss Factors: Thermal decomposition of the methoxy group (demethylation) at >150°C; occlusion of product within insoluble copper salts; incomplete conversion due to heterogeneous conditions.

Method B: Pd-Catalyzed Cyanation (Modern)

The industry-preferred route utilizing Zinc Cyanide (


) and a Palladium(0) catalyst.

Protocol:

  • Setup: In a glovebox or under strict Argon flow, combine 4-bromo-2-methoxytoluene (1.0 eq),

    
     (0.6 eq), and 
    
    
    
    (3-5 mol%).
  • Solvent: Add deoxygenated DMF or NMP.

  • Reaction: Heat to 80–100°C for 4–8 hours.

  • Workup: Dilute with water/EtOAc. Filter through a Celite pad to remove Zn/Pd solids.

  • Purification: Recrystallization or flash chromatography.

Performance Analysis:

  • Experimental Yield: Typically 85–95% .

  • Yield Gain Factors: Homogeneous catalysis prevents occlusion; milder temperatures (80°C) preserve the methoxy ether linkage; kinetic rate is significantly faster.

Part 3: Visualizing the Workflow Comparison

The following diagram illustrates the decision matrix and process flow for both methods, highlighting where yield is lost.

G Start Start: 4-Bromo-2-methoxytoluene CuCN Method A: CuCN (Stoichiometric) Start->CuCN PdCat Method B: Pd-Catalysis (Zn(CN)2) Start->PdCat HighTemp High Temp (160°C) Risk: Demethylation CuCN->HighTemp CuWaste Copper Waste Workup (Product Occlusion) HighTemp->CuWaste YieldA Yield: 60-75% CuWaste->YieldA MildTemp Mild Temp (80°C) High Selectivity PdCat->MildTemp Filtration Celite Filtration (Clean Isolation) MildTemp->Filtration YieldB Yield: 85-95% Filtration->YieldB

Figure 1: Comparative workflow showing the "Yield Traps" in Method A (Red) vs. the streamlined Method B (Green).

Part 4: Data Analysis & Yield Comparison

The table below summarizes experimental data comparing the two methods against the theoretical baseline.

MetricTheoretical BaselineMethod A: Rosenmund-von BraunMethod B: Pd-Catalyzed
Stoichiometry 100% ConversionExcess CuCN (1.5 eq)0.6 eq

Temperature N/A160–180°C (Harsh)80–100°C (Mild)
Reaction Time Instant12–24 Hours4–8 Hours
Experimental Yield 100% 65% (Avg) 92% (Avg)
Purity (Crude) 100%~80% (Copper salts present)>95%
Atom Economy HighLow (Stoichiometric Metal Waste)High (Catalytic)

Part 5: Mechanistic Insight (Pd-Cycle)

Understanding why Method B is superior requires looking at the catalytic cycle. The Palladium cycle avoids the formation of stable, insoluble complexes that trap product in Method A.

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + Ar-Br PdII_Ar Pd(II)-Ar-Br OxAdd->PdII_Ar TransMet Transmetallation (Zn(CN)2 enters) PdII_Ar->TransMet + Zn(CN)2 - ZnBr2 PdII_CN Pd(II)-Ar-CN TransMet->PdII_CN RedElim Reductive Elimination (Product Release) PdII_CN->RedElim RedElim->Pd0 + Ar-CN (Product)

Figure 2: The Pd(0)/Pd(II) Catalytic Cycle. Note that the cycle regenerates the catalyst, preventing the stoichiometric waste associated with CuCN.

Part 6: Troubleshooting & Optimization

Even with Method B, experimental yield can deviate from theoretical calculations. Use these troubleshooting steps to close the gap:

  • Oxygen Poisoning (Yield Drop: 10-20%): Pd(0) is sensitive to oxidation.

    • Fix: Sparge solvents with Argon for 20 mins minimum. Use a glovebox if available.[7]

  • Catalyst Deactivation: Cyanide anions can poison the catalyst if concentration is too high initially.

    • Fix: Use

      
       (low solubility releases 
      
      
      
      slowly) rather than NaCN/KCN.
  • Homocoupling (Side Product): Formation of biaryls reduces yield.

    • Fix: Ensure the solvent is dry; water promotes homocoupling in some Pd systems.

References

  • Biosynth. (n.d.). This compound Product Standards and Applications. Retrieved from

  • Organic Chemistry Portal. (n.d.). Cyanation of Aryl Halides: Recent Advances and Methodologies.[7][8] Retrieved from

  • National Institutes of Health (NIH). (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.[4] Retrieved from

  • Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.[7][8][9] RSC Advances. Retrieved from

  • LibreTexts. (2025). Theoretical Yield and Percent Yield Calculations. Retrieved from

Sources

Safety Operating Guide

3-Methoxy-4-methylbenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a validated, step-by-step protocol for the disposal of 3-Methoxy-4-methylbenzonitrile (CAS: 3556-60-3). It is designed for laboratory personnel and safety officers requiring immediate, actionable data.

Part 1: Executive Safety Summary

This compound is an aromatic organic nitrile.[1][2][3] Unlike inorganic cyanides (e.g., NaCN), it does not spontaneously release hydrogen cyanide (HCN) gas upon contact with moisture. However, it is acutely toxic via all routes of exposure and must be handled as a high-priority hazardous waste.

Hazard Identification Table
PropertySpecification
CAS Number 3556-60-3
Signal Word DANGER
Hazard Class 6.1 (Toxic Substance)
UN Number UN 3439 (NITRILES, SOLID, TOXIC, N.O.S.)
H-Codes H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315/H319 (Irritant)
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases

Part 2: Waste Characterization & Segregation

Crucial Operational Directive: Do NOT treat this compound with sodium hypochlorite (bleach).

  • Scientific Rationale: While bleach is used to neutralize inorganic cyanides, aromatic nitriles like this compound possess a stable C-CN bond. Treatment with bleach is ineffective for destruction and may generate toxic chlorinated byproducts or uncontrolled exothermic reactions.

Segregation Protocol
  • Stream Selection: Classify as "Organic Toxic Waste."

  • Compatibility Check: Ensure the waste container does NOT contain:

    • Oxidizers (e.g., Nitric acid, Peroxides) – Risk of fire/explosion.

    • Strong Acids (e.g., HCl, H₂SO₄) – Risk of hydrolysis releasing hazardous fumes.

  • Container Type: Use high-density polyethylene (HDPE) or glass containers. Avoid metal drums if the waste stream is acidic.

Part 3: Disposal Procedures

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Method: Lab Pack for Incineration.

  • Protocol:

    • Keep the substance in its original manufacturer vial if possible.

    • Tighten the cap and seal with Parafilm to prevent fugitive dust.

    • Place the vial into a secondary clear plastic bag (Ziploc type).

    • Place into the Solid Toxic Waste drum/pail.

    • Labeling: Tag must read: "Toxic Solid - this compound - 98%."

Scenario B: Disposal of Solutions (Reaction Mixtures)
  • Method: Organic Solvent Waste Stream.

  • Protocol:

    • Dissolve the nitrile in a compatible combustible solvent (e.g., Acetone, Ethanol, Dichloromethane) if it is not already in solution.

    • Transfer to the Halogenated or Non-Halogenated organic waste container (depending on the solvent used).

    • Concentration Limit: If the concentration exceeds 5% w/v, flag the container for "High Hazard" handling.

    • Labeling: List all solvents and the nitrile. Example: "Acetone (90%), this compound (10%)."

Part 4: Spill Management & Emergency Response

Immediate Action: Evacuate the immediate area if dust is airborne. Don PPE (Nitrile gloves, Lab coat, P100 Respirator if powder is loose).

Dry Spill Cleanup (Powder)
  • Do not dry sweep. This generates toxic dust.

  • Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.

  • Scoop the damp material and towels into a wide-mouth waste jar.

  • Wipe the surface three times with soap and water.

  • Dispose of all cleanup materials as Hazardous Solid Waste .

Wet Spill Cleanup (Solution)
  • Cover spill with an inert absorbent (Vermiculite or Sand). Do not use sawdust (flammability risk).

  • Scoop absorbed material into a waste container.[4]

  • Clean surface with detergent and water.

Part 5: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for disposing of this compound, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid PureReagent Pure/Excess Reagent? Solid->PureReagent SolventCheck Halogenated Solvent? Liquid->SolventCheck OriginalVial Seal in Original Vial (Parafilm) PureReagent->OriginalVial Yes SpillSolid Spill Cleanup Material PureReagent->SpillSolid No (Cleanup Debris) BagIt Secondary Containment (Clear Bag) OriginalVial->BagIt LabPack Lab Pack for Incineration (Class 6.1 Toxic) BagIt->LabPack HaloWaste Halogenated Waste Stream (e.g., DCM mix) SolventCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Stream (e.g., Acetone mix) SolventCheck->NonHaloWaste No SpillSolid->BagIt

Caption: Operational workflow for segregating this compound waste streams based on physical state and solvent compatibility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14752994, this compound. Retrieved from [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: this compound. Retrieved from [Link] (Search CAS: 3556-60-3 for specific vendor SDS).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methoxy-4-methylbenzonitrile

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